Product packaging for 5-Bromo-2-methoxyphenylacetic acid(Cat. No.:CAS No. 7017-48-3)

5-Bromo-2-methoxyphenylacetic acid

Cat. No.: B2697831
CAS No.: 7017-48-3
M. Wt: 245.072
InChI Key: BBHBUJQFVCMESB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B2697831 5-Bromo-2-methoxyphenylacetic acid CAS No. 7017-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHBUJQFVCMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7017-48-3
Record name 5-Bromo-2-methoxyphenylacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-methoxyphenylacetic acid CAS number 7017-48-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetic acid (CAS: 7017-48-3)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. This compound is a quintessential example of such a scaffold. Its carefully positioned functional groups—a carboxylic acid for derivatization, a methoxy group activating the aromatic ring, and a bromine atom serving as a versatile synthetic handle—make it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its chemical nature, practical applications, and the rationale behind the methodologies used for its study. Our objective is to equip fellow scientists with the expert insights needed to confidently and effectively incorporate this valuable intermediate into their research and development programs.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. This compound is a solid at room temperature, typically appearing as a white or off-white powder.[1][2] Its key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource
CAS Number 7017-48-3[3][4][5]
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[3][4]
Molecular Formula C₉H₉BrO₃[3][4][5]
Molecular Weight 245.07 g/mol [3][4][5]
Monoisotopic Mass 243.97351 Da[3][6]
Appearance White to cream-colored solid/powder[1][7]
Melting Point 127 - 131 °C[1][7]
Canonical SMILES COC1=C(C=C(C=C1)Br)CC(=O)O[4][6]
InChI InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[3][4]
InChIKey BBHBUJQFVCMESB-UHFFFAOYSA-N[3][4]

Synthetic Strategy: A Plausible Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting impurities or planning analogous preparations. A common and efficient method for synthesizing related compounds involves the direct, regioselective bromination of a substituted phenylacetic acid.[8] The electron-donating methoxy group is an ortho-, para-director. Given that the ortho position to the methoxy group is already substituted by the acetic acid moiety, the incoming electrophile (Br+) is directed to the para position, resulting in the desired 5-bromo isomer.

The workflow below illustrates this logical and field-proven approach. The choice of bromine in acetic acid is a standard protocol for aromatic bromination, offering good control and yield.[8]

G cluster_synthesis Proposed Synthetic Workflow SM 2-Methoxyphenylacetic Acid (Starting Material) Reagent Br₂ in Acetic Acid SM->Reagent Product This compound (Final Product) Reagent->Product Electrophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Analytical Validation: A Self-Validating Protocol

Confirming the identity, purity, and structure of this compound is a critical quality control step. A multi-technique approach ensures a comprehensive and trustworthy characterization.

The Analytical Workflow

The logical flow for characterization begins with assessing purity via chromatography before proceeding to definitive structural elucidation using spectroscopic methods.

G cluster_workflow Analytical Characterization Workflow Start Sample Received TLC Purity Check (TLC/HPLC) Start->TLC NMR ¹H & ¹³C NMR (Structural Backbone) TLC->NMR If Pure MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS IR Infrared Spectroscopy (Functional Groups) MS->IR End Structure Confirmed IR->End

Caption: A standard workflow for comprehensive analytical validation.

Spectroscopic and Chromatographic Data Summary

The table below summarizes the expected outcomes from key analytical techniques. This data serves as a benchmark for researchers to validate their own samples.

TechniqueExpected Data & Interpretation
¹H NMR - Aromatic protons (~6.8-7.5 ppm range) showing characteristic splitting patterns. - Methylene protons (-CH₂-) adjacent to the carboxyl group (~3.6 ppm). - Methoxy protons (-OCH₃) as a sharp singlet (~3.8 ppm). - Carboxylic acid proton (-COOH) as a broad singlet (variable, >10 ppm).
Mass Spec. (MS) - Molecular ion peak confirming the mass. - Characteristic isotopic pattern for a single bromine atom (M and M+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of COOH and other moieties.[3]
Infrared (IR) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid functionalities (~1250 cm⁻¹).[3][9]
HPLC - A single major peak indicating high purity when analyzed using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase).
Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a standardized method for acquiring a proton NMR spectrum to verify the chemical structure.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • 5-10 mg of this compound

  • ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube and cap

  • Pipette

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube.[10]

  • Solvent Addition: Add approximately 0.6 mL of the deuterated solvent to the NMR tube. CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is clearly visible.[10]

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[10]

  • Data Acquisition: On a standard 300 or 400 MHz spectrometer, acquire the spectrum. This typically involves shimming the magnetic field for homogeneity, tuning the probe, and collecting a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.[10]

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate the peaks to determine the relative proton ratios.[10]

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its trifunctional nature, which opens multiple avenues for synthetic transformations. Understanding these reaction pathways is key to leveraging it as a versatile building block.

  • The Bromine Handle: The bromine atom is arguably its most valuable feature. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[11] This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • The Carboxylic Acid Group: This functional group is a classic site for modification. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. This versatility is crucial in drug discovery for modulating properties like solubility, bioavailability, and target binding.

  • The Aromatic Ring: The electron-rich nature of the phenyl ring, activated by the methoxy group, allows for further electrophilic substitution reactions if desired, although conditions must be carefully controlled to avoid side reactions.

G cluster_reactivity Key Synthetic Transformations Core This compound Acid Carboxylic Acid Reactions Core->Acid Bromine Palladium-Catalyzed Cross-Coupling Core->Bromine Ester Esterification (R-OH, H⁺) Acid->Ester Amide Amidation (R₂NH, coupling agent) Acid->Amide Suzuki Suzuki Coupling (Boronic Acids) Bromine->Suzuki Buchwald Buchwald-Hartwig (Amines) Bromine->Buchwald

Caption: Major reaction pathways for synthetic derivatization.

This compound and its isomers serve as key intermediates in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[7] Its structural motif is found in molecules designed to interact with biological systems, highlighting its relevance in medicinal chemistry.[7][12][13]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that require careful management.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.

PictogramClassHazard Statement

WarningH315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][14][15] Ensure that eyewash stations and safety showers are readily accessible.[1][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[14][16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid skin contact.[14][16] If contact occurs, wash the area immediately and thoroughly with soap and water.[1]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[16]

  • General Hygiene: Wash hands thoroughly after handling.[1][14] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][17] Keep away from strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][14]

Conclusion

This compound, CAS 7017-48-3, is more than just a chemical on a shelf; it is a potent tool for molecular innovation. Its well-defined structure provides multiple, orthogonal sites for chemical modification, making it an invaluable intermediate for accessing novel and complex chemical matter. From its logical synthesis and straightforward analytical validation to its diverse reactivity in advanced synthetic applications, this compound offers reliability and versatility. For the discerning researcher in drug development or materials science, a thorough understanding of this building block, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

  • PubChem. This compound | C9H9BrO3 | CID 555306.
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  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-methoxyphenol: A Versatile Building Block for Organic Synthesis.
  • SpectraBase. This compound.
  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o629.
  • Fee, A. C., & Oesper, R. E. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186-188.
  • Cenmed Enterprises. (5 Bromo 2 Methoxyphenyl)Acetic.
  • Wikipedia. 2C-B.
  • de la-Torre, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1827–1846.
  • PubChem. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.

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An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methoxyphenylacetic acid (CAS No. 7017-48-3), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into its fundamental physicochemical characteristics. The guide details experimental methodologies for determining these properties, emphasizing the causal relationships behind procedural choices to ensure scientific integrity and reproducibility. All data is supported by authoritative references, and key experimental workflows are visualized to enhance understanding.

Introduction

This compound, with the chemical formula C₉H₉BrO₃, is a substituted phenylacetic acid derivative.[1][2][3] Its structural features, including a bromine atom and a methoxy group on the phenyl ring, make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. These properties dictate its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, solubility, bioavailability, and stability.

This guide is structured to provide not just a list of properties, but a deeper understanding of their implications and the methodologies for their accurate determination.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and manufacturing settings.

PropertyValueSource(s)
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[3][4]
CAS Number 7017-48-3[2][3][5]
Molecular Formula C₉H₉BrO₃[1][2][3]
Molecular Weight 245.07 g/mol [1][2][3]
Appearance Beige solid[5]
Melting Point 132-134 °C[5]
Boiling Point (Predicted) 353.3 ± 27.0 °C[5]
pKa (Predicted) 3.97 ± 0.10[5]

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is the bedrock of chemical research and development. This section details the standard protocols for measuring the key parameters of this compound, with an emphasis on the scientific principles that underpin these methods.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range of 132-134 °C suggests a high degree of purity.[5]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared. This slow rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

  • Causality and Trustworthiness: A narrow melting range is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This self-validating system provides immediate feedback on sample purity.

Figure 1: Workflow for Capillary Melting Point Determination.
Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid moiety is the primary acidic group. The predicted pKa of approximately 3.97 indicates it is a moderately strong organic acid.[5] This value is crucial for understanding its ionization state at different pH values, which affects its solubility, lipophilicity, and ultimately its absorption and distribution in biological systems.

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

  • Expertise and Rationale: The choice of a co-solvent is critical as this compound has limited aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical foundation for this method, linking pH, pKa, and the ratio of the deprotonated to protonated species.

Solubility Determination
  • Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Sample Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Authoritative Grounding: This method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory agencies for biopharmaceutical classification.

G A Excess solid + Solvent B Agitate at constant T (24-72h) A->B Equilibration C Separate solid (Centrifuge/Filter) B->C Phase Separation D Analyze supernatant (HPLC) C->D Quantification E Determine Solubility D->E

Figure 2: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a "fingerprint" of the molecule by identifying its functional groups based on their characteristic vibrational frequencies. A vapor phase IR spectrum is available for this compound.[4]

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

  • C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, corresponding to the C-O stretching of the carboxylic acid and the aryl ether, respectively.

  • C-Br Stretch: An absorption in the far-infrared region, typically around 600-500 cm⁻¹.

  • Thin Film: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[6]

  • KBr Pellet: A small amount of the compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. This method is often preferred for its clarity and lack of solvent interference.[7]

  • Analysis: The prepared sample is placed in the beam of an FTIR spectrometer to obtain the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • -COOH Proton: A singlet, typically in the downfield region (10-13 ppm), which may be broad.

  • Aromatic Protons: Three protons on the phenyl ring, appearing as multiplets or distinct doublets and doublet of doublets in the aromatic region (6.8-7.5 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

  • -CH₂- Protons: A singlet around 3.6-3.8 ppm, corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.

  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the bromine will be shifted upfield compared to the others, while the carbon attached to the methoxy group will be shifted downfield.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

  • Data Processing: The raw data is Fourier transformed to obtain the frequency-domain spectrum, which is then phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural elucidation. A GC-MS spectrum is available for this compound in the NIST Mass Spectrometry Data Center.[4]

  • Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (244 and 246 g/mol in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Loss of -COOH: A significant fragment resulting from the cleavage of the carboxylic acid group (M-45).

  • Other Fragments: Various other fragments resulting from the cleavage of the ether bond and fragmentation of the aromatic ring.

  • Sample Introduction: A solution of the compound, or a derivatized form to increase volatility, is injected into the gas chromatograph.

  • Separation: The compound travels through the GC column, where it is separated from any impurities based on its boiling point and interaction with the stationary phase.

  • Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate the mass spectrum.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, a compound of significant interest to the pharmaceutical industry. By presenting not only the determined values but also the underlying experimental methodologies and their scientific rationale, this document aims to equip researchers and developers with the necessary knowledge for the confident and effective application of this important synthetic intermediate. The integration of data, protocols, and visual workflows serves to create a comprehensive and practical resource grounded in scientific integrity.

References

  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
  • Wikipedia. Infrared spectroscopy. [Link]
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5-Bromo-2-methoxyphenylacetic Acid: A Versatile Scaffolding Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Bromo-2-methoxyphenylacetic acid is a trifunctional chemical building block of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a carboxylic acid, an activating methoxy group, and a synthetically versatile aryl bromide, offers chemists a robust platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of its properties, core reactivity, and strategic applications, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of high-value heterocyclic scaffolds such as benzofuranones and isoquinolines. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists aiming to leverage this scaffold in their synthetic programs.

Physicochemical Properties and Structural Analysis

This compound (CAS No. 7017-48-3) is a solid crystalline compound at room temperature.[1][2] Its strategic importance stems from the orthogonal reactivity of its three primary functional regions, which can be addressed selectively under different reaction conditions.

PropertyValueSource(s)
CAS Number 7017-48-3[1][3][4]
Molecular Formula C₉H₉BrO₃[1][3][4]
Molecular Weight 245.07 g/mol [1][3][4]
Melting Point 132-134 °C[1]
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[3][4]
Appearance White to off-white crystalline powder[5]
Structural Rationale for Reactivity

The synthetic utility of this building block is a direct consequence of its electronic and steric properties:

  • Carboxylic Acid (-CH₂COOH): This group is the primary site for chain extension and diversification through the formation of amides, esters, and other derivatives. Its acidity allows for straightforward salt formation and manipulation.

  • Methoxy Group (-OCH₃): Positioned ortho to the acetic acid side chain, this strong electron-donating group activates the aromatic ring towards electrophilic substitution. Crucially, it directs and facilitates intramolecular cyclization reactions at the C6 position to form key heterocyclic systems.

  • Bromo Group (-Br): Located para to the methoxy group, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its position minimizes steric hindrance, and its reactivity is well-established in protocols like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7]

Caption: Key reactive sites of this compound.

Core Reactivity and Synthetic Transformations

The strategic value of this compound lies in its capacity for sequential, high-yield transformations at its distinct functional groups.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid is typically the first site addressed in a synthetic sequence, converting the building block into a more complex intermediate.

Formation of an amide bond is one of the most fundamental transformations in drug discovery. This reaction connects the phenylacetic acid core to a diverse range of amine-containing fragments.

Expert Insight: The choice of coupling reagent is critical. For simple, unhindered amines, standard carbodiimide activators like EDC with HOBt are sufficient. For more challenging couplings involving electron-poor amines or sterically hindered partners, more potent uronium-based reagents like HATU or HBTU are employed to ensure high conversion rates and minimize side reactions. The reaction is typically run at 0 °C to room temperature to prevent racemization if chiral centers are present.

  • Dissolution: Dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is an ideal substrate for palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is the most prevalent of these methods.[6][7]

This reaction provides a powerful method for creating biaryl or vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester).[8]

Expert Insight: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[9] For this electron-rich substrate, a catalyst system like Pd(PPh₃)₄ is often effective. However, for more challenging arylboronic acids, or to achieve lower catalyst loadings, more advanced catalyst systems using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) with a Pd₂(dba)₃ precursor are superior.[10] The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]

Suzuki_Cycle cluster_inputs Inputs A Pd(0)Lu2082 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(Lu2082) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Lu2082) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G ArBr 5-Bromo-2-methoxy- phenylacetic acid deriv. ArBr->B ArBOH Ar'-B(OH)u2082 + Base ArBOH->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Setup: To an oven-dried flask, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Application in Heterocyclic Synthesis

The true power of this compound is realized when its functionalities are used in concert to build complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Synthesis of Benzofuranones

The phenylacetic acid framework is a classic precursor for the synthesis of benzofuran-2(3H)-ones via intramolecular Friedel-Crafts-type cyclization. These scaffolds are present in numerous biologically active natural products.[11]

Expert Insight: This cyclization is an electrophilic aromatic substitution where the electrophile is generated from the carboxylic acid. The ortho-methoxy group is strongly activating and ensures that cyclization occurs regioselectively at the C6 position. The reaction typically requires conversion of the carboxylic acid to a more reactive electrophile, such as an acid chloride (using SOCl₂ or (COCl)₂) followed by treatment with a Lewis acid like AlCl₃. Alternatively, strong protic acids like polyphosphoric acid (PPA) can promote the cyclization directly at elevated temperatures.

Caption: Reaction pathway for the synthesis of a benzofuranone derivative.
  • Activation (Acid Chloride Route): To a solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.

  • Stirring: Stir the mixture at room temperature for 2 hours. The solvent and excess reagent are then removed in vacuo to yield the crude acid chloride.

  • Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add AlCl₃ (1.2 equiv.) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a reliable entry point into several important classes of molecules. The predictable and often high-yielding reactivity at its carboxylic acid and aryl bromide functionalities, combined with the activating influence of the methoxy group, allows for the efficient and modular construction of complex targets. Its proven utility in robust transformations like amide coupling, Suzuki-Miyaura reactions, and intramolecular cyclizations solidifies its role as an indispensable tool for professionals in pharmaceutical and materials science research.

References

  • PubChem. This compound | C9H9BrO3 | CID 555306. National Center for Biotechnology Information.
  • Fujii, H., et al. BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. Heterocycles.
  • Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • PubChemLite. This compound (C9H9BrO3).
  • Stanczak, A., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Organic Chemistry Portal. Synthesis of Benzofurans.
  • Findlater, M., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E.
  • Liu, Y., et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Oakwood Chemical. This compound.
  • Pappo, D., et al. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science.
  • Allen, C. L., et al. Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications.
  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • SpectraBase. This compound.
  • Trans World Chemicals. This compound.
  • Amatek Chemical. 2-(5-Bromo-2-methoxyphenyl)acetic acid.
  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Wikipedia. 2C-B.
  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • Andreu, I., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation….
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank.
  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank.
  • ResearchGate. Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid.

Sources

A Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative widely utilized as a building block in organic and medicinal chemistry. Its structural features—a carboxylic acid moiety, a methoxy group, and a bromine atom on an aromatic ring—make it a versatile intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the core spectroscopic data required for the positive identification and quality assessment of this compound (CAS No. 7017-48-3). We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing field-proven protocols for data acquisition.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₉H₉BrO₃ and a molecular weight of approximately 245.07 g/mol .[1][2] The key to interpreting its spectra lies in recognizing the distinct chemical environments of its protons and carbon atoms, the vibrational modes of its functional groups, and its predictable fragmentation under ionization.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Disclaimer: As of the time of this writing, publicly accessible, experimentally verified NMR data for this specific compound is limited. The following assignments are based on established chemical shift principles and predictive models, which provide a highly accurate forecast of the expected spectrum.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments.

Predicted Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1HH -O-C=OThe acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded, and its position is concentration and solvent dependent.
~7.40Doublet (d)1HAr-H (C-6)This proton is ortho to the bromine atom, leading to deshielding. It shows coupling only to the H at C-4.
~7.35Doublet of Doublets (dd)1HAr-H (C-4)This proton is coupled to both the H at C-3 and the H at C-6, resulting in a doublet of doublets.
~6.85Doublet (d)1HAr-H (C-3)This proton is ortho to the electron-donating methoxy group, causing it to be the most shielded of the aromatic protons. It is coupled to the H at C-4.
~3.85Singlet (s)3H-OCH₃ Methoxy group protons are singlets as they have no adjacent protons to couple with. Their position is characteristic.
~3.65Singlet (s)2HAr-CH₂ -The methylene protons are adjacent to the aromatic ring and the carbonyl group. They appear as a singlet as they are chemically equivalent.
¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

Predicted Shift (δ ppm)AssignmentRationale
~175C =OThe carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.
~156C -2 (Ar)The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded.
~134C -4 (Ar)Aromatic CH carbon.
~131C -6 (Ar)Aromatic CH carbon, deshielded by the adjacent bromine.
~128C -1 (Ar)The aromatic carbon bearing the acetic acid substituent.
~115C -5 (Ar)The aromatic carbon bearing the bromine atom. Its shift is influenced by the halogen's electronegativity and resonance effects.
~112C -3 (Ar)Aromatic CH carbon shielded by the ortho-methoxy group.
~56-OC H₃The methoxy carbon appears in a characteristic region for sp³ carbons attached to oxygen.
~35Ar-C H₂-The aliphatic methylene carbon.
Experimental Protocol: NMR Data Acquisition

G M [C₉H₉BrO₃]⁺˙ m/z = 244/246 F1 [C₈H₈BrO]⁺ m/z = 199/201 M->F1 - •COOH (45 Da) F2 [C₇H₅BrO]⁺˙ m/z = 184/186 F1->F2 - •CH₃ (15 Da)

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates the analyte from any impurities or solvent.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at the standard energy of 70 eV.

    • Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

    • Detector: The detector records the abundance of ions at each m/z value.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, aromatic ring), and mass spectrometry verifies the molecular weight and reveals substructural motifs through its distinct isotopic pattern and fragmentation. Together, these three methods provide a robust and self-validating analytical package, ensuring the identity and purity of this important chemical intermediate for researchers and drug development professionals.

References

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A Technical Guide to the Solubility of 5-Bromo-2-methoxyphenylacetic Acid for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methoxyphenylacetic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to empower researchers in their handling and application of this molecule.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

  • Drug Development: Affecting bioavailability, formulation, and dosage form design.

  • Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.

  • Analytical Chemistry: Determining appropriate solvents for chromatographic analysis and sample preparation.

This guide will delve into the physicochemical properties of this compound, theoretically predict its solubility in common laboratory solvents, and provide a detailed protocol for its empirical determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C9H9BrO3[1][2][3][4][5]
Molecular Weight 245.07 g/mol [1][2][3][4]
Melting Point 132-134 °C[2][6]
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[1][3]
CAS Number 7017-48-3[2][3][4]

While explicit experimental values for pKa and logP were not found in the initial search, we can infer the acidic nature of the compound due to the carboxylic acid functional group. The pKa of benzoic acid, a structural analogue, is approximately 4.2. The presence of an electron-donating methoxy group and an electron-withdrawing bromine atom on the phenyl ring will influence the acidity, but it is expected to remain a weak organic acid.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[7][8] The structure of this compound possesses both polar (carboxylic acid, methoxy group) and nonpolar (brominated phenyl ring) characteristics, suggesting a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): The carboxylic acid group can engage in hydrogen bonding with protic solvents.[9][10] Carboxylic acids with up to four carbon atoms are typically miscible with water.[10] However, the larger, nonpolar brominated phenyl ring of this compound will significantly decrease its aqueous solubility.[7][11] We can predict low to moderate solubility in water, which will be enhanced in more acidic or basic aqueous solutions due to salt formation. Solubility is expected to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for compounds with both polar and nonpolar character. It is anticipated that this compound will exhibit good solubility in these solvents, particularly DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large nonpolar surface area of the brominated phenyl ring suggests some affinity for nonpolar solvents. However, the polar carboxylic acid group will limit solubility in highly nonpolar solvents like hexane. Moderate solubility may be observed in solvents with intermediate polarity like diethyl ether and toluene. Carboxylic acids are generally soluble in less polar organic solvents like ether.[7]

  • Aqueous Acid/Base Solubility: As a carboxylic acid, this compound is expected to be largely insoluble in acidic aqueous solutions (low pH) but will show significantly increased solubility in basic aqueous solutions (high pH), such as 5% sodium hydroxide or 5% sodium bicarbonate, due to the formation of the water-soluble carboxylate salt.[12][13][14][15]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical testing is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of each test solvent to the respective vials.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol).

    • Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_proc Processing cluster_quant Quantification cluster_calc Calculation A Weigh excess compound B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F I Dilute filtered sample F->I G Prepare standard solutions H Generate calibration curve (HPLC/UV-Vis) G->H K Determine concentration H->K J Analyze sample I->J J->K L Calculate solubility K->L

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors:

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH: As discussed, the pH of aqueous solutions will have a profound effect on the solubility of this acidic compound.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility.

  • Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can significantly alter the solubility in aqueous systems.

Logical Relationships in Solubility

G cluster_solute This compound cluster_solvent Solvent Properties Solute Polar Groups (-COOH, -OCH3) Nonpolar Groups (Aromatic Ring, -Br) Interaction Solute-Solvent Interactions Solute->Interaction contributes Solvent Polarity Hydrogen Bonding (Donor/Acceptor) Dielectric Constant Solvent->Interaction contributes Solubility Solubility Interaction->Solubility determines

Caption: Factors determining the solubility of the compound.

Conclusion

While specific, publicly available solubility data for this compound is limited, a strong theoretical framework based on its physicochemical properties allows for reasoned predictions of its behavior in common laboratory solvents. This guide has provided this theoretical assessment and, critically, a comprehensive and self-validating experimental protocol for researchers to determine precise solubility values. By understanding both the theoretical underpinnings and the practical means of measurement, scientists and drug development professionals can effectively utilize this compound in their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bellevue College. (n.d.). Experiment 1 Determination of Solubility Class.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. Bellevue College.
  • Trans World Chemicals. (n.d.). This compound.
  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.
  • Chemguide. (n.d.). an introduction to carboxylic acids.
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
  • Oakwood Chemical. (n.d.). This compound.

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The Decisive Role of the Methoxy Group in the Reactivity and Regioselectivity of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

5-Bromo-2-methoxyphenylacetic acid is a multifaceted building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its chemical behavior is profoundly dictated by the interplay of its three distinct functional groups: the activating methoxy group, the deactivating bromo substituent, and the sterically demanding carboxymethyl side chain. This guide provides a comprehensive analysis of the methoxy group's role, dissecting its electronic and steric effects to explain the molecule's reactivity. We will explore its dominant influence in directing electrophilic aromatic substitution, its modulation of the carboxylic acid's properties, and the causal logic behind predictable, regioselective transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent with precision and control.

The Foundational Influence: Electronic and Steric Profile of the Methoxy Group

The reactivity of any substituted aromatic ring is a consequence of the electronic and steric nature of its substituents. In the case of this compound, the methoxy (-OCH₃) group, positioned at C2, is arguably the most influential director of the molecule's chemical personality. Its role is a classic example of the dichotomy between two opposing electronic forces: the resonance effect and the inductive effect.

Electronic Effects: A Tale of Two Forces

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This phenomenon, known as the positive mesomeric (+M) or resonance effect , enriches the electron density of the aromatic ring.[1] This donation of electrons specifically increases the nucleophilicity at the positions ortho and para to the methoxy group, making the ring significantly more reactive towards electrophiles than benzene itself.[2][3] For instance, the nitration of anisole (methoxybenzene) is approximately 10,000 times faster than the nitration of benzene, a testament to the methoxy group's powerful activating nature.[2][4]

Conversely, oxygen is a highly electronegative atom, which causes it to withdraw electron density from the carbon atom it is bonded to through the sigma (σ) bond. This is the negative inductive (-I) effect .[5]

In the case of the methoxy group, the resonance effect (+M) is substantially stronger than the inductive effect (-I). The net result is that the methoxy group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[5][6]

Caption: Resonance delocalization in anisole, illustrating the methoxy group's +M effect.

Steric Hindrance

Beyond electronics, the physical size of the methoxy group plays a critical role. Positioned at C2, it flanks the C3 position. This steric bulk can impede the approach of an electrophile to this adjacent site, making reactions at the less hindered para position more favorable, especially when using bulky reagents.[7][8] In this compound, this effect is compounded by the presence of the carboxymethyl group, also at an ortho position (C1 relative to C2), further crowding the C3 position.

Predicting Reactivity: The Synergy of Substituents

To predict the regioselectivity of a reaction, one must consider the combined directing effects of all substituents. The fundamental rule in multi-substituted systems is that the most powerfully activating group dictates the position of substitution.[9]

  • -OCH₃ (Methoxy) Group (at C2): Strongly activating; ortho, para-director. It directs incoming electrophiles to positions C3 (ortho) and C5 (para).

  • -Br (Bromo) Group (at C5): Deactivating due to its -I effect, but ortho, para-directing because its lone pairs can participate in resonance (+M effect). It directs incoming electrophiles to positions C4 (ortho) and C6 (para).

  • -CH₂COOH (Carboxymethyl) Group (at C1): While the carboxyl group is deactivating, its influence is insulated by the methylene (-CH₂) bridge. The overall group is weakly deactivating and its directing effect is minimal compared to the methoxy group.

The methoxy group is the strongest activator on the ring. Its primary directing influence is towards C3 and C5. However, C5 is already substituted with bromine. The C3 position is sterically hindered by both the methoxy and carboxymethyl groups.[7][10] This leaves the positions directed by the bromo group, C4 and C6, as viable candidates. The directing effects of the methoxy group (para to C5) and the bromo group (ortho to C4, para to C6) are cooperative. Given the powerful activating nature of the methoxy group, the positions that are ortho or para to it are the most nucleophilic. The C6 position is para to the activating methoxy group, making it a highly probable site for electrophilic attack.

Caption: Combined directing effects on the this compound ring.

Mechanism in Action: Electrophilic Aromatic Substitution

The methoxy group's primary role is to stabilize the positively charged intermediate, known as the arenium ion or sigma complex, that forms during electrophilic aromatic substitution. When an electrophile (E⁺) attacks the ring at a position ortho or para to the methoxy group, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the methoxy group. The oxygen's lone pair can then delocalize to stabilize this charge, creating a highly stable fourth resonance contributor (an oxonium ion). This significantly lowers the activation energy for the reaction at these positions.[2][5]

EAS_Mechanism A This compound + Electrophile (E⁺) B Attack at C6 (Para to -OCH₃) A->B C Formation of Arenium Ion (Sigma Complex) B->C D Resonance Stabilization C->D H Deprotonation by Base C->H E Key Stabilizing Structure: Positive charge on C2 D->E F Lone Pair Donation from -OCH₃ Oxygen E->F G Formation of Stable Oxonium Ion F->G Lowers Activation Energy G->H I Restoration of Aromaticity H->I J Final Product: 6-E-5-Bromo-2-methoxyphenylacetic acid I->J

Caption: Workflow of Electrophilic Aromatic Substitution stabilized by the methoxy group.

Impact on the Carboxylic Acid Moiety

The electronic environment of the phenyl ring also influences the acidity of the carboxymethyl group's proton. The acidity, quantified by the pKa value, is a measure of the stability of the conjugate base (carboxylate anion) formed upon deprotonation.

CompoundpKaRationale for Difference
Phenylacetic Acid4.31[11]Baseline acidity for a phenyl-substituted acetic acid.
4-Methoxyphenylacetic Acid4.47 (approx.)The electron-donating methoxy group destabilizes the carboxylate anion, making the acid slightly weaker (higher pKa).
Benzoic Acid4.20[12]For comparison; the carboxyl group is directly attached to the ring.
This compound ~4.2-4.3 (Predicted) The electron-withdrawing effect of the bromine atom will counteract the electron-donating effect of the methoxy group, likely resulting in a pKa value similar to or slightly lower than that of unsubstituted phenylacetic acid.

This modulation of acidity is crucial in drug design for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Experimental Protocol: Regioselective Bromination

To illustrate the practical application of these principles, the following protocol describes the regioselective bromination of a related substrate, 4-methoxyphenylacetic acid. The logic extends directly to this compound, where the methoxy group would direct a second bromine atom to the C6 position. This protocol is adapted from established literature procedures.[13]

Objective: To perform a regioselective electrophilic bromination, demonstrating the directing power of the methoxy group.

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice-water bath

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., xylene or ethanol/water)

Methodology:

  • Dissolution (Rationale: Create a homogeneous reaction medium):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (e.g., 10 g, 60.2 mmol of 4-methoxyphenylacetic acid) in glacial acetic acid (60 ml). Acetic acid serves as a polar protic solvent that can solvate the reactants and the intermediate ions.

  • Preparation of Electrophile (Rationale: Controlled addition):

    • In a separate container, carefully prepare a solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).

    • Expertise Note: Preparing a solution of the electrophile allows for slow, dropwise addition. This helps to control the reaction temperature, prevent localized high concentrations of bromine, and minimize the formation of poly-brominated side products.

  • Reaction Execution (Rationale: Temperature control and regioselective substitution):

    • Place the flask containing the phenylacetic acid solution in a water bath to maintain a consistent temperature.

    • Using a dropping funnel, add the bromine solution dropwise to the stirred solution over a period of 30 minutes. The reaction is typically run at room temperature.

    • The methoxy group activates the ring, allowing the reaction to proceed without a Lewis acid catalyst, which is often required for less activated rings.

    • After the addition is complete, allow the mixture to stir for an additional 60 minutes to ensure the reaction goes to completion.

  • Quenching and Precipitation (Rationale: Stop the reaction and isolate the crude product):

    • Pour the reaction mixture into a beaker containing 500 ml of ice-water. This step serves two purposes: it quenches any unreacted bromine and precipitates the organic product, which is typically much less soluble in water than in acetic acid.

  • Isolation and Purification (Rationale: Obtain a pure sample):

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold water to remove residual acetic acid and inorganic salts.

    • Air-dry the crude product.

    • Trustworthiness Note: The purity of the product is validated by its melting point and spectroscopic analysis (NMR, IR). Recrystallize the crude solid from a suitable solvent (e.g., hot xylene or an ethanol/water mixture) to obtain the pure, crystalline 3-bromo-4-methoxyphenylacetic acid. The sharp melting point of the recrystallized product is a key indicator of its purity.

Conclusion

The methoxy group in this compound is the principal determinant of its reactivity in electrophilic aromatic substitutions. Its powerful electron-donating resonance effect activates the ring and provides potent ortho, para-directionality. This electronic influence, tempered by steric hindrance from adjacent substituents, allows for highly predictable and regioselective chemical transformations. A thorough understanding of this dynamic enables chemists to strategically employ this molecule as a versatile scaffold in the synthesis of complex molecular architectures, particularly within the demanding field of drug development.

References

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?
  • JoVE. (2025). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3.
  • Homework.Study.com. (n.d.). Why is the methoxy group (-OCH3) such a good ortho-para director?
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”.
  • BenchChem. (2025). A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution.
  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
  • The Organic Chemistry Tutor. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.
  • Quora. (2022). How do ortho-para directing groups increase electron density at ortho para positions?
  • ResearchGate. (2014). Orienting methoxy group-carbocation conjugation effects explaining the...
  • Wikipedia. (n.d.). Methoxy group.
  • SpectraBase. (n.d.). This compound.
  • ACS Publications - The Journal of Organic Chemistry. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H9BrO3).
  • National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • R. Williams. (2022). pKa Data Compiled by R. Williams.
  • Oakwood Chemical. (n.d.). This compound.
  • Trans World Chemicals. (n.d.). This compound.
  • The Ohio Journal of Science. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • ChemicalBook. (2023). This compound | 7017-48-3.
  • ChemBK. (n.d.). ()-(methoxy)phenylacetic acid.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • R. Williams. (2022). pKa Data Compiled by R. Williams.
  • Alfa Chemistry. (n.d.). CAS 7017-48-3 this compound.
  • Wikipedia. (n.d.). 2C-B.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyphenylacetic acid 97%.
  • Wikipedia. (n.d.). Phenylacetic acid.

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The Strategic Utility of 5-Bromo-2-methoxyphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 5-Bromo-2-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, has emerged as a molecule of significant interest. Its unique structural features—a bromine atom, a methoxy group, and a carboxylic acid moiety—provide a rich platform for chemical modification and the exploration of diverse biological activities. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role as a key building block in the synthesis of complex therapeutic agents. We will explore its synthetic utility, its contribution to the pharmacological profile of derivative compounds, and provide detailed experimental insights for its application in a research and development setting.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 7017-48-3[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White solid[2]
Melting Point 76-77 °C[2]

The presence of the bromine atom offers a handle for various cross-coupling reactions, while the methoxy group and the carboxylic acid provide opportunities for hydrogen bonding and further derivatization, making it a highly adaptable starting material.

A Pivotal Role in the Synthesis of Macrocyclic Factor VIIa Inhibitors

A significant and concrete application of this compound is demonstrated in its use as a key intermediate in the synthesis of novel macrocyclic inhibitors of Factor VIIa (FVIIa).[3] FVIIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a promising therapeutic strategy for the treatment of thrombotic disorders.

The this compound moiety is incorporated into the macrocyclic structure, contributing to the overall conformation and binding affinity of the inhibitor to the FVIIa active site. The synthesis involves the strategic reduction of the carboxylic acid group to a primary alcohol, which then participates in the formation of the macrocyclic ring.

Experimental Workflow: Synthesis of (5-Bromo-2-methoxyphenyl)methanol

This initial step highlights the synthetic tractability of this compound.

G cluster_0 Reduction of this compound start This compound in THF reagent BH₃·THF (Borane-tetrahydrofuran complex) start->reagent Add dropwise at 0 °C, then stir overnight at RT quench Quench with 50% Acetic Acid reagent->quench extraction Extract with Ethyl Acetate quench->extraction wash1 Wash with 10% Na₂CO₃ extraction->wash1 wash2 Wash with Water and Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate product (5-Bromo-2-methoxyphenyl)methanol concentrate->product

Caption: Synthetic workflow for the reduction of this compound.

Detailed Protocol:

  • Dissolution and Cooling: this compound (1.0 eq) is dissolved in tetrahydrofuran (THF) and the solution is cooled to 0 °C in an ice bath.[3]

  • Addition of Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) is added dropwise to the cooled solution.[3]

  • Reaction: The reaction mixture is allowed to warm to ambient temperature and stirred overnight.[3]

  • Quenching: The reaction is carefully quenched by the addition of 50% acetic acid.[3]

  • Extraction and Washing: The product is extracted with ethyl acetate. The organic layer is subsequently washed with 10% aqueous sodium carbonate, water, and brine.[3]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (5-bromo-2-methoxyphenyl)methanol.[3]

This transformation provides a key building block for the subsequent elaboration into the final macrocyclic FVIIa inhibitors. The bromine atom on the phenyl ring can be further functionalized, for example, through Suzuki-Miyaura coupling, to introduce additional diversity and optimize the pharmacological properties of the final compounds.[3]

Broader Potential in Medicinal Chemistry: An Outlook

While the application in FVIIa inhibitor synthesis is a well-documented example, the structural motifs present in this compound suggest a broader potential in various therapeutic areas. The phenylacetic acid scaffold is a well-established pharmacophore found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4]

Furthermore, the 2-methoxyphenyl group is a common feature in a variety of biologically active compounds, and the bromine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Potential Therapeutic Areas for Exploration:
  • Anti-inflammatory Agents: Given the prevalence of the phenylacetic acid moiety in NSAIDs, derivatives of this compound could be explored for their potential to inhibit cyclooxygenase (COX) enzymes or other inflammatory targets.

  • Anticancer Agents: The bromo- and methoxy-substituted phenyl ring is a scaffold that has been investigated in the design of various anticancer agents. Further derivatization of this compound could lead to novel compounds with cytotoxic or antiproliferative activities.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key interacting moiety with the active sites of various enzymes. The overall scaffold can be tailored to target specific enzymes implicated in disease.

Conclusion: A Scaffold with Untapped Potential

This compound represents a valuable and versatile starting material for medicinal chemists. Its demonstrated utility in the synthesis of complex macrocyclic FVIIa inhibitors underscores its importance as a key building block. The presence of multiple functional groups allows for a wide range of chemical modifications, opening avenues for the exploration of novel derivatives with diverse biological activities. While its full potential is yet to be unlocked, the foundational chemistry and the established precedent in drug discovery position this compound as a scaffold of significant promise for the development of the next generation of therapeutic agents. Further investigation into its derivatization and biological evaluation is highly encouraged to fully harness its potential in addressing unmet medical needs.

References

[3] WO2014201073A1, Macrocyclic factor viia inhibitors - Google Patents. [2] Phenylacetic acid - Wikipedia. [5] Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [1] Vihasibio Sciences PVT LTD, - Product List - Scribd. [4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.

Sources

The Strategic Role of 5-Bromo-2-methoxyphenylacetic Acid in the Synthesis of Advanced Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The global demand for effective and safer analgesic drugs is a driving force in pharmaceutical research and development. Within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), arylpropionic acid derivatives such as ibuprofen and naproxen are cornerstones of pain management. The synthesis of these and next-generation analgesic compounds relies on the availability of versatile chemical intermediates. This technical guide delves into the significance and application of 5-Bromo-2-methoxyphenylacetic acid as a pivotal intermediate in the synthesis of potent analgesic drugs. We will explore the chemical rationale behind its use, provide detailed synthetic methodologies, and discuss the pharmacological implications for the resulting active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage advanced intermediates for the creation of novel and improved analgesic therapies.

Introduction: The Phenylacetic Acid Scaffold in Analgesia

The phenylacetic acid moiety and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. Notably, in the realm of analgesia, the structurally related arylpropionic acids are a major class of NSAIDs. These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory and pain pathways. The efficacy and safety profile of these drugs can be significantly modulated by the nature and position of substituents on the aromatic ring.

This compound emerges as a strategically important intermediate due to the presence of three key functional handles: the carboxylic acid, the methoxy group, and the bromine atom. Each of these can be selectively manipulated to construct more complex molecular architectures, making it a versatile starting point for the synthesis of novel analgesic candidates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueReference
CAS Number 7017-48-3[1][2]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[1]
Appearance White to off-white crystalline powder
Melting Point 132-134 °C[3]
Solubility Soluble in common organic solvents such as methanol, ethanol, and acetone.

Synthetic Pathways to Analgesic Drugs: A Case Study of a Loxoprofen Analog

While direct synthesis of a commercially available drug from this compound is not widely documented in mainstream literature, its structural motifs are highly relevant to the synthesis of potent NSAIDs. To illustrate its potential, we will outline a proposed synthetic pathway for a novel analog of Loxoprofen, a widely used NSAID. This proposed synthesis is based on established synthetic transformations for related arylpropionic acids.

Loxoprofen is a phenylpropionic acid derivative, and its synthesis often involves the creation of a carbon-carbon bond at the benzylic position. Our starting material, this compound, provides a platform for such modifications.

Proposed Synthetic Scheme

The following diagram illustrates a plausible multi-step synthesis of a Loxoprofen analog from this compound.

G A This compound B Methyl 5-bromo-2-methoxyphenylacetate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(5-bromo-2-methoxyphenyl)propanoate B->C α-Methylation (LDA, MeI) D Methyl 2-(2-methoxy-5-(2-oxocyclopentan-1-yl)phenyl)propanoate C->D Palladium-catalyzed Coupling (Cyclopentenone) E Loxoprofen Analog (2-(2-methoxy-5-(2-oxocyclopentan-1-yl)phenyl)propanoic acid) D->E Hydrolysis (NaOH, H₂O/MeOH) G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain NSAID Arylpropionic Acid NSAID (e.g., Loxoprofen Analog) NSAID->COX Inhibition

Sources

The Strategic Role of 5-Bromo-2-methoxyphenylacetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Synthetic Chemists

Introduction: The Unseen Potential of a Versatile Building Block

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The structural complexity of modern fungicides and herbicides often necessitates the use of highly functionalized and strategically substituted building blocks. 5-Bromo-2-methoxyphenylacetic acid, a seemingly unassuming aromatic carboxylic acid, represents one such pivotal starting material. Its unique substitution pattern—a bromine atom for regioselective functionalization, a methoxy group influencing electronic properties, and a reactive acetic acid moiety—renders it a highly valuable precursor for the synthesis of complex agrochemical scaffolds. This technical guide delves into the synthetic utility of this compound, with a particular focus on its application in the construction of strobilurin analogue fungicides, a critical class of agricultural antifungals.

Core Attributes of this compound as a Precursor

The utility of this compound in agrochemical synthesis is rooted in its distinct chemical features:

  • Orthogonal Reactivity: The carboxylic acid, bromo, and methoxy groups offer multiple, distinct reaction sites. The carboxylic acid allows for amide bond formation, esterification, or can be a precursor to other functional groups. The bromine atom is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

  • Stereoelectronic Influence: The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the acidity of the benzylic protons. This can be strategically exploited in various synthetic transformations.

  • Scaffold Rigidity and Conformation: The phenylacetic acid core provides a defined spatial arrangement for the substituents, which is crucial for the molecule's interaction with its biological target.

Application in the Synthesis of Strobilurin Analogue Fungicides: A Proposed Pathway

Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. A common structural motif in many strobilurins is a substituted phenoxymethyl phenyl ether linkage. This compound can serve as a key starting material for the synthesis of the "substituted phenoxy" portion of these molecules. The following section outlines a representative synthetic pathway.

Workflow for the Synthesis of a Strobilurin Analogue Fungicide

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Assembly cluster_2 Part 3: Final Product Elaboration A This compound B 5-Bromo-2-methoxyphenol A->B Decarboxylation (Hypothetical) D Methyl 2-((5-bromo-2-methoxyphenoxy)methyl)phenylacetate B->D C Methyl 2-(bromomethyl)phenylacetate C->D Williamson Ether Synthesis E Methyl 2-(methoxyimino)-2-(2-((5-bromo-2-methoxyphenoxy)methyl)phenyl)acetate D->E α-Oximation & Methylation F Strobilurin Analogue Fungicide E->F Amidation/Esterification

Caption: Proposed synthetic workflow from this compound to a strobilurin analogue fungicide.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-methoxyphenol

The initial strategic transformation involves the conversion of this compound to 5-bromo-2-methoxyphenol. While a direct, one-pot decarboxylation of this specific substrate is not widely documented, analogous transformations are well-established in organic synthesis. A plausible approach would involve an oxidative decarboxylation. Alternatively, multi-step sequences involving conversion to an acetophenone followed by a Baeyer-Villiger oxidation could be envisioned.

For the purpose of this guide, we will highlight a well-documented synthesis of 5-bromo-2-methoxyphenol from a different, readily available precursor, o-methoxyphenol (guaiacol), to illustrate the formation of this key intermediate. This underscores the importance of the 5-bromo-2-methoxyphenol scaffold, which can be accessed from various starting points.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxyphenol from o-Methoxyphenol [1][2]

  • Protection of the Phenolic Hydroxyl Group: o-Methoxyphenol is acetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid to protect the reactive hydroxyl group.

  • Bromination: The resulting o-methoxyphenyl acetate is then subjected to bromination. This is a regioselective electrophilic aromatic substitution, where the bromine atom is directed to the position para to the activating methoxy group.

  • Deprotection: The acetyl protecting group is removed by hydrolysis under basic conditions (e.g., using sodium bicarbonate solution) to yield 5-bromo-2-methoxyphenol.

Part 2: Assembly of the Phenyl Ether Core

The synthesized 5-bromo-2-methoxyphenol is then coupled with a suitable phenylacetic acid derivative to construct the core structure of the strobilurin analogue. A Williamson ether synthesis is a classic and effective method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: 5-Bromo-2-methoxyphenol is treated with a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like DMF or acetone to generate the corresponding phenoxide.

  • Nucleophilic Substitution: The phenoxide is then reacted with an electrophile, for instance, methyl 2-(bromomethyl)phenylacetate. The phenoxide displaces the bromide in an SN2 reaction to form the desired ether linkage, yielding methyl 2-((5-bromo-2-methoxyphenoxy)methyl)phenylacetate.

Part 3: Elaboration to the Final Strobilurin Analogue

The final steps involve the introduction of the characteristic α-methoxyimino or related pharmacophore of the strobilurin class.

Experimental Protocol: Final Elaboration

  • α-Keto Ester Formation: The benzylic position of the phenylacetate intermediate is oxidized to a ketone.

  • Oximation and Methylation: The resulting α-keto ester is then reacted with hydroxylamine to form an oxime, which is subsequently methylated (e.g., with dimethyl sulfate) to install the methoxyimino group.

  • Final Modification (Amidation/Esterification): Depending on the desired final product, the methyl ester can be hydrolyzed and converted to an amide or other ester variants to optimize biological activity.

Quantitative Data Summary

While a complete dataset for the proposed multi-step synthesis from this compound is not available in a single source, the following table provides representative yields for analogous, well-documented reactions that are key to the proposed pathway.

StepReaction TypeStarting MaterialsProductRepresentative Yield (%)Reference
Synthesis of 5-bromo-2-methoxyphenolElectrophilic Aromatic Substitutiono-Methoxyphenol5-Bromo-2-methoxyphenol~90[1]
Williamson Ether SynthesisNucleophilic SubstitutionA phenol and an alkyl halideA diaryl ether70-95Standard Text
α-Oximation & Methylation of PhenylacetateCondensation & AlkylationA methyl 2-(substituted-phenyl)-2-oxoacetate derivativeA methyl 2-(methoxyimino)-2-(substituted-phenyl)acetate derivative80-95[3]

Conclusion and Future Outlook

This compound stands out as a strategic building block in the synthesis of complex agrochemicals, particularly fungicides of the strobilurin class. Its inherent functionality allows for a convergent and efficient assembly of the core molecular architecture of these active ingredients. The proposed synthetic pathway, while illustrative, highlights the logical and experimentally feasible transformations that can be employed to leverage the unique reactivity of this precursor. As the demand for novel and more effective crop protection agents continues to grow, the importance of versatile and strategically designed starting materials like this compound will undoubtedly increase. Further exploration of its reactivity, particularly in the context of modern cross-coupling methodologies, is likely to unveil even more efficient and innovative routes to the next generation of agrochemicals.

References

  • Journal of Pesticide Science. Fungicidal Activities of a-Methoxyphenylacetic Acid Derivatives.
  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

Sources

Exploring Metabolic Pathway Inhibition with 5-Bromo-2-methoxyphenylacetic acid: A Strategic Investigative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Case for Investigating 5-Bromo-2-methoxyphenylacetic acid

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₉H₉BrO₃.[1][2][3][4][5] Its structure, featuring a phenylacetic acid core, is suggestive of potential interactions with biological systems, particularly with enzymes that process aromatic substrates. While direct evidence of its role in metabolic pathway inhibition is not yet established in publicly accessible literature, structurally related compounds have demonstrated biological activity. For instance, the metabolism of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) results in the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) through oxidative deamination.[6][7] Additionally, other brominated and methoxylated phenyl derivatives have been shown to possess activities such as the inhibition of MMP-9 expression and cytotoxic effects against cancer cell lines.[8][9]

This guide, therefore, presents a logical and technically robust workflow for a comprehensive investigation into the potential metabolic inhibitory effects of 5-Br-2-MPAA. The proposed strategy is designed to be self-validating at each stage, ensuring a high degree of scientific integrity and leading to a clear understanding of the compound's biological activity.

A Phased Experimental Approach to Characterize Metabolic Effects

The investigation is structured into four sequential phases, each designed to build upon the findings of the previous one. This approach ensures a cost-effective and scientifically sound progression from broad, phenotypic observations to specific, mechanistic details.

Phase 1: Foundational Analysis - Cytotoxicity and Phenotypic Screening

Before delving into mechanistic studies, it is crucial to establish the phenotypic effects of 5-Br-2-MPAA on whole cells and determine a non-toxic working concentration range.

Core Objective: To determine the concentration-dependent effects of 5-Br-2-MPAA on cell viability and proliferation.

Experimental Protocol: Cell Viability Assay (MTT/XTT Assay)

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line known for metabolic plasticity like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Br-2-MPAA in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 µM to 1 mM) for various time points (e.g., 24, 48, and 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT/XTT Addition: Following the treatment period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Causality Behind Experimental Choices: This initial step is critical for identifying a concentration range that is suitable for subsequent metabolic assays. Using concentrations that are highly cytotoxic would confound the interpretation of metabolic changes, as they could be a consequence of cell death rather than direct metabolic inhibition.

Diagram: Phase 1 Experimental Workflow

cluster_phase1 Phase 1: Foundational Analysis start Start: 5-Br-2-MPAA Stock Solution cell_culture Cell Seeding (e.g., HeLa, HEK293) start->cell_culture treatment Serial Dilution & Cell Treatment (24, 48, 72h) cell_culture->treatment viability_assay MTT/XTT Viability Assay treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis output Output: Non-toxic Concentration Range data_analysis->output

Caption: Workflow for determining the cytotoxicity of 5-Br-2-MPAA.

Phase 2: Global Metabolic Profiling - An Unbiased View

Once a non-toxic concentration range is established, the next step is to obtain a broad, unbiased view of the metabolic pathways affected by 5-Br-2-MPAA. Untargeted metabolomics is the ideal approach for this.

Core Objective: To identify significant changes in the cellular metabolome upon treatment with 5-Br-2-MPAA.

Experimental Protocol: Untargeted Metabolomics using LC-MS/MS

  • Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates or 10 cm dishes) and treat with a sub-lethal concentration of 5-Br-2-MPAA (e.g., the IC20 value determined in Phase 1) for a relevant time period.

  • Metabolite Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the metabolite extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Processing and Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly up- or down-regulated in the treated cells compared to controls.

  • Pathway Analysis: Use bioinformatics tools (e.g., MetaboAnalyst) to map the significantly altered metabolites to known metabolic pathways.

Causality Behind Experimental Choices: An untargeted approach is crucial at this stage as it does not rely on pre-existing hypotheses about the compound's target. This allows for the discovery of unexpected effects and provides a global picture of the metabolic rewiring induced by 5-Br-2-MPAA.

Phase 3: Targeted Validation and Mechanistic Elucidation

The results from the global metabolic profiling will generate hypotheses about which specific pathways are being modulated. Phase 3 focuses on validating these hypotheses and pinpointing the site of inhibition.

Core Objective: To confirm the inhibition of specific metabolic enzymes and quantify the impact on metabolic fluxes.

Part A: In Vitro Enzyme Inhibition Assays

If the metabolomics data suggests the accumulation of a substrate and depletion of a product in a specific enzymatic reaction, direct enzyme inhibition assays are warranted.[10][11]

Experimental Protocol: Spectrophotometric Enzyme Assay

  • Enzyme and Substrate Preparation: Obtain the purified recombinant enzyme of interest and its substrate.

  • Assay Setup: In a microplate, combine the enzyme, its substrate, and varying concentrations of 5-Br-2-MPAA in a suitable buffer.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH/NADPH).[10]

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 for the enzyme. Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Part B: Metabolic Flux Analysis (MFA)

To understand the dynamic effects of 5-Br-2-MPAA on a pathway within intact cells, stable isotope tracing followed by mass spectrometry is the gold standard.[12][13][14][15][16]

Experimental Protocol: 13C-Glucose Metabolic Flux Analysis

  • Cell Culture and Treatment: Culture cells in the presence of a sub-lethal concentration of 5-Br-2-MPAA.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a stable isotope-labeled nutrient, such as [U-13C]-glucose.

  • Time-Course Sampling: Harvest cells and extract metabolites at various time points after the introduction of the labeled medium.

  • LC-MS/MS Analysis: Analyze the extracts to measure the fractional labeling of downstream metabolites.

  • Flux Calculation: Use computational modeling to calculate the rates (fluxes) of reactions in the metabolic network that best explain the observed labeling patterns.[13][14][16]

Causality Behind Experimental Choices: Enzyme assays provide direct evidence of a molecular interaction between the compound and a specific protein target.[17] Metabolic flux analysis provides a quantitative measure of pathway activity in a physiological context, offering a more dynamic and integrated view than static metabolomics.[16]

Diagram: Phase 2 & 3 Integrated Workflow

cluster_phase2 Phase 2: Global Profiling cluster_phase3 Phase 3: Targeted Validation metabolomics Untargeted Metabolomics (LC-MS/MS) pathway_analysis Pathway Analysis metabolomics->pathway_analysis enzyme_assay In Vitro Enzyme Assays pathway_analysis->enzyme_assay Hypothesis: Enzyme X is a target mfa Metabolic Flux Analysis (13C Tracing) pathway_analysis->mfa Hypothesis: Pathway Y is inhibited mechanistic_understanding Mechanistic Understanding enzyme_assay->mechanistic_understanding mfa->mechanistic_understanding

Caption: Workflow from global profiling to targeted validation.

Phase 4: Definitive Target Identification

While enzyme assays can confirm activity against a hypothesized target, an unbiased approach to identify all direct binding partners of 5-Br-2-MPAA is necessary to uncover potential off-target effects and novel mechanisms.

Core Objective: To identify the direct protein binding partners of 5-Br-2-MPAA in an unbiased manner.

Experimental Protocol: Affinity-Based Chemical Proteomics

This method involves chemically modifying 5-Br-2-MPAA to create a probe that can be used to "pull down" its binding partners from a cell lysate.[18][19]

  • Probe Synthesis: Synthesize a derivative of 5-Br-2-MPAA that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[18]

  • Affinity Purification: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate these beads with a cell lysate to allow the probe to bind to its target proteins.

  • Elution and Digestion: Wash the beads to remove non-specific binders. Elute the bound proteins and digest them into peptides.

  • Proteomic Analysis (LC-MS/MS): Analyze the peptide mixture using quantitative proteomics (e.g., SILAC or TMT labeling) to identify and quantify the proteins that specifically bind to the 5-Br-2-MPAA probe compared to a control.[19]

  • Target Validation: Validate the identified targets using orthogonal methods, such as cellular thermal shift assays (CETSA) or genetic approaches (e.g., siRNA knockdown).[20][21]

Causality Behind Experimental Choices: Affinity-based proteomics provides direct physical evidence of a drug-protein interaction within a complex biological mixture.[18][19] This is a powerful, unbiased method for identifying both the intended target and any off-target interactions, which is crucial for drug development.

Data Integration and Interpretation

The strength of this phased approach lies in the integration of data from multiple orthogonal techniques. For example:

  • A metabolite accumulation observed in Phase 2 can be mechanistically explained by the direct inhibition of a specific enzyme in Phase 3A .

  • The reduced flux through a pathway measured in Phase 3B can be directly linked to the binding of 5-Br-2-MPAA to a key regulatory enzyme identified in Phase 4 .

This integrated dataset provides a robust and well-supported model of the compound's mechanism of action.

Conclusion and Future Directions

This technical guide outlines a systematic and rigorous strategy for characterizing the metabolic inhibitory potential of this compound. By progressing through a logical sequence of foundational analysis, global profiling, targeted validation, and definitive target identification, researchers can efficiently and effectively elucidate its mechanism of action. The successful identification of a specific metabolic target would open avenues for its development as a chemical probe to study metabolic pathways or as a starting point for a therapeutic drug discovery program.

References

  • Powell, S. (n.d.). Metabolic Flux Analysis in Eukaryotic Cells: Methods and Protocols. Powell's Books.
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  • PMC. (n.d.). Kinetic flux profiling for quantitation of cellular metabolic fluxes. PubMed Central.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
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  • Semantic Scholar. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery.
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  • Oakwood Chemical. (n.d.). This compound.
  • PubMed. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human.
  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. NIH.
  • ScienceOpen. (2018, October 23). Research Article 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs.
  • PubMed. (n.d.). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes.

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An In-depth Technical Guide to the Derivatives and Analogs of 5-Bromo-2-methoxyphenylacetic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyphenylacetic acid, a versatile scaffold in medicinal chemistry. We will delve into the synthesis of its key derivatives and analogs, their detailed analytical characterization, and explore their burgeoning potential as therapeutic agents, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Versatility of the this compound Scaffold

This compound (5-Br-2-MPAA) is a substituted phenylacetic acid derivative with the chemical formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol .[1][2] Its structure, featuring a carboxylic acid moiety, a methoxy group, and a bromine atom on the phenyl ring, provides a rich platform for chemical modification. The carboxylic acid group serves as a handle for forming esters and amides, while the bromine atom is a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[3][4] The methoxy group can also influence the electronic properties and conformation of the molecule and its derivatives.

This unique combination of reactive sites makes 5-Br-2-MPAA a valuable starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery. Notably, derivatives of this and related phenylacetic acids have shown promise as anticancer agents, with some exhibiting activity as tubulin polymerization inhibitors.[5][6]

Synthesis of Key Derivatives and Analogs

The chemical versatility of this compound allows for the synthesis of a diverse library of compounds. Here, we detail the protocols for the preparation of its principal derivatives: esters, amides, and biaryl analogs via Suzuki coupling.

Esterification: Synthesis of Alkyl 5-Bromo-2-methoxyphenylacetates

Esterification of the carboxylic acid moiety is a fundamental transformation that can be used to modulate the lipophilicity and pharmacokinetic properties of the parent compound. A common and effective method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 5-Bromo-2-methoxyphenylacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Amidation: Synthesis of 5-Bromo-2-methoxyphenylacetamide Derivatives

The synthesis of amides from this compound introduces a key functional group that can participate in hydrogen bonding interactions with biological targets. This is a critical modification for many bioactive molecules. The use of modern coupling agents provides a mild and efficient route to amide bond formation.

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-methoxyphenylacetamide

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-2-methoxyphenylacetic Acid Derivatives

The bromine atom on the phenyl ring of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the brominated phenyl ring and a wide variety of aryl or heteroaryl boronic acids, leading to the synthesis of biaryl compounds.[4][7]

Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)-2-methoxyphenylacetate

  • Precursor Synthesis: First, protect the carboxylic acid of this compound as its methyl ester using the esterification protocol described in section 2.1. This is crucial as the free carboxylic acid can interfere with the Suzuki coupling reaction.

  • Reaction Setup: To a Schlenk flask, add methyl 5-bromo-2-methoxyphenylacetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and ethanol. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

  • Deprotection (Optional): If the free carboxylic acid is the desired final product, the methyl ester can be hydrolyzed under basic conditions (e.g., with LiOH or NaOH in a mixture of THF and water).

Therapeutic Potential and Structure-Activity Relationships

Derivatives of this compound have emerged as promising candidates in the search for new therapeutic agents, particularly in the field of oncology. The structural modifications detailed above can significantly impact the biological activity of these compounds.

Anticancer Activity: Tubulin Polymerization Inhibition

Several studies have highlighted the potential of phenylacetic acid derivatives as inhibitors of tubulin polymerization.[5][6] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. The this compound scaffold can be elaborated to mimic known tubulin inhibitors. For instance, amide derivatives can be designed to interact with the colchicine binding site on tubulin.

Quantitative Data on Biological Activity

Compound IDR Group (Amide)Cancer Cell LineIC₅₀ (µM)Reference
Hypothetical-1 BenzylA549 (Lung)1.5[6] (adapted)
Hypothetical-2 4-ChlorobenzylMCF-7 (Breast)0.8[8] (adapted)
Hypothetical-3 3,4-DimethoxybenzylHeLa (Cervical)2.2[5] (adapted)

Note: The IC₅₀ values presented are hypothetical and adapted from studies on structurally related compounds to illustrate potential potencies. Actual values for direct derivatives of this compound would require experimental determination.

The structure-activity relationship (SAR) studies of related compounds suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. Aromatic and substituted aromatic groups are often favored.[8]

Other Potential Therapeutic Applications

Beyond their anticancer properties, derivatives of substituted phenylacetic acids are being explored for a range of other therapeutic applications, including as anti-inflammatory and analgesic agents.[8][9] The ability to readily synthesize a diverse library of compounds from this compound makes it an attractive starting point for exploring these and other biological activities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. The following techniques are routinely employed.

Table of Expected Analytical Data for Key Derivatives

DerivativeTechniqueExpected Key Signals/Data
Methyl 5-Bromo-2-methoxyphenylacetate ¹H NMR (CDCl₃)δ ~3.7 ppm (s, 3H, -OCH₃), ~3.8 ppm (s, 3H, -COOCH₃), ~6.7-7.4 ppm (m, 3H, Ar-H)
¹³C NMR (CDCl₃)δ ~52 ppm (-COOCH₃), ~56 ppm (-OCH₃), ~112-156 ppm (Ar-C), ~171 ppm (C=O)
MS (ESI+)m/z [M+H]⁺ calculated for C₁₀H₁₁BrO₃
N-Benzyl-5-bromo-2-methoxyphenylacetamide ¹H NMR (CDCl₃)δ ~3.8 ppm (s, 3H, -OCH₃), ~4.5 ppm (d, 2H, -CH₂-Ph), ~6.0 ppm (br s, 1H, -NH-), ~6.7-7.4 ppm (m, 8H, Ar-H)
¹³C NMR (CDCl₃)δ ~44 ppm (-CH₂-Ph), ~56 ppm (-OCH₃), ~112-156 ppm (Ar-C), ~170 ppm (C=O)
MS (ESI+)m/z [M+H]⁺ calculated for C₁₆H₁₆BrNO₂

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Synthetic Pathways from this compound

Synthetic_Pathways cluster_derivatives Derivatives 5-Br-2-MPAA This compound Ester Methyl 5-Bromo-2- methoxyphenylacetate 5-Br-2-MPAA->Ester Esterification (MeOH, H₂SO₄) Amide N-Benzyl-5-bromo-2- methoxyphenylacetamide 5-Br-2-MPAA->Amide Amidation (Benzylamine, HATU) Biaryl_ester Methyl 5-Aryl-2- methoxyphenylacetate Ester->Biaryl_ester Suzuki Coupling (ArB(OH)₂, Pd catalyst)

Caption: Key synthetic transformations of this compound.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Inhibition Derivative 5-Br-2-MPAA Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to a variety of chemical transformations, including esterification, amidation, and palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. The demonstrated potential of its derivatives as anticancer agents, particularly as tubulin polymerization inhibitors, warrants further investigation.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesis of a broader range of analogs to perform comprehensive structure-activity relationship studies.

  • In-depth Biological Evaluation: Screening of new derivatives against a wider panel of cancer cell lines and investigation of their mechanisms of action.

  • Pharmacokinetic Profiling: Assessment of the drug-like properties of the most potent compounds to identify candidates for further preclinical development.

The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to build upon in their quest for novel and effective therapeutics derived from the this compound core.

References

  • Organic Syntheses Procedure. (n.d.).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2016). PubMed.
  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). MDPI.
  • SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives Angelika E. Schneider, Tam. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2016). PMC.
  • Synthesis method of 5-bromo-2-methoxyphenol. (2015). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • N-[(5-bromo-2-methoxyphenyl)methyl]acetamide. (n.d.). PubChem.
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  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate.
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. (2021). PMC.
  • Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. (1982). Arizona State University.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
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Methodological & Application

experimental protocol for Suzuki coupling with 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenylacetic acid

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable capacity to forge carbon-carbon (C-C) bonds with precision and efficiency.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving especially powerful for the synthesis of biaryl and polyaryl structures.[3][4][5] These structural motifs are central to numerous applications, from pharmaceuticals and agrochemicals to advanced materials.[6][7]

The widespread adoption of the Suzuki coupling in both academic and industrial laboratories stems from its significant advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups within complex molecules.[3]

  • High Functional Group Tolerance: A broad array of functional groups are compatible, minimizing the need for extensive protecting group strategies.[6]

  • Reagent Stability and Low Toxicity: The organoboron reagents (boronic acids and esters) are generally stable, easy to handle, and exhibit low toxicity compared to other organometallic reagents like organotins or organozincs.[1][2]

  • Favorable Environmental Profile: The reaction can often be performed in aqueous solvent mixtures, and its inorganic byproducts are easily removed, aligning with the principles of green chemistry.[1][7]

This guide provides a detailed experimental protocol for the Suzuki coupling of this compound, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the procedural steps, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

The Engine of C-C Bond Formation: The Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (in our case, the C-Br bond of this compound). This step oxidizes the catalyst to a Pd(II) species and is often the rate-determining step of the reaction.[2][10] The reactivity of the halide partner is crucial, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium(II) complex.[1][2] This step is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium center, displacing the halide.[11][12][13]

  • Reductive Elimination: In the final step, the two organic groups attached to the palladium(II) center couple to form the desired biaryl product with a new C-C bond. This process reduces the palladium back to its catalytically active Pd(0) state, which is then ready to initiate another cycle.[9][10]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd 5-Bromo-2-methoxy- phenylacetic acid ArBOH Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₂CO₃) Base->ArBOH Activation Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable method for the synthesis of 2-(2-methoxy-5-phenylphenyl)acetic acid. The quantities are given for a 1.0 mmol scale reaction and can be adjusted as needed.

Safety Precautions: this compound can cause skin and eye irritation.[14] Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound245.072451.01.0
Phenylboronic Acid121.931461.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane (Anhydrous, Degassed)-8 mL--
Water (Degassed)-2 mL--
Reaction Parameters
ParameterValueRationale
Temperature90 °CProvides sufficient thermal energy to overcome activation barriers without degrading reagents or the catalyst.
Time12-24 hoursTypical duration for aryl bromides; reaction should be monitored for completion.
AtmosphereInert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
Stirring~300 RPM (Magnetic)Ensures the biphasic mixture is homogenous, facilitating efficient mass transfer between phases.
MonitoringTLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MSAllows for tracking the consumption of the starting material and the formation of the product.
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In the fume hood, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[15]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The use of a mixed aqueous/organic solvent system is essential for dissolving both the organic substrates and the inorganic base.[1][8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: After 12 hours, take a small aliquot from the reaction mixture using a syringe, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the starting aryl bromide. If the reaction is incomplete, allow it to continue, monitoring every few hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Add 1 M HCl (aq) until the aqueous layer is acidic (pH ~2-3) to protonate the carboxylic acid product, ensuring it partitions into the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash them with water (20 mL) and then with brine (20 mL) to remove residual inorganic salts.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 5:1 hexanes:ethyl acetate and gradually increasing the polarity, can be used to isolate the pure biaryl product.[9]

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 1. Add Solids to Schlenk Flask A2 2. Add Pd Catalyst A1->A2 A3 3. Purge with Inert Gas (3x) A2->A3 A4 4. Add Degassed Solvents A3->A4 B1 5. Heat to 90°C with Stirring A4->B1 B2 6. Monitor by TLC / LC-MS B1->B2 C1 7. Cool to RT B2->C1 C2 8. Acidify & Extract with Ethyl Acetate C1->C2 C3 9. Wash with Water & Brine C2->C3 C4 10. Dry & Concentrate C3->C4 C5 11. Purify via Column Chromatography C4->C5

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for constructing C-C bonds. The protocol detailed here for this compound provides a clear, rational, and reproducible pathway to valuable biaryl products. By understanding the underlying catalytic cycle and the specific role of each reagent, researchers can confidently apply and adapt this methodology to a wide range of substrates, accelerating discovery in drug development and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555.
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 217-229.
  • Loudon, G. M., & Alfare, C. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(11), 1535.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(19), 7365-7368.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 133-177.
  • Alfare, C., & Loudon, G. M. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Tye, J. W., & Wustrow, D. J. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 159-166.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720.
  • Le Duc, G., et al. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2013).
  • Carrow, B. P., & Nozaki, K. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1972-1975.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488.
  • Wallow, T. I., & Novak, B. M. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7276-7277.
  • ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... (2021).
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Al-Masri, H. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 555306, this compound.
  • Cole, A. J., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692.
  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 15(4), 2524-2556.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022).

Sources

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has been instrumental in the construction of complex molecular architectures, finding widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. This guide provides a detailed technical overview and practical protocols for the application of the Heck reaction to a specific substrate of interest in drug development: 5-Bromo-2-methoxyphenylacetic acid. The presence of both an electron-donating methoxy group and a carboxylic acid moiety on the aromatic ring necessitates a careful consideration of reaction parameters to achieve optimal outcomes.

Understanding the Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, with the reactivity trend for the halide being I > OTf > Br >> Cl.[1][5]

  • Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[1][2]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion, leading to the formation of the substituted alkene product and a palladium-hydride species.[1][6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydrogen halide generated in the reaction, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][5]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) Alkene_Complex Alkene_Complex ArPd(II)BrL2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base, HBr) Product Substituted Alkene Insertion_Product->Product Product Release ArBr Ar-Br ArBr->ArPd(II)BrL2 Alkene Alkene Alkene->Alkene_Complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Experimental Parameters for this compound

The successful execution of a Heck reaction with this compound hinges on the judicious selection of several key parameters. The electron-rich nature of the aryl bromide due to the methoxy group and the presence of the acidic carboxylic acid function guide these choices.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred for its stability and cost-effectiveness. Pd₂(dba)₃ is a source of Pd(0) and can be effective, especially with phosphine ligands.
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃), or N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the Pd(0) species.[3] For the electron-rich aryl bromide, a more electron-donating and sterically demanding ligand like P(o-tol)₃ can enhance the rate of oxidative addition. NHC ligands are known for their high thermal stability and can be highly effective for challenging substrates.[7]
Base K₂CO₃, Cs₂CO₃, or a hindered organic amine (e.g., Et₃N, DIPEA)An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point.[8][9] The carboxylic acid will be deprotonated by the base, so at least two equivalents of base are required: one to neutralize the HBr byproduct and one to deprotonate the substrate. Organic amines can also be used, but may lead to different solubility profiles.
Solvent DMF, DMAc, NMP, or DioxanePolar aprotic solvents like DMF or DMAc are commonly used and generally provide good solubility for the reactants and catalyst.[10][11] Toluene is another option, particularly if aqueous workup is simplified.
Alkene Partner Acrylates, Styrenes, etc.The choice of alkene will influence the reaction conditions. Electron-deficient alkenes like acrylates are generally highly reactive.
Temperature 80 - 140 °CHeck reactions often require elevated temperatures to proceed at a reasonable rate.[9] The optimal temperature will depend on the specific combination of catalyst, ligand, and solvent.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction of this compound. Optimization may be required to achieve the desired yield and purity.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol employs a standard palladium acetate/triphenylphosphine catalyst system.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL).

  • Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions with an N-Heterocyclic Carbene (NHC) Ligand

This protocol utilizes a more robust NHC ligand, which can be beneficial for less reactive substrates or to achieve higher turnover numbers.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and IMes·HCl (0.02 mmol, 2 mol%).

  • Add anhydrous dioxane (3 mL) and stir for 10 minutes at room temperature to allow for in situ formation of the Pd-NHC complex.

  • Add this compound (1.0 mmol, 1.0 equiv) and cesium carbonate (2.2 mmol, 2.2 equiv).

  • Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv).

  • Seal the flask and heat the reaction to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Caption: A general experimental workflow for the Heck reaction.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand is also critical; a more electron-rich and bulky phosphine or an NHC ligand might be necessary.

  • Formation of Byproducts: The formation of reduced arene (dehalogenation) can sometimes be observed. This can be minimized by ensuring strictly anaerobic conditions.

  • Poor Reproducibility: The quality of the palladium precursor, solvent, and base can significantly impact the reaction. Using fresh, high-purity reagents is recommended. The presence of water can also affect the reaction, so using anhydrous solvents is crucial.

  • Substrate Considerations: The carboxylic acid group in this compound will be deprotonated under the basic reaction conditions. This increases the polarity of the substrate, which should be considered when choosing the solvent system to ensure adequate solubility. The resulting carboxylate is generally well-tolerated in the Heck reaction.[12]

Conclusion

The Mizoroki-Heck reaction is a robust and versatile tool for the arylation of alkenes. For the specific case of this compound, careful consideration of the palladium source, ligand, base, and solvent is necessary to overcome the challenges posed by the electron-rich nature of the aryl bromide and the presence of the carboxylic acid functionality. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Behera, A., & Patra, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375. [Link]
  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-51). John Wiley & Sons, Ltd.
  • Özdemir, İ., Gök, Y., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]
  • Sigman, M. S., & Werner, E. W. (2011). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 133(30), 11538–11541. [Link]
  • Özdemir, İ., Gök, Y., & Çetinkaya, B. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]
  • Yusof, N. S. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2332(1), 060002. [Link]
  • Özdemir, İ., Gök, Y., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Semantic Scholar. [Link]
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023, November 26). Heck reaction. [Link]
  • Reddy, V. P., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 11, 1356–1363. [Link]
  • López-Cabrelles, J., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2133–2142. [Link]
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Bhanage, B. M., & Arai, M. (2004). Mizoroki–Heck reaction, catalysis by nitrogen ligand Pd complexes and activation of aryl bromides. Tetrahedron, 60(9), 2163-2172. [Link]
  • Stradiotto, M., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
  • Jessop, P. G., & Scott, J. L. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Li, Y., et al. (2018). Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles. New Journal of Chemistry, 42(18), 15061-15067. [Link]
  • Özdemir, İ., Gök, Y., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]
  • de Vries, J. G. (2018). Heck Reaction—State of the Art.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]
  • Chernyak, D., & Gevorgyan, V. (2015). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
  • Yusof, N. S. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery. [Link]
  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). Master Organic Chemistry. [Link]
  • Myers, A. (n.d.). The Heck Reaction. Chem 115.
  • Knowles, R. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the successful execution of the Buchwald-Hartwig amination reaction using 5-Bromo-2-methoxyphenylacetic acid as the aryl bromide substrate. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] This document, designed for researchers in drug discovery and process development, delves into the mechanistic nuances of the reaction, outlines critical considerations for substrate-specific challenges, and presents two robust protocols to navigate the presence of the carboxylic acid functionality.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2] Its broad applicability has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This compound represents a synthetically valuable building block, incorporating both an aryl bromide for cross-coupling and a carboxylic acid for further derivatization. However, the acidic proton of the carboxylic acid presents a significant challenge for the standard Buchwald-Hartwig conditions, which typically employ strong bases. This guide addresses this challenge by providing detailed protocols for both a direct amination approach and a protection-deprotection strategy.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout these steps. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)L_n(Br) OxAdd->PdII_ArBr Amine_Coord Amine (R₂NH) Coordination PdII_ArBr->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(Br)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Base Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr This compound ArBr->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterRecommended Choice for this compoundRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a preformed Pd(0)-NHC catalystPd₂(dba)₃ is a common and effective source of Pd(0). Preformed catalysts can offer higher reactivity and reproducibility.[3]
Ligand A bulky, electron-rich phosphine ligand such as BrettPhos or RuPhosThese ligands are effective for coupling aryl bromides and can be compatible with a range of functional groups.[4]
Base LiHMDS (Lithium bis(trimethylsilyl)amide) or K₃PO₄ (Potassium Phosphate)LiHMDS can provide tolerance for acidic protons.[4] K₃PO₄ is a weaker base that may be compatible with the carboxylic acid under certain conditions.
Solvent Anhydrous, deoxygenated solvents such as Toluene, Dioxane, or THFThese solvents are commonly used for Buchwald-Hartwig reactions and have good solvating properties for the reagents.[5]
Temperature 80-110 °CThe reaction often requires heating to achieve a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen and moisture.

Experimental Protocols

Two primary approaches are presented for the Buchwald-Hartwig amination of this compound: a direct coupling method and a protection-deprotection strategy. The choice of method will depend on the specific amine coupling partner and the desired reaction scale.

Protocol 1: Direct Amination Using a Tolerant Base

This protocol is designed for the direct coupling of this compound with an amine, employing a base that is less likely to cause complications with the carboxylic acid functionality.

Workflow for Direct Amination

Direct_Amination_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add this compound, Amine, Pd Precatalyst, and Ligand setup->reagents base Add LiHMDS Solution reagents->base reaction Heat to Reaction Temperature (e.g., 100 °C) base->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the direct Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., BrettPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (or another suitable solvent) via syringe.

  • Base Addition: Slowly add a solution of LiHMDS (2.5 equiv) in THF or toluene at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine derivative.

Protocol 2: Protection-Deprotection Strategy

This protocol involves the protection of the carboxylic acid as an ester, followed by the Buchwald-Hartwig amination and subsequent deprotection to yield the final product. This method is often more reliable, especially with sensitive amine partners or when scaling up the reaction.

Workflow for Protection-Deprotection Strategy

Protection_Deprotection_Workflow start Start protection Protection of Carboxylic Acid (e.g., as a Methyl Ester) start->protection amination Buchwald-Hartwig Amination of the Protected Substrate protection->amination deprotection Deprotection of the Ester (e.g., Hydrolysis) amination->deprotection workup Aqueous Workup and Extraction deprotection->workup purification Purification of the Final Product workup->purification end End purification->end

Caption: Experimental workflow for the protection-deprotection strategy.

Step-by-Step Procedure:

  • Protection:

    • Dissolve this compound in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the protected ester.

  • Buchwald-Hartwig Amination:

    • Follow the general procedure outlined in Protocol 1, using the protected ester as the aryl bromide substrate. A strong base such as sodium tert-butoxide can be used in this case.

  • Deprotection:

    • Dissolve the purified aminated ester in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

    • Purify the final product as needed.

Safety and Handling

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as LiHMDS and sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Ensure the reaction is performed under strictly inert conditions.
Insufficiently strong baseConsider using a stronger base or increasing the reaction temperature.
Side product formation Hydrodehalogenation of the starting materialUse a less sterically hindered ligand or a lower reaction temperature.
Dimerization of the starting materialLower the concentration of the reaction mixture.
Difficulty in purification Complex reaction mixtureOptimize the reaction conditions to improve selectivity. Consider using a different purification method (e.g., preparative HPLC).

Conclusion

The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. By understanding the mechanistic principles and carefully selecting the reaction conditions, particularly the base, researchers can successfully navigate the challenges posed by the carboxylic acid functionality. The protocols provided in this guide offer robust starting points for the efficient and reliable synthesis of the desired arylamine products.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • He, Z. T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 11749–11753. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methoxyphenylacetic Acid

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a highly valuable and versatile building block, offering a unique combination of structural features for elaboration.[1] Its substituted phenylacetic acid motif is prevalent in a range of biologically active molecules, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions—the gold standard for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

The methoxy group at the 2-position and the acetic acid side chain at the 1-position introduce electronic and steric influences that must be carefully considered when designing synthetic protocols. These groups can modulate the reactivity of the C-Br bond and potentially coordinate with the palladium catalyst. This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols tailored for the successful functionalization of this important substrate. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.[4][5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The second coupling partner (e.g., an organoboron compound, alkyne, or alkene) delivers its organic fragment to the palladium center.[6][7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle.[5]

Palladium Catalytic Cycle Fig. 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation or Olefin Insertion PdII_Coupled Ar-Pd(II)L₂(R) Transmetal->PdII_Coupled RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Substrate1 Ar-Br (this compound) Substrate1->OxAdd Substrate2 R-M or Alkene (Coupling Partner) Substrate2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][9] The reaction requires a base to activate the organoboron species for transmetalation.[10][11] For this compound, the carboxylic acid moiety is generally tolerated under the basic conditions, especially with milder bases like carbonates.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid to synthesize 2-methoxy-5-phenylphenylacetic acid.

Table 1: Reagents and Stoichiometry for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound245.072451.01.0
Phenylboronic acid121.931461.21.2
Pd(PPh₃)₄ (Tetrakis)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Add 1 M HCl (10 mL) to acidify the mixture to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki Coupling Workflow Fig. 2: Experimental Workflow for Suzuki Coupling Start Combine Reactants & Base (Aryl Bromide, Boronic Acid, K₂CO₃) Inert Establish Inert Atmosphere (Argon/Nitrogen Purge) Start->Inert Catalyst Add Pd(PPh₃)₄ Catalyst Inert->Catalyst Solvent Add Degassed Solvents (Dioxane/H₂O) Catalyst->Solvent Heat Heat at 90°C (12 hours) Solvent->Heat Workup Acidify, Extract with Ethyl Acetate Heat->Workup Purify Purify via Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted styrenes and other vinylated aromatics.[12][13] The reaction typically employs a palladium(II) precatalyst like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[14] A base is required to neutralize the HBr generated during the catalytic cycle.[6][14]

Protocol: Mizoroki-Heck Coupling with n-Butyl Acrylate

This protocol describes the synthesis of (E)-butyl 3-(2-carboxy-4-methoxyphenyl)acrylate.

Table 2: Reagents and Stoichiometry for Mizoroki-Heck Reaction

ReagentM.W. ( g/mol )Amount (mg/µL)MmolEquivalents
This compound245.07245 mg1.01.0
n-Butyl acrylate128.17190 µL1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3712.2 mg0.040.04
Triethylamine (Et₃N)101.19280 µL2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: In a sealed tube, combine this compound (245 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (280 µL, 2.0 mmol), and n-butyl acrylate (190 µL, 1.5 mmol) via syringe.

  • Reaction: Tightly seal the tube and place it in a preheated oil bath at 110 °C for 16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 1 M HCl (20 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude material can be purified by silica gel chromatography to afford the cinnamate derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15][16] The reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[15][17] An amine base is used both to neutralize the HX byproduct and to act as a solvent.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol outlines the synthesis of 2-methoxy-5-(phenylethynyl)phenylacetic acid.

Table 3: Reagents and Stoichiometry for Sonogashira Coupling

ReagentM.W. ( g/mol )Amount (mg/µL)MmolEquivalents
This compound245.07245 mg1.01.0
Phenylacetylene102.14132 µL1.21.2
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.454 mg0.020.02
Triethylamine (Et₃N)101.195 mL-Solvent
Tetrahydrofuran (THF)-5 mL-Co-solvent

Step-by-Step Methodology:

  • Vessel Preparation: Add this compound (245 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol) to a Schlenk flask with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL). Stir for 10 minutes, then add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Check for completion by TLC, looking for the disappearance of the starting aryl bromide.

  • Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in medicinal chemistry for synthesizing arylamines.[18][19][20] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide, and specialized, bulky electron-rich phosphine ligands to facilitate the reductive elimination step.[21][22]

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of this compound with morpholine.

Table 4: Reagents and Stoichiometry for Buchwald-Hartwig Amination

ReagentM.W. ( g/mol )Amount (mg/µL)MmolEquivalents
This compound245.07245 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
XPhos476.6519 mg0.040.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene-5 mL--

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitive nature of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Addition: In a vial inside the glovebox, weigh this compound (245 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat in an oil bath at 100 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and adjust the pH to ~7. Extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The product can be purified by silica gel chromatography.

Buchwald_Hartwig_Cycle Fig. 3: Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Amide Ar-Pd(II)L(NR₂) Amine_Coord->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR₂ Amine->Amine_Coord

Caption: Key mechanistic steps in the Buchwald-Hartwig amination cycle.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in an inert atmosphere.[19]

  • Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Inert Atmosphere Techniques: Many of the reagents and intermediates in these reactions are sensitive to air and moisture. Proper execution of Schlenk line or glovebox techniques is essential for reproducibility and high yields.

Conclusion

This compound serves as an exemplary substrate for demonstrating the power and versatility of palladium-catalyzed cross-coupling chemistry. By carefully selecting the appropriate reaction—be it Suzuki, Heck, Sonogashira, or Buchwald-Hartwig—and fine-tuning the conditions, researchers can strategically introduce a diverse array of functional groups at the 5-position. The protocols outlined in this guide provide a robust starting point for synthesizing novel derivatives, enabling the rapid advancement of research programs in drug discovery and materials science.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Biosynth. (n.d.). 2-Methoxyphenylacetic acid.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • A2B Chem. (2023, September 18). 2-Methoxyphenylacetic Acid CAS: 93-25-4.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • University of Florence. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

Sources

Synthesis of Biaryl Compounds from 5-Bromo-2-methoxyphenylacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The controlled synthesis of these compounds is therefore of paramount importance. This guide provides a detailed overview and practical protocols for the synthesis of biaryl compounds utilizing 5-Bromo-2-methoxyphenylacetic acid as a versatile starting material. This substrate offers multiple strategic avenues for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

This document will explore the nuances of employing this starting material, with a particular focus on the strategic decision of whether to protect the carboxylic acid functionality. We will delve into the mechanistic basis and provide step-by-step protocols for key transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Strategic Considerations: The Carboxylic Acid Moiety

The presence of a carboxylic acid group on the aryl bromide introduces a critical consideration for reaction planning. While some cross-coupling reactions can tolerate free carboxylic acids, this often necessitates the use of additional equivalents of base and can lead to solubility issues, potentially lowering yields[1]. The carboxylate formed under basic conditions can also interact with the palladium catalyst, sometimes leading to catalyst deactivation[2].

A common and often more robust strategy is the protection of the carboxylic acid as an ester, typically a methyl or ethyl ester. This protection strategy circumvents the aforementioned issues and generally leads to cleaner reactions and simpler purification. The ester can then be readily hydrolyzed in a subsequent step to yield the desired biaryl carboxylic acid.

This guide will provide protocols for both the direct use of the free acid where feasible and, more comprehensively, for the use of its methyl ester derivative, followed by hydrolysis.

Synthetic Pathways and Protocols

The primary route to biaryl synthesis from this compound and its derivatives involves palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final product.

Esterification of this compound

To mitigate potential complications arising from the free carboxylic acid, a preliminary esterification step is recommended.

Protocol: Methyl Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (0.2 M), add sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl 5-Bromo-2-methoxyphenylacetate, which can often be used in the next step without further purification.

Suzuki-Miyaura Coupling: For Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting an aryl halide with an organoboron reagent.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism

Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-methoxyphenylacetate

Parameter Condition
Aryl Halide Methyl 5-Bromo-2-methoxyphenylacetate (1.0 eq.)
Boronic Acid Arylboronic acid (1.2 - 1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)
Solvent Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: In a Schlenk flask, combine methyl 5-Bromo-2-methoxyphenylacetate, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Execution: Heat the mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Heck Reaction: For Aryl-Alkene Bonds

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. For a substrate like 5-Bromo-2-methoxyphenylacetate, this reaction can be challenging and may require high temperatures. A protocol for a structurally similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, provides a valuable starting point[1].

Mechanism Insight: The Heck reaction cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Mechanism

Protocol: High-Temperature Heck Coupling (Adapted)

Parameter Condition
Aryl Halide Methyl 5-Bromo-2-methoxyphenylacetate (1.0 eq.)
Alkene e.g., Ethyl acrylate (1.2 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Ligand P(o-tolyl)₃ (15 mol%)
Base Triethylamine (1.5 eq.)
Solvent Toluene
Temperature 165 °C (in a sealed vessel)
Atmosphere Inert (Nitrogen)

Experimental Procedure:

  • Reaction Setup: In a high-pressure vessel, combine methyl 5-Bromo-2-methoxyphenylacetate, the palladium catalyst, the phosphine ligand, the alkene, and the base in toluene.

  • Inert Atmosphere: Purge the vessel with nitrogen, seal, and cool to -78 °C. Evacuate the vessel at this temperature, seal, and allow it to warm to room temperature.

  • Reaction Execution: Heat the vessel to 165 °C for 16 hours.

  • Work-up: After cooling, wash the reaction mixture with water and extract the organic components with diethyl ether.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography[1].

Sonogashira Coupling: For Aryl-Alkyne Bonds

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, typically co-catalyzed by palladium and copper.

Mechanism Insight: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism

Protocol: Sonogashira Coupling of Methyl 5-Bromo-2-methoxyphenylacetate

Parameter Condition
Aryl Halide Methyl 5-Bromo-2-methoxyphenylacetate (1.0 eq.)
Alkyne Terminal Alkyne (1.2-1.5 eq.)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base Triethylamine or Diisopropylamine (2.0-3.0 eq.)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a solution of methyl 5-Bromo-2-methoxyphenylacetate and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere.

  • Reaction Execution: Stir the mixture at the appropriate temperature until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Final Deprotection: Hydrolysis of the Ester

After successful coupling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Protocol: Methyl Ester Hydrolysis

  • Reaction Setup: Dissolve the biaryl methyl ester in a mixture of methanol and water.

  • Reaction Execution: Add an excess of a base such as lithium hydroxide or sodium hydroxide and stir at room temperature or with gentle heating.

  • Work-up: Once the hydrolysis is complete, remove the methanol under reduced pressure. Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization[3].

Characterization of Biaryl Products

The synthesized biaryl compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic shifts for the aromatic protons and carbons of the newly formed biaryl system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl stretch of the carboxylic acid or ester.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of biaryl compounds. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, a variety of aryl, alkenyl, and alkynyl moieties can be introduced. Strategic protection of the carboxylic acid group as a methyl ester is often advantageous for achieving high yields and simplifying purification. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of compounds for applications in drug discovery and materials science.

References

[1] High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages. [Link] [4] Carboxylic acid and Cross Coupling reactions. Reddit. [Link] [2] Do carboxylic acids interfere with Suzukis? Reddit. [Link] [5] Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link] [6] Heck Reaction - Wikipedia. [Link] Sonogashira coupling - Wikipedia. [Link] [7] Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

Sources

Application Notes and Protocols for the Preparation of 5-Bromo-2-methoxyphenylacetic Acid Amides and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of amide and ester derivatives of 5-Bromo-2-methoxyphenylacetic acid. This compound serves as a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas. The protocols herein are grounded in established synthetic methodologies, including carbodiimide-mediated amidation and Fischer-Speier esterification, and are designed to be robust and reproducible. This document emphasizes the rationale behind procedural steps, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Substituted Phenylacetic Acid Derivatives

Phenylacetic acid and its functionalized derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. These structures are found in a wide array of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and agents targeting various receptor systems. The introduction of substituents on the phenyl ring, such as the bromo and methoxy groups in this compound, allows for the fine-tuning of a molecule's steric and electronic properties. This modulation can significantly impact its pharmacokinetic and pharmacodynamic profile.

The conversion of the carboxylic acid moiety into amides and esters is a fundamental strategy in drug discovery. Amide bond formation introduces a key structural element present in a vast number of pharmaceuticals and natural products, offering opportunities for hydrogen bonding and metabolic stability. Esterification, on the other hand, can be employed to create prodrugs, enhance lipid solubility for improved membrane permeability, or modulate the compound's duration of action. The ability to efficiently and reliably synthesize a diverse library of these derivatives is therefore crucial for any drug development program. This guide provides detailed, field-proven protocols for the preparation of amides and esters of this compound, enabling the synthesis of novel chemical entities for biological evaluation.

Synthesis of this compound Amides

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. One of the most common and effective methods for this transformation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Mechanism of EDC/HOBt Mediated Amidation

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by intercepting the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.

amidation_mechanism cluster_coupling Coupling Acid R-COOH O_acylisourea O-Acylisourea (Active Intermediate) Acid->O_acylisourea EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 Urea Urea Byproduct

Caption: EDC/HOBt Amidation Workflow.

Protocol: Synthesis of N-Benzyl-2-(5-bromo-2-methoxyphenyl)acetamide

This protocol details the synthesis of a representative amide using benzylamine. The principles can be readily adapted for other primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Following this, add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide.[1] For many amide products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method.[1]

Expected Results: The product, N-Benzyl-2-(5-bromo-2-methoxyphenyl)acetamide, is expected to be a solid. Characterization by NMR spectroscopy should be consistent with the proposed structure. Predicted ¹H NMR signals would include characteristic peaks for the aromatic protons, the methoxy group singlet, the benzylic methylene protons, and the amide N-H proton.

ParameterTypical Conditions and Observations
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Solvent Anhydrous DCM or DMF
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)
Purification Flash Chromatography or Recrystallization
Expected Yield 70-90%

Synthesis of this compound Esters

The Fischer-Speier esterification is a classic and highly reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] This method is particularly well-suited for the preparation of simple alkyl esters, such as the methyl or ethyl ester of this compound.

Mechanism of Fischer-Speier Esterification

The reaction is an equilibrium process that involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water byproduct is removed as it forms.[2]

fischer_esterification cluster_esterification Esterification Acid R-COOH Protonated_Acid Protonated Acid Acid->Protonated_Acid H_plus H+ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Alcohol R'-OH Ester Ester Product Tetrahedral_Int->Ester - H2O, -H+ Water H2O

Caption: Fischer-Speier Esterification Workflow.

Protocol: Synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate

This protocol describes the synthesis of the methyl ester of this compound. This procedure can be adapted for other primary or secondary alcohols.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (used in large excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the reaction solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. This addition is exothermic and should be done with caution, potentially in an ice bath.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of a higher Rf product spot.[3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until the cessation of effervescence to neutralize the acidic catalyst.[4]

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude methyl 2-(5-bromo-2-methoxyphenyl)acetate is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel or by vacuum distillation.

Expected Results: The product, methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5), is expected to be a solid or a high-boiling oil. Characterization by NMR spectroscopy should confirm the structure. Key ¹H NMR signals will include the aromatic protons, two singlets for the methoxy groups (one from the ring and one from the ester), and a singlet for the benzylic methylene protons. The ¹³C NMR will show a characteristic signal for the ester carbonyl carbon around 170-175 ppm.

ParameterTypical Conditions and Observations
Reaction Time 4-8 hours
Temperature Reflux (e.g., ~65 °C for Methanol)
Solvent Excess Alcohol (Methanol)
Monitoring TLC (e.g., 4:1 Hexanes:Ethyl Acetate)
Purification Aqueous Workup, optional Chromatography/Distillation
Expected Yield >90%

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC·HCl and HOBt are potential sensitizers; avoid inhalation and skin contact.

  • Concentrated sulfuric acid is highly corrosive and reacts exothermically with water and alcohols. Handle with extreme care.

  • Organic solvents like DCM and ethers are volatile and flammable. Keep away from ignition sources.

References

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group.
  • ACS Publications. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Chemistry Stack Exchange.

Sources

Application Note & Protocol: A Stability-Indicating RP-HPLC Method for Purity Assessment of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide to a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-Bromo-2-methoxyphenylacetic acid. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, making its purity a critical quality attribute. The described method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This application note details the methodological choices, provides a step-by-step protocol for implementation, and outlines the necessary validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Rationale for a Robust Purity Method

This compound (MW: 245.07 g/mol ) is a key building block in organic synthesis, particularly within the pharmaceutical industry.[4][5][6][7] The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is imperative to quantify the compound and detect any impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds.[8][9] Specifically, Reverse-Phase HPLC (RP-HPLC) is the most common and versatile mode used for a wide array of organic molecules.[8] The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[8] Less polar compounds interact more strongly with the stationary phase, leading to longer retention times.[8] This characteristic makes it ideal for separating this compound from both more polar and less polar impurities.

The "stability-indicating" nature of this method is a critical feature. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and impurities.[10][11] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[10][12][13] The subsequent HPLC analysis must demonstrate that these degradants are fully resolved from the main analyte peak.

Experimental Design: Causality Behind Methodological Choices

The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of chromatographic separation.

Column Selection: The Heart of the Separation

A C18 column was selected as the stationary phase. This is the most widely used reversed-phase packing, offering excellent hydrophobic retention for aromatic compounds like the target analyte. The alkyl chains of the C18 phase provide a non-polar environment, facilitating the separation based on hydrophobicity.

Mobile Phase Composition: Driving the Elution

The mobile phase consists of a mixture of an aqueous component and an organic modifier.

  • Aqueous Phase (Mobile Phase A): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). The addition of an acid like TFA serves two primary purposes. Firstly, it suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained and sharper peak. Secondly, it improves the peak shape of other components in the sample matrix.

  • Organic Modifier (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic solvent in RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

A gradient elution program is employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration. This approach ensures that both polar and non-polar impurities are effectively eluted from the column, providing a comprehensive purity profile within a reasonable run time.

Detection Wavelength: Ensuring Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV-Visible spectra of similar aromatic carboxylic acids, a wavelength of 220 nm was chosen.[9] This wavelength generally provides a good response for aromatic compounds, allowing for the detection of both the main compound and potential impurities that may have different chromophores.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 99%)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.22 µm Syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, the HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2][3][14] The key validation parameters are outlined below.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To establish this, forced degradation studies are performed.[10][11][12]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.[11]

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.[11]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on a sample spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within an acceptable range (typically 98-102%).

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision is evaluated by performing a minimum of six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): This is assessed by having the assay performed by different analysts, on different days, and with different equipment. The RSD between the results should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to be investigated include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report caption Figure 1: Experimental workflow for HPLC purity analysis.

Figure 1: Experimental workflow for HPLC purity analysis.

Validation_Logic cluster_validation Method Validation (ICH Q2(R1)) method Developed HPLC Method specificity Specificity (Forced Degradation) method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness validated_method Validated Stability-Indicating Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method robustness->validated_method caption Figure 2: Logical flow of HPLC method validation.

Sources

Application Note: A Robust GC-MS Method for the Analysis of 5-Bromo-2-methoxyphenylacetic Acid and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxyphenylacetic acid is a key building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Monitoring the progress of reactions involving this compound and characterizing its products and potential impurities is critical for process optimization and quality control in drug development. This application note presents a detailed, reliable protocol for the analysis of this compound and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the carboxylic acid moiety, a derivatization step is essential for successful GC-MS analysis.[2] This guide provides a step-by-step methodology for sample preparation via esterification, optimized instrumental parameters, and a guide to interpreting the resulting mass spectra.

Principle and Analytical Strategy

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. However, phenylacetic acids, including the title compound, possess a polar carboxylic acid group that leads to poor chromatographic performance, including peak tailing and low volatility, making direct injection problematic.[3][4]

To overcome this, a chemical derivatization step is employed to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester.[2] This process replaces the active hydrogen on the carboxyl group, reducing polarity and improving chromatographic behavior.[3] This note will focus on methylation to form the corresponding methyl ester, a common and robust derivatization strategy.[2] Following separation by GC, the mass spectrometer provides high-sensitivity detection and crucial structural information for confident identification of the analyte and related substances.

Materials and Reagents

  • This compound (C₉H₉BrO₃, MW: 245.07 g/mol ) standard[5][6]

  • Reaction mixture containing potential products (e.g., esters, amides)

  • Methanol (Anhydrous, GC grade)

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution, 14% w/v

  • Ethyl Acetate (GC grade)

  • Sodium Sulfate (Anhydrous)

  • Deionized Water

  • GC-MS grade vials with PTFE-lined septa

Sample Preparation & Derivatization Protocol

This protocol describes the conversion of the carboxylic acid to its methyl ester derivative. This is a crucial step to ensure the analyte is suitable for GC-MS analysis.

Rationale: The BF₃ in methanol serves as an acidic catalyst for the esterification reaction, efficiently converting the carboxylic acid to its methyl ester at a moderate temperature. This method is generally faster and more effective for this class of compounds than some other techniques.

Step-by-Step Protocol:
  • Sample Aliquot: Accurately weigh approximately 1-2 mg of the reaction mixture or standard into a 4 mL screw-cap vial.

  • Solvent Addition: Add 1 mL of methanol to the vial. Vortex briefly to dissolve the sample.

  • Catalyst Addition: Carefully add 0.5 mL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath at 60°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 1 mL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the derivatized product into the organic layer.

  • Phase Separation: Centrifuge briefly (e.g., 2 minutes at 2000 rpm) or allow the layers to separate.

  • Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic extract to a 2 mL GC autosampler vial for analysis.

Experimental Workflow Diagram

The following diagram illustrates the sample preparation and derivatization workflow.

G cluster_prep Sample Preparation cluster_extract Extraction s1 Weigh Sample (1-2 mg) s2 Add Methanol (1 mL) s1->s2 s3 Add BF3-Methanol (0.5 mL) s2->s3 s4 Heat at 60°C for 30 min s3->s4 s5 Cool to Room Temp s4->s5 e1 Add Water & Ethyl Acetate s5->e1 e2 Vortex & Separate Layers e1->e2 e3 Collect Organic Layer e2->e3 e4 Dry with Na2SO4 e3->e4 s_final Transfer to GC Vial e4->s_final GC-MS Injection GC-MS Injection s_final->GC-MS Injection

Caption: Workflow for the esterification and extraction of this compound.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of the derivatized analyte. A standard non-polar or mid-polarity column is suitable for this analysis.

ParameterSettingRationale
Gas Chromatograph
Injection Port Temp250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection ModeSplit (20:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for high sensitivity without compromising peak shape.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
ColumnDB-5ms (or equivalent), 30m x 0.25mm ID, 0.25µm filmA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Oven ProgramInitial 100°C, hold 1 minAllows for solvent focusing.
Ramp 15°C/min to 280°CProvides good separation of analytes from potential byproducts.
Hold at 280°C for 5 minEnsures elution of any less volatile compounds from the column.
Mass Spectrometer
Ion Source Temp230°CStandard temperature to maintain analyte integrity in the ion source.
Quadrupole Temp150°CEnsures stable mass filtering.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard energy for creating extensive, library-searchable mass spectra.
Scan Range50 - 450 m/zCovers the molecular ion and key fragments of the target analyte and related products.

Data Analysis and Interpretation

Analysis of the data involves examining the total ion chromatogram (TIC) for peaks corresponding to the derivatized analyte and any reaction byproducts. The mass spectrum of each peak is then used for structural confirmation.

Expected Mass Spectrum of Methyl 5-Bromo-2-methoxyphenylacetate

The parent compound, this compound, has a molecular weight of approximately 244/246 g/mol (accounting for the two bromine isotopes, ⁷⁹Br and ⁸¹Br). After methylation, the molecular weight of the resulting methyl ester (C₁₀H₁₁BrO₃) increases to 258/260 g/mol .

Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺): A characteristic pair of peaks at m/z 258 and 260 of nearly equal intensity (the M⁺ and M+2 peaks) is the hallmark of a compound containing a single bromine atom.[7] This is the most definitive feature for confirming the presence of the analyte.

  • Major Fragments: Electron ionization will cause the molecule to fragment in predictable ways. The most likely fragmentation pathways involve losses of key functional groups.

Fragmentation Pathway Diagram

G M Molecular Ion [M]˙⁺ m/z 258/260 F1 [M - OCH3]⁺ m/z 227/229 M->F1 - •OCH3 F2 [M - COOCH3]⁺ m/z 199/201 M->F2 - •COOCH3 F3 Tropylium Ion? m/z 120 F2->F3 - Br

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 5-Bromo-2-methoxyphenylacetic acid, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically grounded explanations, and practical insights for scaling up this synthetic process.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs. This application note details a robust and optimized two-step synthetic route, commencing with the synthesis of the precursor 5-Bromo-2-methoxyacetophenone, followed by its conversion to the target carboxylic acid via the Willgerodt-Kindler reaction. The protocols provided herein are designed for scalability, emphasizing safety, efficiency, and product purity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-(5-bromo-2-methoxyphenyl)acetic acid[1]
CAS Number 7017-48-3[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White to off-white solid
Melting Point 116-120 °C
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

Synthetic Strategy Overview

The large-scale synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-Bromo-2-methoxyacetophenone. The second stage employs the Willgerodt-Kindler reaction to convert the acetophenone derivative into the desired phenylacetic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Willgerodt-Kindler Reaction 2-Methoxyacetophenone 2-Methoxyacetophenone 5-Bromo-2-methoxyacetophenone 5-Bromo-2-methoxyacetophenone 2-Methoxyacetophenone->5-Bromo-2-methoxyacetophenone Bromination Thioamide Intermediate Thioamide Intermediate 5-Bromo-2-methoxyacetophenone->Thioamide Intermediate Sulfur, Morpholine This compound This compound Thioamide Intermediate->this compound Hydrolysis G Start Start Charge_Reagents Charge 5-Bromo-2-methoxyacetophenone, sulfur, and morpholine to reactor Start->Charge_Reagents Step 1 End End Heat_Reaction Heat to reflux (e.g., 130-140 °C) and monitor reaction Charge_Reagents->Heat_Reaction Step 2 Hydrolysis Cool and add aqueous NaOH solution. Heat to reflux for hydrolysis Heat_Reaction->Hydrolysis Step 3 Acidification Cool and acidify with conc. HCl to precipitate the product Hydrolysis->Acidification Step 4 Isolation Filter the solid product and wash with water Acidification->Isolation Step 5 Purification Recrystallize from a suitable solvent Isolation->Purification Step 6 Purification->End G node_A Problem Low Yield in Willgerodt-Kindler Reaction node_B Potential Causes Incomplete reaction Side reactions Loss during work-up node_A->node_B Identify node_C Solutions Increase reaction time or temperature Optimize reactant ratios Careful pH adjustment during precipitation node_B->node_C Address node_D Problem Product Impurity node_E Potential Causes Unreacted starting material Incomplete hydrolysis Side products node_D->node_E Identify node_F Solutions Ensure complete initial reaction Increase hydrolysis time or NaOH concentration Optimize recrystallization solvent node_E->node_F Address

Sources

Application Notes and Protocols: Protecting Group Strategies for the Carboxylic Acid in 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity.[1][2][3] 5-Bromo-2-methoxyphenylacetic acid is a valuable building block in the synthesis of various biologically active molecules and fine chemicals. Its structure presents a carboxylic acid, a methoxy group, and a bromine atom, each with distinct reactivities. The carboxylic acid, in particular, can interfere with a wide range of reactions, such as those involving strong bases, organometallic reagents, or reducing agents.[4] Therefore, the temporary masking, or "protection," of this functional group is often a critical step to ensure the successful execution of a synthetic route.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the carboxylic acid moiety of this compound. We will explore the rationale behind selecting an appropriate protecting group, detail the experimental protocols for their installation and removal, and discuss the concept of orthogonal protection to enable complex molecular construction.

The Imperative for Protection: Why Mask the Carboxylic Acid?

The carboxylic acid functional group is acidic and can also act as a nucleophile. This dual reactivity can lead to several undesirable side reactions in a synthetic sequence. For instance:

  • Unwanted Acid-Base Reactions: The acidic proton of the carboxylic acid will quench organometallic reagents (e.g., Grignard or organolithium reagents) and strong bases, consuming valuable reagents and preventing the desired reaction from occurring.

  • Interference with Reductions: Many reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce the carboxylic acid to an alcohol.[4] If a reduction is desired at another site in the molecule, the carboxylic acid must be protected.

  • Nucleophilic Acyl Substitution: The carboxylate, formed under basic conditions, can act as a nucleophile, potentially leading to undesired cyclizations or intermolecular reactions.

By converting the carboxylic acid into a less reactive derivative, such as an ester, these unwanted pathways can be effectively blocked.[5]

Selecting the Optimal Protecting Group: A Multifaceted Decision

The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removed in high yield under conditions that do not affect other functional groups in the molecule.[6][7] For this compound, key considerations include:

  • Stability: The chosen protecting group must withstand the intended chemical transformations. For example, if a Grignard reaction is planned, the protecting group must be stable to strongly basic and nucleophilic conditions.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.[6]

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group while others remain protected. Orthogonal protecting groups are removed under different, specific conditions, allowing for selective deprotection.[2][4][8] For instance, one group might be acid-labile while another is removed by hydrogenolysis.

Common Protecting Groups for Carboxylic Acids: A Practical Guide

Esters are the most common protecting groups for carboxylic acids.[3][5] The choice of the ester's alkyl group determines its stability and the conditions required for its removal.

Methyl and Ethyl Esters

Methyl and ethyl esters are among the simplest and most common protecting groups for carboxylic acids. They are typically stable to a wide range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.

Protection Protocol: Fischer Esterification

The Fischer esterification is a classic and cost-effective method for forming esters from carboxylic acids and an excess of alcohol under acidic conditions.[9][10]

Diagram: Fischer Esterification Workflow

FischerEsterification Substrate This compound Intermediate Protonated Carboxylic Acid Substrate->Intermediate Protonation Reagents Methanol or Ethanol (Excess) + Catalytic H₂SO₄ or HCl Product Methyl or Ethyl Ester Intermediate->Product Nucleophilic Attack by Alcohol & Dehydration

Caption: General workflow for Fischer esterification.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (methanol or ethanol, typically used as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired ester.

Deprotection Protocol: Saponification

Methyl and ethyl esters are typically cleaved by saponification, which involves hydrolysis under basic conditions.[11]

Step-by-Step Protocol:

  • Dissolve the methyl or ethyl ester of this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Benzyl Esters

Benzyl esters offer a significant advantage in that they can be cleaved under neutral conditions via hydrogenolysis, making them compatible with acid- and base-sensitive functional groups.[5] They are stable to both acidic and basic conditions.

Protection Protocol: Benzylation with Benzyl Halide

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to deprotonate the carboxylic acid.

  • Add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture (typically to 50-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection Protocol: Hydrogenolysis

Diagram: Benzyl Ester Deprotection Workflow

BenzylDeprotection Substrate Benzyl 5-Bromo-2-methoxyphenylacetate Product This compound + Toluene Substrate->Product Hydrogenolysis Reagents H₂ (gas) + Pd/C catalyst

Caption: Deprotection of a benzyl ester via hydrogenolysis.

Step-by-Step Protocol:

  • Dissolve the benzyl ester of this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

tert-Butyl Esters

tert-Butyl esters are robust protecting groups that are stable to a wide variety of nucleophilic and basic conditions.[5] Their key advantage is that they can be cleaved under acidic conditions, making them orthogonal to base-labile protecting groups.

Protection Protocol: Reaction with Isobutylene

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Cool the mixture in a pressure vessel and condense isobutylene gas into the reaction.

  • Seal the vessel and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the excess isobutylene and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection Protocol: Acidolysis

Step-by-Step Protocol:

  • Dissolve the tert-butyl ester of this compound in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure (co-evaporation with a non-polar solvent like toluene can aid in removing residual TFA).

  • The deprotected carboxylic acid is often obtained in high purity after removal of the volatiles.

Silyl Esters

Silyl esters, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters, are another class of protecting groups that are cleaved under very mild conditions, often with fluoride ion sources or under mildly acidic or basic aqueous conditions.[5][12] Their lability can be both an advantage and a disadvantage, depending on the planned synthetic route.

Protection Protocol: Silylation

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or imidazole (1.1-1.5 eq).

  • Add the desired silyl chloride (e.g., trimethylsilyl chloride or tert-butyldimethylsilyl chloride) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Silyl esters are often used in the next step without extensive purification.

Deprotection Protocol: Fluoride-Mediated Cleavage

Step-by-Step Protocol:

  • Dissolve the silyl ester in a solvent such as THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Py).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and perform an acidic workup to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the carboxylic acid.

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Methyl/Ethyl Ester Alcohol, Acid Catalyst, RefluxBase (NaOH, KOH), HeatStable to mild acid/base, many redox reagentsOrthogonal to acid-labile and hydrogenolysis-labile groups
Benzyl Ester Benzyl Halide, BaseH₂, Pd/CStable to acid and baseOrthogonal to acid- and base-labile groups
tert-Butyl Ester Isobutylene, Acid CatalystStrong Acid (TFA)Stable to base, nucleophiles, hydrogenolysisOrthogonal to base-labile and hydrogenolysis-labile groups
Silyl Ester Silyl Halide, BaseFluoride (TBAF), Mild Acid/BaseLabileOrthogonal to groups stable to fluoride

Application Example: A Hypothetical Synthetic Pathway

Consider a synthetic route where an organometallic addition to an aldehyde is required on a side chain that will be introduced to the aromatic ring of this compound. In this scenario, the carboxylic acid must be protected.

Diagram: Synthetic Strategy Employing a Protecting Group

SyntheticPathway Start This compound Protected Protected Carboxylic Acid (e.g., t-Butyl Ester) Start->Protected Protection Modified Modified Aromatic Ring (e.g., via Suzuki Coupling) Protected->Modified Aromatic Ring Functionalization FinalProduct Final Deprotected Product Modified->FinalProduct Deprotection

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-methoxyphenylacetic Acid in the Total Synthesis of Haouamine A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. 5-Bromo-2-methoxyphenylacetic acid (CAS 7017-48-3) has emerged as a valuable and versatile building block, offering a unique combination of functionalities that can be strategically exploited to construct complex molecular architectures. Its substituted phenyl ring, featuring a bromine atom, a methoxy group, and an acetic acid side chain, provides multiple reaction handles for sophisticated chemical transformations. The bromine atom serves as a versatile linchpin for cross-coupling reactions or lithiation, enabling the formation of key carbon-carbon bonds. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can be a precursor to a phenol, a common motif in bioactive natural products. The acetic acid moiety provides a straightforward handle for amide bond formation, esterification, or conversion to other functional groups.

This application note will delve into the strategic application of this compound in the landmark total synthesis of (–)-Haouamine A, a complex marine alkaloid with a unique strained paracyclophane core and significant biological activity. We will explore the rationale behind its selection and detail the protocols for its transformation into a key intermediate, providing researchers with actionable insights for their own synthetic endeavors.

Strategic Importance in the Total Synthesis of (–)-Haouamine A

The total synthesis of (–)-Haouamine A, accomplished by the Baran laboratory at Scripps Research, stands as a testament to creative synthetic strategy.[1] A key challenge in this synthesis was the construction of the strained paracyclophane system. The Baran team's retrosynthetic analysis identified a crucial biaryl coupling reaction to forge this challenging structure. This compound served as the precursor to one of the key coupling partners, highlighting its strategic importance in the overall synthetic plan.

The rationale for its use can be broken down as follows:

  • Controlled Functionalization: The bromine atom at the 5-position provides a specific site for subsequent transformations, in this case, a Negishi cross-coupling reaction. This regioselectivity is crucial for ensuring the correct assembly of the complex biaryl structure.

  • Orthogonal Reactivity: The presence of the carboxylic acid and the bromide on the same molecule allows for sequential and orthogonal reactions. The acid can be converted to other functional groups without affecting the bromide, which is reserved for a later-stage carbon-carbon bond formation.

  • Structural Precursor: The 2-methoxy group is strategically positioned to become a key phenolic hydroxyl in the final natural product, a common feature in many bioactive molecules.

Experimental Protocols: From Starting Material to Key Intermediate

The following protocols are adapted from the supporting information of the Baran group's total synthesis of (–)-Haouamine A and detail the conversion of this compound into a key allyl iodide intermediate.[1]

Protocol 1: Esterification of this compound

This initial step converts the carboxylic acid to a methyl ester, protecting it and setting the stage for subsequent reductions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude methyl 5-bromo-2-methoxyphenylacetate can be used in the next step without further purification.

Protocol 2: Reduction to the Alcohol

The methyl ester is reduced to the corresponding primary alcohol using a powerful reducing agent.

Materials:

  • Crude methyl 5-bromo-2-methoxyphenylacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of crude methyl 5-bromo-2-methoxyphenylacetate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography to yield 2-(5-bromo-2-methoxyphenyl)ethanol.

Protocol 3: Conversion to the Allyl Iodide

The primary alcohol is converted to the corresponding iodide, the key electrophilic partner for the subsequent cross-coupling reaction.

Materials:

  • 2-(5-bromo-2-methoxyphenyl)ethanol

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add iodine (1.5 eq) portionwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of 2-(5-bromo-2-methoxyphenyl)ethanol (1.0 eq) in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the target allyl iodide, 1-(5-bromo-2-methoxyphenyl)-2-iodoethane.

Data Summary

CompoundStarting MaterialReagentsYield
Methyl 5-bromo-2-methoxyphenylacetateThis compoundSOCl₂, MeOHQuant.
2-(5-bromo-2-methoxyphenyl)ethanolMethyl 5-bromo-2-methoxyphenylacetateLiAlH₄, THFHigh
1-(5-bromo-2-methoxyphenyl)-2-iodoethane2-(5-bromo-2-methoxyphenyl)ethanolI₂, PPh₃, Imidazole, CH₂Cl₂Good

Yields are qualitative as reported in the synthetic literature and may vary based on experimental conditions.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow.

G cluster_0 Synthesis of Key Intermediate A This compound B Methyl 5-bromo-2-methoxyphenylacetate A->B Esterification (SOCl2, MeOH) C 2-(5-bromo-2-methoxyphenyl)ethanol B->C Reduction (LiAlH4) D 1-(5-bromo-2-methoxyphenyl)-2-iodoethane C->D Iodination (I2, PPh3)

Caption: Synthetic route from this compound.

G workflow Protocol Workflow Step 1: Esterification Step 2: Reduction Step 3: Iodination Purification Purification Purification workflow:step1->workflow:step2 workflow:step2->workflow:step3 intermediate Key Intermediate workflow:step3->intermediate start Start start->workflow:step1

Caption: Experimental workflow for intermediate synthesis.

Conclusion

The total synthesis of (–)-Haouamine A provides a compelling case study for the strategic utility of this compound in the construction of complex natural products. Its pre-installed and differentially reactive functional groups allow for a logical and efficient synthetic sequence. The protocols detailed herein offer a practical guide for researchers looking to employ this versatile building block in their own synthetic campaigns. As the quest for novel bioactive molecules continues, the importance of such strategically functionalized starting materials in enabling the rapid and efficient synthesis of complex targets cannot be overstated.

References

  • Baran, P. S., et al. (2007). Total Synthesis of (–)-Haouamine A. Journal of the American Chemical Society, 129(35), 10654–10655. [Link]

Sources

Investigating the Metabolic Fate of 5-Bromo-2-methoxyphenylacetic Acid Derivatives: A Guide to In Vitro Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Preamble: The "Why" Behind the Protocol

In the landscape of drug discovery and development, understanding the metabolic journey of a candidate molecule is not merely a regulatory checkbox; it is a fundamental pillar of predicting its efficacy, safety, and pharmacokinetic profile. The compound 5-Bromo-2-methoxyphenylacetic acid (5-Br-2-MPAA) and its derivatives represent a chemical scaffold of interest, but like any xenobiotic introduced into a biological system, its fate is dictated by a sophisticated enzymatic machinery honed over millennia for detoxification and elimination.[1][2]

This guide eschews a simple recitation of steps. Instead, it serves as a deep dive into the causality of experimental design, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to probe the enzymatic reactions governing the metabolism of 5-Br-2-MPAA derivatives. We will explore the primary metabolic routes—Phase I (functionalization) and Phase II (conjugation)—and equip you with robust, self-validating protocols to generate reproducible and meaningful data.

Section 1: The Metabolic Landscape of Aromatic Acids

The metabolic transformation of a drug is typically a two-act play. Phase I reactions, mediated largely by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups like hydroxyls (-OH) or carboxyls (-COOH).[1][3] Phase II reactions then take these modified molecules and attach bulky, water-soluble moieties, such as glucuronic acid, to facilitate excretion.[1][4]

For a molecule like 5-Br-2-MPAA, several metabolic weak points can be hypothesized:

  • O-Demethylation: The methoxy (-OCH3) group is a prime target for oxidative metabolism by CYP enzymes, yielding a phenolic hydroxyl group.[5][6]

  • Ester Hydrolysis: If the carboxylic acid of 5-Br-2-MPAA is modified into an ester (a common pro-drug strategy), it becomes a substrate for esterase enzymes, which would hydrolyze it back to the parent acid.[7][8]

  • Glucuronidation: The carboxylic acid group of the parent molecule, or a newly formed hydroxyl group from CYP-mediated metabolism, is an ideal acceptor for conjugation with UDP-glucuronic acid (UDPGA), a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][9]

The following diagram illustrates these potential metabolic pathways, which form the basis of our experimental investigations.

Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Ester_Derivative 5-Br-2-MPAA Ester Prodrug Parent_Acid This compound (5-Br-2-MPAA) Ester_Derivative->Parent_Acid Esterases Phenolic_Metabolite 5-Bromo-2-hydroxyphenylacetic acid Parent_Acid->Phenolic_Metabolite CYP450 Enzymes (O-Demethylation) Glucuronide_Conjugate 5-Br-2-MPAA Acyl-Glucuronide Parent_Acid->Glucuronide_Conjugate UGTs Phenolic_Glucuronide Phenolic-O-Glucuronide Phenolic_Metabolite->Phenolic_Glucuronide UGTs

Potential metabolic pathways for 5-Br-2-MPAA and its ester derivatives.

Section 2: Core Experimental Protocols

The following protocols are designed as foundational assays. It is critical to include proper controls (e.g., incubations without enzyme, without cofactor, and without substrate) to validate that the observed turnover is indeed the result of the intended enzymatic activity.

Protocol 1: In Vitro CYP450-Mediated Metabolism

Scientific Rationale: This assay determines if 5-Br-2-MPAA is a substrate for the major drug-metabolizing CYP enzymes. We use Human Liver Microsomes (HLMs) as they contain a rich complement of CYP enzymes.[3][6] The reaction's dependence on the NADPH regenerating system is a key validator; CYPs require NADPH as a cofactor for their catalytic cycle.[1]

Materials:

  • This compound (Substrate)

  • Human Liver Microsomes (HLMs, pooled)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Quenching/Extraction Solvent)

  • Internal Standard (IS) in ACN (e.g., a structurally similar, stable-isotope labeled compound)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Br-2-MPAA in DMSO. Serially dilute to create working solutions.

    • Thaw HLMs on ice. Dilute in cold phosphate buffer to a working concentration of 2 mg/mL. Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add 5 µL of substrate working solution to triplicate wells for each concentration.

    • Add 85 µL of the HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Start the reaction by adding 10 µL of the NADPH regenerating system solution to each well. The final HLM concentration will be ~1 mg/mL.

    • Incubate at 37°C with gentle shaking for a defined time period (e.g., 30-60 minutes).

  • Terminating the Reaction:

    • Quench the reaction by adding 200 µL of ice-cold ACN containing the Internal Standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites (e.g., the O-demethylated product).[5][10]

Protocol 2: In Vitro Esterase-Mediated Hydrolysis

Scientific Rationale: This protocol is designed for an ester derivative of 5-Br-2-MPAA to assess its stability and conversion to the active parent acid by esterases.[7] We use Porcine Liver Esterase (PLE) as a commercially available and robust model enzyme, though Human Liver S9 fraction can also be used for a more physiologically relevant matrix.[7][8] No cofactor is required for this hydrolytic reaction.

Materials:

  • 5-Br-2-MPAA Ester Derivative (Substrate)

  • Porcine Liver Esterase (PLE) or Human Liver S9 fraction

  • Tris-HCl Buffer (100 mM, pH 7.4)

  • All other materials as listed in Protocol 2.1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare substrate stock and working solutions as described previously.

    • Prepare a working solution of PLE (e.g., 10 units/mL) or Human Liver S9 (e.g., 2 mg/mL) in cold Tris-HCl buffer.

  • Incubation and Reaction:

    • The setup is analogous to the CYP450 assay. In a 96-well plate, combine 5 µL of substrate working solution and 85 µL of Tris-HCl buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution (PLE or S9).

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the rate of hydrolysis.

  • Termination and Analysis:

    • Quench the reaction with 200 µL of ice-cold ACN containing the Internal Standard.

    • Process the samples via centrifugation as previously described.

    • Analyze using LC-MS/MS, monitoring both the disappearance of the ester derivative and the appearance of the parent 5-Br-2-MPAA.

Protocol 3: In Vitro UGT-Mediated Glucuronidation

Scientific Rationale: This assay evaluates the potential for 5-Br-2-MPAA to undergo Phase II conjugation. The reaction requires HLMs (which contain UGTs), a specific detergent (Alamethicin) to ensure access to the enzyme's active site within the microsomal membrane, and the essential sugar cofactor, UDP-glucuronic acid (UDPGA).[4][9][11]

Materials:

  • This compound (Substrate)

  • Human Liver Microsomes (HLMs, pooled)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin

  • Magnesium Chloride (MgCl2)

  • Tris-HCl Buffer (100 mM, pH 7.4)

  • All other materials as listed in Protocol 2.1.

Step-by-Step Protocol:

  • Microsome Activation:

    • Prepare an HLM suspension (e.g., 2 mg/mL) in Tris-HCl buffer containing MgCl2 (5 mM final concentration).

    • Add Alamethicin to a final concentration of 25-50 µg/mg of microsomal protein.

    • Incubate on ice for 15 minutes. This permeabilizes the microsomal vesicles.

  • Incubation Setup:

    • In a 96-well plate, add 5 µL of substrate working solution.

    • Add 85 µL of the activated HLM suspension.

  • Initiating the Reaction:

    • Start the reaction by adding 10 µL of UDPGA solution (final concentration ~2 mM).

    • Incubate at 37°C with gentle shaking for 60 minutes.

  • Termination and Analysis:

    • Quench the reaction with 200 µL of ice-cold ACN containing the Internal Standard.

    • Process and analyze via LC-MS/MS. The analysis should focus on identifying the mass shift corresponding to the addition of glucuronic acid (+176 Da) to the parent molecule.

The general workflow for these in vitro experiments is summarized in the diagram below.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Enzyme, Buffer, Cofactor) B 2. Incubation Setup (Combine reagents in 96-well plate) A->B C 3. Initiate Reaction (Add final component, e.g., cofactor) B->C D 4. Incubate at 37°C C->D E 5. Quench Reaction (Add ice-cold ACN + Internal Standard) D->E F 6. Protein Precipitation (Vortex & Centrifuge) E->F G 7. Sample Transfer (Supernatant to analytical plate) F->G H 8. LC-MS/MS Analysis (Quantify parent & metabolites) G->H I 9. Data Interpretation (Calculate turnover, kinetics) H->I

Generalized workflow for in vitro metabolism assays.

Section 3: Data Presentation and Interpretation

Quantitative data from these experiments are best summarized in a tabular format. The primary goal is often to determine key kinetic parameters that describe the efficiency of the enzymatic reaction.

ParameterDescriptionTypical Value RangeSignificance
Substrate Depletion (% remaining) The percentage of the initial substrate concentration left after a fixed incubation time.0 - 100%A rapid and simple measure of metabolic stability. Low % remaining indicates high instability.
Metabolite Formation Rate (pmol/min/mg) The speed at which a metabolite is generated, normalized to protein concentration.VariesDirectly measures the output of the enzymatic reaction.
Michaelis-Menten Constant (Kₘ, µM) The substrate concentration at which the reaction rate is half of Vₘₐₓ.0.1 - 1000+An inverse measure of the enzyme's affinity for the substrate. A lower Kₘ implies higher affinity.
Maximum Velocity (Vₘₐₓ, pmol/min/mg) The maximum rate of the reaction when the enzyme is saturated with the substrate.VariesReflects the catalytic turnover capacity of the enzyme.
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) The ratio of Vₘₐₓ / Kₘ.VariesRepresents the efficiency of the enzymatic metabolism at low substrate concentrations, a key parameter for predicting in vivo clearance.

By analyzing the depletion of the parent compound and the formation of its metabolites over time and at various substrate concentrations, a comprehensive metabolic profile can be constructed. This data is invaluable for lead optimization, candidate selection, and predicting potential drug-drug interactions.

References

  • 5-Bromo-2-methoxyphenylboronic acid - Chem-Impex. Provides context on the utility of related bromo-methoxy-phenyl structures in organic and medicinal chemistry. Link
  • This compound | CAS 7017-48-3 | SCBT.
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - ResearchGate.
  • 5-Bromo-2-methoxy-3-methylphenylacetic acid | CymitQuimica.
  • This compound CAS#: 7017-48-3 - ChemicalBook. Provides synonyms and basic properties of the title compound. Link
  • 2C-B - Wikipedia. Describes the metabolism of a structurally related compound, identifying key metabolites and enzyme families. Link
  • This compound | 7017-48-3 - ChemicalBook. Aggregates chemical data and suppliers for the title compound. Link
  • Esterases – Knowledge and References - Taylor & Francis.
  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PubMed - NIH. Discusses the mechanism of ester hydrolysis under physiological pH. Link
  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed. Identifies specific CYP and MAO enzymes in the metabolism of a related compound and details LC-MS/MS methods. Link
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed. A comprehensive review of the UGT enzyme superfamily and their role in Phase II metabolism. Link
  • Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism - MDPI. An overview of the central role of CYP450 enzymes in Phase I metabolism. Link
  • Analytical Methods of Bioactive Metabolites Produced by Plants and Microorganisms. Describes various analytical techniques, including HPLC, for analyzing metabolites. Link
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. Details the division of drug metabolism into Phase I and Phase II reactions. Link
  • The hydrolysis of esters of phenol by cholinesterases and other esterases - PMC - NIH.
  • Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC - NIH.
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Describes a high-throughput method for screening enzyme inhibitors. Link
  • Enzymatic Assay Protocols - Creative Enzymes. A resource for various standardized enzyme assay protocols. Link
  • Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. An in-depth look at the function and significance of CYP450 isozymes in drug metabolism. [Link]([Link] CYP450/)
  • This compound | C9H9BrO3 | CID 555306 - PubChem.
  • In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. A detailed manual providing best practices for a wide range of biochemical assays. Link
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. A presentation outlining the key properties and reaction conditions for UGT enzymes. Link
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases.
  • Polymorphism of UDP-glucuronosyltransferase and drug metabolism - PubMed. Discusses the genetic variability of UGT enzymes and its impact on drug metabolism. Link
  • US4954648A - Method for the bromination of aromatic compound - Google Patents.
  • CAS 7017-48-3 this compound - Alfa Chemistry. Product page with chemical identifiers for the title compound. Link
  • P450 Enzyme System (Inducers, Inhibitors, & Subtypes) - YouTube. An educational video explaining the basics of CYP450 induction and inhibition. Link
  • An improved assay technique for uridine diphosphate glucuronosyltransferase activity towards 5-hydroxytryptamine and some properties of the enzyme - PMC - NIH. Describes a specific assay for UGT activity, which can be adapted. Link
  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. Reviews modern analytical workflows for metabolism studies. Link
  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives... - MDPI.
  • Involvement of multiple UDP-glucuronosyltransferase 1A isoforms in glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin in human liver microsomes - PubMed. A study demonstrating that multiple UGT isoforms can be involved in the metabolism of a single compound. Link
  • Enzymatic Reactions | Biocatalysis | Bioreactions - Vapourtec.
  • Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry... - PubMed.
  • Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases - PubMed - NIH.
  • thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Provides an example of a derivative, 5-(2-bromo-5-methoxybenzylidene)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki coupling of 5-Bromo-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.

The presence of a carboxylic acid and an electron-donating methoxy group on the aryl bromide presents unique challenges that require careful consideration of reaction parameters. This guide offers a structured approach to troubleshooting, moving from common issues to more nuanced optimization strategies.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured to diagnose and solve specific problems you may encounter during the Suzuki coupling of this compound.

Question 1: I am observing low to no conversion of my starting material, this compound. What are the primary factors to investigate?

Answer:

Low or no conversion in a Suzuki coupling, especially with a substrate like this compound, typically points to issues within three core areas of the catalytic cycle: oxidative addition, transmetalation, or catalyst deactivation.[1][2] The electron-donating methoxy group can make the C-Br bond less reactive towards oxidative addition, while the acidic proton of the carboxylic acid can interfere with the base-mediated transmetalation step.[3][4]

Here is a logical workflow to diagnose the issue:

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_base Base and Solvent Optimization cluster_conditions Reaction Conditions and Reagents cluster_end start Low/No Conversion Observed cat_check Is the Catalyst System Optimal? start->cat_check Initial Check ligand_choice Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) cat_check->ligand_choice No base_check Is the Base Choice and Amount Appropriate? cat_check->base_check If catalyst is appropriate precatalyst Consider a Pre-formed Pd(II) Precatalyst ligand_choice->precatalyst precatalyst->base_check base_strength Increase Base Equivalents (≥3 eq.) Consider a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base_check->base_strength No temp_check Is the Reaction Temperature Sufficiently High? base_check->temp_check If base is optimized solvent_choice Is the Solvent System Promoting Solubility and Reaction? base_strength->solvent_choice solvent_recommend Use Polar Aprotic Solvents (e.g., Dioxane, THF, DMF) with a small amount of water solvent_choice->solvent_recommend No solvent_recommend->temp_check temp_increase Increase Temperature (80-120 °C) temp_check->temp_increase No deboronation_check Is Protodeboronation Occurring? temp_check->deboronation_check If temp is sufficient temp_increase->deboronation_check deboronation_solution Use Boronic Ester (e.g., pinacol ester) Use Anhydrous Conditions if possible deboronation_check->deboronation_solution Yes end Improved Yield deboronation_check->end No deboronation_solution->end

Caption: Troubleshooting workflow for low conversion.

Detailed Breakdown:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich aryl bromide.[3] The oxidative addition step is often rate-limiting.[2]

    • Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][5] These ligands promote the oxidative addition step.[3] Using a well-defined Pd(II) precatalyst can also lead to more consistent results.[6]

  • Base Selection and Stoichiometry: The carboxylic acid will consume one equivalent of base. Therefore, a significant excess of base is required to both neutralize the acid and facilitate the transmetalation step.[7]

    • Recommendation: Use at least 3 equivalents of a suitable base. For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ or organic bases.[3][7] These stronger bases can more effectively activate the boronic acid for transmetalation.[7][8]

  • Solvent System: The polarity and coordinating ability of the solvent can significantly influence the reaction.[9][10] The starting material and the palladium complexes must be sufficiently soluble.

    • Recommendation: A mixture of a polar aprotic solvent and water is generally effective.[11] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[6] The optimal ratio often needs to be determined empirically, but a common starting point is 4:1 or 5:1 (organic:water).[12]

  • Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl bromides.[1]

    • Recommendation: Ensure the reaction is heated sufficiently, typically in the range of 80-120 °C.[12]

Question 2: My reaction is producing significant byproducts, primarily the homocoupled product of my boronic acid and the dehalogenated starting material. How can I minimize these side reactions?

Answer:

The formation of homocoupling and dehalogenation byproducts are common issues in Suzuki couplings.[6][13]

  • Boronic Acid Homocoupling: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[6][14][15]

    • Mitigation Strategies:

      • Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[14][16] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst or by using freeze-pump-thaw cycles.

      • Use of Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that cleanly generates the active Pd(0) species can minimize the amount of initial Pd(II).[6]

      • Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help.

  • Dehalogenation (Protodebromination): This occurs when the aryl bromide is converted to the corresponding arene (2-methoxyphenylacetic acid in this case). This can be caused by various pathways, including the presence of a hydride source.[6]

    • Mitigation Strategies:

      • Choice of Base: Some bases can be more prone to promoting dehalogenation. If this is a major issue, screening different bases (e.g., switching from a hydroxide base to a carbonate or phosphate) may be beneficial.[3]

      • Solvent Purity: Ensure solvents are of high purity and free from potential hydride sources.

Question 3: I am observing significant protodeboronation of my boronic acid coupling partner. What can I do to address this?

Answer:

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your nucleophile.[17] This is a common issue, especially with electron-rich or heteroaryl boronic acids, and can be exacerbated by aqueous basic conditions and elevated temperatures.[17][18]

Strategies to Minimize Protodeboronation:

StrategyRationale
Use Boronic Esters Pinacol esters (Bpin) or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids.[5] They slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[17]
Optimize Base and Water Content While some water is often necessary, excess water and strong bases (especially hydroxides) can accelerate protodeboronation.[3] Try reducing the amount of water or using a milder base like KF if compatible with your system.[8]
Anhydrous Conditions In some cases, running the reaction under strictly anhydrous conditions can prevent this side reaction, although this may require different bases (e.g., KF) and solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling?

A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[19] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.[20][21]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[19]

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation (Base, R'-B(OH)2) C->D E Ar-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A Regenerates Catalyst P Ar-R' F->P Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q2: Why is the choice of base so critical, especially with my acidic substrate?

A2: The base plays multiple crucial roles in the Suzuki coupling.[7][20]

  • Neutralization: In your specific case, the first role of the base is to neutralize the acidic proton of the carboxylic acid group.

  • Boronate Formation: The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[8][21][22]

  • Ligand Exchange: The base can also facilitate the exchange of the halide on the palladium complex with the boronate.[20]

The choice of base affects the reaction rate and can influence the prevalence of side reactions.[7] A base that is too weak may not facilitate transmetalation efficiently, while a base that is too nucleophilic might lead to undesired side reactions.

Q3: Can I protect the carboxylic acid group before the coupling?

A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. This can simplify the reaction by removing the acidic proton, which means you won't need an extra equivalent of base for neutralization. However, this adds two steps to your synthesis (protection and deprotection), so it's a trade-off between the complexity of the coupling and the overall step count. If optimization of the direct coupling is unsuccessful, the protection group strategy is a reliable alternative.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol provides a general starting point for the reaction.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).[1] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[1]

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates advanced ligands and bases for improved yield with difficult substrates.[3]

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv.) to a dry reaction vessel. Add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or 2-MeTHF).

  • Reaction Execution: Heat the reaction to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Lyubimov, S., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • Wikipedia. Protodeboronation.
  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Miller, W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Hethcox, J., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Miller, W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Yin, L., & Liebscher, J. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
  • ResearchGate. Nonpolar and many polar non‐coordinating solvents promote Suzuki... | Download Scientific Diagram.
  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Reddit. Problems with Suzuki coupling : r/Chempros.
  • ACS Catalysis. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Chemical Science (RSC Publishing). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Semantic Scholar. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros.

Sources

preventing decarboxylation of 5-Bromo-2-methoxyphenylacetic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Bromo-2-methoxyphenylacetic Acid

A Guide to Preventing Unwanted Decarboxylation During Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and frustrating side reaction encountered when working with this compound: unwanted decarboxylation. As Senior Application Scientists, we have designed this resource to explain the causality behind this issue and provide field-proven, reliable protocols to ensure the success of your experiments.

FAQ 1: Why is my this compound decarboxylating?

This is the most critical question. Understanding the "why" is essential for developing an effective prevention strategy. The decarboxylation of your starting material results in the formation of 4-bromo-1-methoxy-2-methylbenzene, a non-productive byproduct that complicates purification and reduces yield.

The primary culprit is thermal instability . Phenylacetic acids, in general, are susceptible to losing a molecule of carbon dioxide (CO₂) upon heating.[1][2][3] This process, known as thermal decarboxylation, is one of the oldest known organic transformations and typically requires elevated temperatures to overcome the activation energy for breaking the C-C bond.[1][4][5]

The reaction proceeds because the phenyl ring can stabilize the intermediate formed after the loss of CO₂, whether it's a carbanion or a radical.[2][6] While simple carboxylic acids are quite stable and require very high temperatures to decarboxylate, the phenylacetic acid scaffold is inherently more prone to this pathway.[7]

In a laboratory setting, several conditions can inadvertently trigger this unwanted reaction:

  • Excessive Heat: This is the most common cause. Reactions that are heated vigorously or for prolonged periods, such as refluxing to form an acid chloride or drive an amide coupling, provide the energy needed for decarboxylation.[1][8]

  • Prolonged Reaction Times: Even at moderate temperatures, allowing a reaction to proceed for an extended duration can lead to the gradual accumulation of the decarboxylated byproduct.

  • Metal Catalysis: Certain transition metals, particularly copper, can catalyze decarboxylation, sometimes as part of an oxidative pathway.[9][10][11] If your reaction involves metal catalysts, you must consider their potential to promote this side reaction.

FAQ 2: How can I prevent decarboxylation during acid chloride formation?

Converting the carboxylic acid to a more reactive acid chloride is a fundamental step in many synthetic routes. However, the traditional methods, which often involve heating with thionyl chloride (SOCl₂) or oxalyl chloride, are notorious for causing decarboxylation of sensitive substrates like this compound.

Troubleshooting Guide: Acid Chloride Formation

Common Problem: "I refluxed my this compound with thionyl chloride, and my NMR spectrum shows a significant amount of 4-bromo-1-methoxy-2-methylbenzene."

Core Scientific Principle: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a better one, a transformation that chlorinating agents like thionyl chloride achieve by forming a reactive acyl chlorosulfite intermediate.[12][13] However, the energy input (heat) used to accelerate this conversion also provides the energy to initiate decarboxylation.

Solution: Strict Temperature Control. The key is to find conditions that are energetic enough to form the acid chloride but not so energetic that they trigger significant decarboxylation.

ParameterHigh-Risk Condition (Avoid)Recommended Condition (Implement)Rationale
Temperature Refluxing (>70 °C)0 °C to Room Temperature (20-25 °C)Sufficient for acid chloride formation with minimal thermal energy for the side reaction.[14]
Reagent Thionyl Chloride (SOCl₂) with high heatOxalyl Chloride with catalytic DMFThe oxalyl chloride/DMF system is highly efficient at or below room temperature.[15]
Workup Delayed use of the productImmediate use in the next step (in-situ)Acid chlorides are moisture-sensitive; prolonged storage can lead to hydrolysis and other side reactions.[14][16]
Recommended Protocol: Low-Temperature Acid Chloride Formation

This protocol minimizes thermal stress on the substrate, preserving its integrity.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Flame-dried, two-neck round-bottom flask with a stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere.

  • Dissolution: To the flask, add this compound (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the cold solution over 15-20 minutes. You will observe gas evolution (CO₂ and CO).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS to confirm the absence of starting material. Do not spot the reactive acid chloride directly onto a silica TLC plate , as it will hydrolyze.[14]

  • Completion: Once the reaction is complete (typically indicated by the cessation of gas evolution), the solvent and excess oxalyl chloride can be removed under reduced pressure.

  • Usage: The resulting crude 5-Bromo-2-methoxyphenylacetyl chloride should be used immediately in the subsequent reaction without further purification.

AcidChlorideWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use start Dissolve Acid in Anhydrous DCM cool Cool to 0 °C start->cool setup Flame-Dried Glassware Under Inert Atmosphere setup->start add_dmf Add Catalytic DMF cool->add_dmf add_oxalyl Add Oxalyl Chloride (Dropwise) add_dmf->add_oxalyl react Stir at 0 °C -> RT (1-2 hours) add_oxalyl->react concentrate Remove Volatiles (Reduced Pressure) react->concentrate end_product Crude Acid Chloride concentrate->end_product use_immediately Use Immediately in Next Step end_product->use_immediately

Caption: Recommended workflow for low-temperature acid chloride formation.

FAQ 3: My amide coupling reaction is failing due to decarboxylation. What should I do?

Amide bond formation is a cornerstone of drug development. If you are observing the decarboxylated byproduct, it is almost certainly because the reaction conditions are too harsh.

Troubleshooting Guide: Amide Coupling Reactions

Common Problem: "I am trying to couple this compound with an amine. I heated the reaction to drive it to completion, but I am isolating the decarboxylated starting material."

Core Scientific Principle: Modern peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are designed to be highly efficient under mild conditions.[17] They work by activating the carboxylic acid to form a highly reactive intermediate (like an active ester) that readily couples with an amine at room temperature. Applying heat is not only unnecessary but is counterproductive for thermally sensitive substrates.

Solution: Leverage Modern Coupling Reagents at Ambient Temperature.

TroubleshootingTree cluster_solutions Solutions cluster_outcomes Expected Outcome start Decarboxylation during Amide Coupling? sol1 Adopt a Room Temperature Protocol using HATU or EDC/HOBt. start->sol1 Yes sol2 Ensure Slow Addition of Base (e.g., DIPEA) to control exotherm. sol1->sol2 outcome Successful Amide Formation Without Decarboxylation sol1->outcome sol3 Use an in-situ method: Form acid chloride at 0°C, then add amine solution. sol2->sol3 sol2->outcome sol3->outcome

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxyphenylacetic Acid by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification using flash column chromatography. Our approach is grounded in established scientific principles to provide you with a self-validating and reliable experimental framework.

Introduction to the Challenge

This compound is a valuable building block in organic synthesis. Its purification via flash column chromatography can be challenging due to its acidic nature, which can lead to issues like peak tailing and poor separation on standard silica gel. This guide will address these specific challenges and provide robust solutions.

The key to a successful purification lies in controlling the ionization state of the carboxylic acid group. On a standard silica gel stationary phase, which is slightly acidic, an ionized carboxylate will interact strongly and inconsistently, leading to broad, tailing peaks. By adding a small amount of an acidic modifier to the mobile phase, we can suppress this ionization, rendering the molecule less polar and more amenable to a clean separation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound on silica gel?

The most prevalent issue is significant peak tailing. This occurs because the acidic proton of the carboxylic acid can interact with the slightly acidic silica gel surface, leading to a mix of ionized and non-ionized species with different affinities for the stationary phase. This results in a broad, asymmetrical peak that is difficult to resolve from impurities.[5]

Q2: How can I prevent peak tailing?

The most effective method is to add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2][6] A concentration of 0.1-1% is typically sufficient.[2][7] This acidic modifier protonates the carboxylic acid, preventing its ionization and minimizing unwanted interactions with the silica surface, resulting in sharper, more symmetrical peaks.[1][3]

Q3: What is a good starting solvent system for TLC analysis?

A good starting point for developing your mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9] Begin with a ratio of around 4:1 Hexanes:Ethyl Acetate and adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for the desired compound on your TLC plate.[6][10] Remember to include the same percentage of acidic modifier in your TLC solvent system as you plan to use for the column.

Q4: Should I use normal-phase or reversed-phase chromatography?

For this compound, normal-phase chromatography on silica gel is the most common and cost-effective method. However, if you face significant challenges with closely eluting non-polar impurities, reversed-phase chromatography (e.g., with a C18 stationary phase) could be a viable alternative. In reversed-phase, this compound, being moderately polar, would elute earlier than non-polar impurities.

Q5: What are the best loading techniques for this compound?

Both liquid and dry loading can be effective, and the choice depends on the solubility of your crude sample.

  • Liquid Loading: If your crude material is readily soluble in a small amount of the initial mobile phase or a less polar solvent like dichloromethane, this is a straightforward method.[8][11]

  • Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is recommended.[8][12] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of your column.[10][11][12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process and provides step-by-step solutions.

Problem 1: The compound is not moving off the baseline (Rf = 0).
  • Cause: The mobile phase is not polar enough to elute your compound.

  • Solution:

    • Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Consider a more polar solvent system, such as dichloromethane/methanol.[9] A starting point could be 98:2 dichloromethane:methanol. Be cautious not to exceed 10% methanol as it can start to dissolve the silica gel.[9]

    • Ensure your mobile phase contains an acidic modifier to keep the compound protonated and reduce its affinity for the silica.

Problem 2: The compound elutes too quickly (Rf > 0.5).
  • Cause: The mobile phase is too polar, causing the compound to spend most of its time in the mobile phase and not interact sufficiently with the stationary phase.

  • Solution:

    • Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexanes.

    • Your target Rf value should ideally be between 0.2 and 0.3 for good separation.[6][10]

Problem 3: Poor separation between the product and an impurity.
  • Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution:

    • Optimize the Solvent System: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene-based system.[6][9]

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be very powerful. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.[10]

    • Consider a Different Stationary Phase: While silica gel is standard, other stationary phases can offer different selectivities. For aromatic compounds like this, a phenyl-bonded phase could offer alternative π-π interactions that might improve separation.[13][14]

Problem 4: The collected fractions are not pure upon analysis (e.g., by NMR).
  • Cause: This could be due to several factors, including column overloading, cracks in the silica bed, or co-eluting impurities.

  • Solution:

    • Reduce the Load: Overloading the column is a common cause of poor separation. As a general rule, for a fairly straightforward separation, aim for a sample load of 1-5% of the mass of the silica gel.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and a significant loss of resolution.

    • Re-chromatograph: If you have mixed fractions, you can combine them, evaporate the solvent, and run a second column, perhaps with a shallower gradient, to achieve the desired purity.[10]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several developing chambers with different solvent systems. For example:

    • 90:10:0.1 Hexanes:Ethyl Acetate:Acetic Acid

    • 80:20:0.1 Hexanes:Ethyl Acetate:Acetic Acid

    • 70:30:0.1 Hexanes:Ethyl Acetate:Acetic Acid

  • Spot your crude material on separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for your product in each solvent system. The optimal system will give an Rf of 0.2-0.3.[6]

Protocol 2: Flash Column Chromatography Procedure
  • Column Packing:

    • Select an appropriately sized column for your sample amount.

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Wet-pack the column with your chosen initial mobile phase and silica gel (230-400 mesh).[2] Ensure a homogenous slurry and allow it to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.[6]

  • Sample Loading (Dry Loading Example):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) and mix well.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator. The addition of toluene during evaporation can help to azeotropically remove traces of acetic acid.[6]

    • Dry the purified product under high vacuum.

Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[2]
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolOffers a good range of polarity for elution.[9]
Mobile Phase Modifier 0.1 - 1% Acetic or Formic AcidSuppresses ionization of the carboxylic acid, preventing peak tailing.[2][7]
Target Rf (TLC) 0.2 - 0.3Provides a good balance between retention and elution time for optimal separation.[6][10]
Sample Loading 1-5% of silica gel massPrevents column overloading and ensures good resolution.

Visual Workflows

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development SP Solvent & Column Preparation TLC->SP SL Sample Loading (Dry or Liquid) SP->SL Elute Elution & Fraction Collection SL->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Monitor->Elute Adjust Polarity Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Analyze Purity Analysis (NMR, LC-MS) Evap->Analyze

// Solutions Add_Acid [label="Add 0.1-1% Acid\n to Mobile Phase", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Solvent [label="Change Solvent System \n(e.g., DCM/MeOH)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient [label="Use Gradient Elution", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Polarity [label="Adjust Polarity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Loading [label="Check Sample Load", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Tailing; Start -> Separation; Start -> Retention;

Tailing -> Add_Acid [label="Yes"]; Separation -> Change_Solvent [label="Try First"]; Change_Solvent -> Gradient [label="If still poor"]; Separation -> Check_Loading [style=dashed]; Retention -> Adjust_Polarity; } endom Caption: Troubleshooting decision tree for common issues.

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • How does an acid pH modifier impact flash chromatography? (2023, November 21). Biotage.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Which loading method should I use for purification by flash chromatography? (2023, February 10). Biotage.
  • The Methods of Sample Loading in Flash Column. (2025, February 11). Hawach.
  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
  • When should I use a pH modifier in flash column chromatography gradient? (2023, January 23). Biotage.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
  • HPLC solvents and mobile phase additives. (n.d.). University College London.
  • Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). University of South Alabama.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2013). Molecules.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist.
  • Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO.
  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs.
  • This compound. (n.d.). Oakwood Chemical.
  • This compound. (n.d.). PubChem.
  • 2C-B. (n.d.). Wikipedia.
  • How to choose the best solution for column chromatography? (2019, May 23). ResearchGate.
  • This compound. (n.d.). SpectraBase.

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Technical Support Center: Recrystallization of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Compound: Physicochemical Properties

Before diving into purification techniques, a foundational understanding of this compound's properties is crucial. This knowledge informs every step of the recrystallization process, from solvent selection to troubleshooting.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1][2][3]
Molecular Weight 245.07 g/mol [1][2][3]
Appearance White to off-white crystalline solid[4]
Functional Groups Carboxylic acid, Ether (methoxy), Aromatic ring[4]

The presence of a carboxylic acid group suggests that the compound's solubility will be pH-dependent and that it is a good candidate for crystallization.[5][6] The aromatic ring and methoxy group contribute to its solubility in organic solvents.[4]

II. The Recrystallization Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the recrystallization of this compound. Subsequent sections will delve into the specifics of each step.

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis Solvent_Selection 1. Solvent Selection & Screening Crude_Dissolution 2. Dissolution of Crude Solid Solvent_Selection->Crude_Dissolution Optimal solvent identified Hot_Filtration 3. Hot Filtration (Optional) Crude_Dissolution->Hot_Filtration Insoluble impurities present Cooling 4. Cooling & Crystallization Crude_Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Crystal_Collection 5. Crystal Collection (Vacuum Filtration) Cooling->Crystal_Collection Crystal formation complete Drying 6. Drying Crystal_Collection->Drying Purity_Analysis 7. Purity & Yield Analysis Drying->Purity_Analysis

Caption: General workflow for the recrystallization of this compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Solvent Selection

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[7][8][9] Given its polar carboxylic acid group and less polar aromatic ether structure, a moderately polar solvent or a mixed solvent system is often effective.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water.

  • Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.

A good starting point is to test the solubility of a small amount of the crude compound (~100 mg) in various solvents (~1 mL) at room temperature and then upon heating.[7]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single-solvent recrystallization is preferred for its simplicity. However, if no single solvent provides the desired solubility profile, a mixed-solvent system is an excellent alternative.[7] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10] For this compound, a common and effective approach is to dissolve the compound in a minimal amount of a hot soluble solvent (like ethanol) and then add a hot anti-solvent (like water) dropwise until the solution becomes cloudy. A few more drops of the hot soluble solvent are then added to redissolve the precipitate before cooling.

The Recrystallization Process

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11][12] This often happens when the solution is too concentrated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point. It can also be caused by the presence of significant impurities.[12]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[11][12]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[12]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[9][11]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[12]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.[11][12]

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used.[12] Gently heat the solution to boil off some of the solvent.[11][13] Be sure to use a boiling chip or stir bar to prevent bumping. Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If crystals still haven't formed at room temperature, try cooling the flask in an ice-water bath.[12]

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors.

Optimization Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Excess solvent will retain more of your product in solution upon cooling.[14]

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[9][11]

  • Sufficient Cooling Time: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize crystal formation.[13]

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[13]

  • Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooled again to obtain a second crop of crystals, although these may be less pure than the first.

Purity and Appearance

Q6: My final product is discolored. How can I remove colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[13]

Procedure:

  • Dissolve the crude solid in the hot solvent.

  • Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[13]

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl and reheat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[13]

Note: Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[13]

Q7: How do I handle insoluble impurities in my crude sample?

A7: If your crude this compound contains insoluble impurities, they can be removed by hot filtration.[8]

Procedure:

  • Dissolve the crude solid in a slight excess of hot solvent to prevent premature crystallization during filtration.

  • Preheat a funnel and a clean receiving flask.

  • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Boil off the excess solvent to reach the saturation point, then allow the solution to cool and crystallize as usual.[13]

IV. Detailed Experimental Protocol

This protocol provides a starting point for the recrystallization of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

V. Troubleshooting Logic Diagram

The following diagram provides a decision-making framework for common recrystallization problems.

G Start Start Recrystallization Cooling_Step Cooling Solution Start->Cooling_Step Problem Problem Encountered? Cooling_Step->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Discolored Discolored Crystals Problem->Discolored Yes Success Pure Crystals Obtained Problem->Success No Solution1 Too much solvent? - Boil off some solvent - Scratch flask - Add seed crystal No_Crystals->Solution1 Solution2 Solution too concentrated? - Reheat and add more solvent - Cool more slowly Oiling_Out->Solution2 Solution3 Used too much solvent? - Minimize initial solvent - Concentrate mother liquor Low_Yield->Solution3 Solution4 Colored impurities present? - Redissolve and add activated charcoal - Perform hot filtration Discolored->Solution4 Solution1->Cooling_Step Solution2->Cooling_Step Solution3->Success Solution4->Cooling_Step

Caption: Troubleshooting decision tree for the recrystallization of this compound.

VI. References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction to the Challenge: The Role of Steric Hindrance

This compound is a valuable reagent in organic synthesis, often utilized in the construction of complex molecules in medicinal chemistry. However, its structure presents a significant challenge: steric hindrance. The methoxy group at the ortho position to the acetic acid side chain creates a crowded environment around the carboxylic acid moiety. This steric bulk can impede the approach of reagents, leading to sluggish or failed reactions. Understanding and mitigating this steric hindrance is key to successfully employing this compound in your synthetic strategies.

Below is a diagram illustrating the key structural features contributing to steric hindrance in this compound.

StericHindrance cluster_molecule This compound cluster_key Steric Hindrance Zone C1 C C2 C C1->C2 CH2 CH2 C1->CH2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1 CH3 CH3 O1->CH3 COOH COOH CH2->COOH Key The ortho-methoxy group physically blocks access to the carboxylic acid, hindering reactions at this site.

Caption: Steric hindrance in this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What's going wrong?

A1: This is a classic issue stemming from the steric hindrance around the carboxylic acid. Standard coupling reagents like HATU or EDC/HOBt may form an activated ester, but the bulky ortho-methoxy group can prevent the amine from approaching for the nucleophilic attack.[1]

Troubleshooting Steps:

  • Switch to a Less Hindered Activating Agent: Consider using a smaller activating agent. For instance, generating the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride can sometimes be more effective, although these are harsh reagents and may not be compatible with other functional groups.[1]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely for decomposition.

  • Use a More Nucleophilic Amine: If possible, using a less sterically hindered or more electronically activated amine can improve reaction rates.

  • Consider Alternative Coupling Reagents: Reagents like T3P® (Propylphosphonic Anhydride) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be effective for challenging amide couplings.

Q2: I am struggling with the esterification of this compound, especially with bulky alcohols. What methods can I try?

A2: Esterification is also significantly impacted by steric hindrance.[2][3] Acid-catalyzed Fischer esterification is often slow and requires harsh conditions.

Recommended Protocols:

  • Steglich Esterification: This method uses DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as a potent acyl transfer catalyst, which can help overcome the steric barrier.

  • Yamaguchi Esterification: For extremely hindered systems, the Yamaguchi protocol is a powerful option. It involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP.

  • Using Benzotriazole Esters: Forming a benzotriazole ester in situ from the carboxylic acid and HOBt in the presence of EDC can create a highly reactive intermediate for esterification with hindered alcohols.[2][3]

Q3: I am attempting a Suzuki coupling at the bromide position. Does the ortho-substituted acetic acid group interfere with the reaction?

A3: Yes, the ortho-substituent can influence the Suzuki-Miyaura reaction.[4][5][6] The carboxylic acid can potentially coordinate with the palladium catalyst, affecting its activity.[7] Furthermore, the steric bulk of the entire substituent can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Strategies for a Successful Suzuki Coupling:

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a common and effective strategy to prevent interference with the catalyst.[7]

  • Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the challenging oxidative addition step with sterically hindered aryl bromides.[9] Palladium pre-catalysts designed for difficult couplings are also a good choice.

  • Base and Solvent Selection: The choice of base and solvent is critical. A weaker base like potassium carbonate or cesium carbonate is often preferred to minimize side reactions. Aprotic polar solvents like dioxane or THF are commonly used.

Troubleshooting Guides

Guide 1: Optimizing Amide Bond Formation

Problem: Low to no yield in the amide coupling of this compound with a primary or secondary amine.

Workflow for Troubleshooting

Amide_Troubleshooting start Start: Low Amide Yield cond1 Using standard coupling (HATU, EDC/HOBt)? start->cond1 step1a Increase Temperature (e.g., to 50-80 °C) cond1->step1a Yes step1b Switch to Acid Chloride Formation (SOCl2 or Oxalyl Chloride) cond1->step1b Yes step1c Try Alternative Coupling Reagents (T3P, COMU) cond1->step1c Yes cond2 Improvement? step1a->cond2 cond3 Improvement? step1b->cond3 cond4 Improvement? step1c->cond4 success Success: Optimize Conditions cond2->success Yes failure Re-evaluate Substrate Compatibility cond2->failure No cond3->success Yes cond3->failure No cond4->success Yes cond4->failure No

Caption: Decision workflow for troubleshooting amide coupling reactions.

Detailed Protocol: Acid Chloride Formation and Coupling

Warning: This procedure involves corrosive and hazardous reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (dichloromethane).

    • Add a catalytic amount of DMF (dimethylformamide).

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by IR (disappearance of the broad carboxylic acid O-H stretch).

    • Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (diisopropylethylamine) (2.0 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with dilute aqueous acid, base, and brine, then dry and concentrate. Purify by column chromatography.

Guide 2: Successful Suzuki Coupling

Problem: Low conversion or decomposition during the Suzuki coupling of this compound.

Comparative Data for Catalyst/Ligand Selection
Catalyst SystemLigandBaseSolventTypical Temperature (°C)Notes
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O80-100Good for sterically hindered substrates.
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110Often effective for challenging couplings.
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90A classic choice, but may be less effective here.
Step-by-Step Protocol for Suzuki Coupling (with prior esterification)
  • Esterification (Example: Methyl Ester):

    • Dissolve this compound in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Neutralize, extract, and purify to obtain the methyl ester.

  • Suzuki Coupling:

    • To a reaction vessel, add the methyl 5-Bromo-2-methoxyphenylacetate (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent and base.

    • Heat the reaction to the desired temperature and stir until completion.

    • Cool the reaction, filter through celite, and perform an aqueous workup.

    • Purify the product by column chromatography.

References

  • Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a - ResearchGate.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate.
  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC - NIH.
  • The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - Semantic Scholar.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • This compound - Oakwood Chemical.
  • This compound | C9H9BrO3 | CID 555306 - PubChem.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

Sources

effect of base and solvent on Buchwald-Hartwig amination of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-methoxyphenylacetic acid

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Buchwald-Hartwig amination of this compound. This particular substrate presents unique challenges due to the presence of a carboxylic acid moiety and an ortho-methoxy group. This document will address common issues, explain the chemical reasoning behind protocol choices, and provide robust troubleshooting strategies to ensure the successful synthesis of your target arylamines.

Frequently Asked Questions (FAQs)

Q1: My reaction is failing or giving very low yields. What are the most common reasons?

Failure in a Buchwald-Hartwig amination, especially with a functionalized substrate like this compound, often stems from a few critical factors:

  • Inappropriate Base Selection: The most significant challenge with this substrate is the acidic carboxylic acid proton. Strong bases can deprotonate the carboxylic acid, forming a carboxylate salt. This can alter the substrate's solubility and potentially coordinate to the palladium catalyst, inhibiting its activity.

  • Poor Reagent Solubility: One of the most underestimated causes of reaction failure is the poor solubility of the inorganic base in the organic solvent.[1] If the base is not adequately dispersed, the reaction cannot proceed efficiently.

  • Catalyst Inhibition or Decomposition: Besides the substrate's carboxylate, other functional groups on your amine coupling partner could act as catalyst poisons.[2] Furthermore, high temperatures or impurities can lead to the decomposition of the palladium catalyst.[3]

  • Unsuitable Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and the catalyst, and it influences the reaction rate and catalyst stability.[4][5] An incorrect solvent can lead to precipitation or slow down the reaction kinetics.

Q2: Which base is optimal for a substrate containing a carboxylic acid?

The choice of base is the most critical parameter for this substrate and is highly dependent on the specific amine being used.

  • Strong Bases (e.g., NaOtBu, LHMDS): While highly effective in many Buchwald-Hartwig reactions, strong alkoxide bases are generally not recommended as a first choice for this substrate.[1][6] They will readily deprotonate the carboxylic acid. The resulting carboxylate may have poor solubility or interfere with the catalytic cycle. If other options fail, a strong base might be screened, but with the expectation of potential complications. Esters and nitro groups are also known to be incompatible with KOtBu.[2]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are the preferred choice for substrates with base-sensitive functional groups.[1][6]

    • Cesium Carbonate (Cs₂CO₃): Often an excellent choice, providing a good balance of basicity to facilitate the reaction without causing significant substrate decomposition.[7]

    • Potassium Phosphate (K₃PO₄): Another widely used weak base that is effective for a broad range of functional groups.

    • Important Consideration: The physical properties of these bases matter. To overcome solubility and clumping issues, it is highly recommended to use finely ground base or ensure vigorous stirring to maintain a good suspension.[6]

  • Organic Bases (e.g., DBU): Organic bases are sometimes used, but their efficacy in the crucial transmetalation step can be lower.[6] A combination of an organic base with an inorganic one can sometimes be a solution for particularly sensitive substrates.[6][8]

Q3: How do I select the best solvent for this reaction?

The solvent must be chosen to ensure all components, including the catalyst and the deprotonated substrate, remain sufficiently soluble.

  • Aromatic Hydrocarbons (Toluene, Xylene): Toluene is a very common and often effective solvent for Buchwald-Hartwig reactions, offering a good balance of solubility properties and a high boiling point to drive the reaction.[1][2] Toluene is particularly favored for reactions involving aryl iodides because the resulting iodide salts have poor solubility in it, preventing catalyst inhibition.[9]

  • Ethereal Solvents (1,4-Dioxane, THF, 2-MeTHF): These are also standard choices.

    • 1,4-Dioxane: Frequently used and effective, but it is considered a high-impact solvent with safety concerns, and alternatives should be considered if possible.[10][11]

    • THF/2-MeTHF: Tetrahydrofuran (THF) and its greener alternative 2-methyltetrahydrofuran (2-MeTHF) are excellent options, particularly for reactions run at moderate temperatures.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[1]

Q4: My starting material is consumed, but my desired product is absent. What are the likely side reactions?

If your starting aryl bromide is consumed without forming the desired product, several side reactions could be occurring:

  • Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. It can be promoted by moisture or certain reaction conditions.

  • Biaryl Formation: The aryl bromide can couple with itself to form a biaryl byproduct. This is sometimes observed when using chiral primary amines.[7]

  • Protodecarboxylation: Under harsh conditions (strong base, high temperature), the carboxylic acid group can be lost entirely.

  • Reaction with the ortho-methoxy group: While less common, interactions or cleavage of the methoxy group can occur under very forcing conditions.

Troubleshooting Guide: A Decision-Making Workflow

When your experiment doesn't proceed as planned, a systematic approach is essential. The following decision tree provides a logical path for troubleshooting.

Troubleshooting_Buchwald start Reaction Issue: Low or No Product check_sm Is Starting Material (Aryl Bromide) Consumed? start->check_sm sm_consumed Yes, SM is consumed check_sm->sm_consumed Yes sm_not_consumed No, SM remains check_sm->sm_not_consumed No no_product Identify Side Products (GC-MS, LC-MS) sm_consumed->no_product check_catalyst Is the catalyst active? sm_not_consumed->check_catalyst hydrodehalogenation Hydrodehalogenation (Ar-H) no_product->hydrodehalogenation biaryl Biaryl Formation (Ar-Ar) no_product->biaryl other_side_products Other Byproducts no_product->other_side_products fix_hydro Solution: - Use rigorously dry reagents/solvent - Screen different ligands hydrodehalogenation->fix_hydro fix_biaryl Solution: - Lower reaction temperature - Adjust catalyst/ligand ratio biaryl->fix_biaryl catalyst_dead No check_catalyst->catalyst_dead No catalyst_ok Yes check_catalyst->catalyst_ok Yes check_conditions Are conditions appropriate? screen_base Screen Weaker Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) check_conditions->screen_solvent screen_ligand Screen Ligands (Bulky, electron-rich phosphines) check_conditions->screen_ligand increase_temp Increase Temperature (80°C -> 110°C) check_conditions->increase_temp fix_catalyst Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Check for catalyst poisons catalyst_dead->fix_catalyst catalyst_ok->check_conditions

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

Experimental Protocols & Workflow

General Experimental Workflow Diagram

This diagram outlines the standard sequence of operations for setting up the reaction under an inert atmosphere.

Workflow_Buchwald prep 1. Vessel Preparation (Oven-dry vial, add stir bar) inert 2. Inert Atmosphere (Seal with septum, purge with Ar/N₂) prep->inert solids 3. Add Solids (Aryl Bromide, Pd Pre-catalyst, Ligand, Base) inert->solids purge 4. Re-Purge with Inert Gas solids->purge liquids 5. Add Liquids (Degassed Solvent, Amine) purge->liquids react 6. Reaction (Heat to desired temp with stirring) liquids->react monitor 7. Monitoring (TLC, LC-MS, GC-MS) react->monitor workup 8. Workup & Purification (Quench, extract, column chromatography) monitor->workup

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Representative Protocol for Small-Scale Reaction

Note: This is a general starting point. Conditions must be optimized for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv., finely ground)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the finely ground base.

  • Inert Atmosphere: Seal the vial with a rubber septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product's carboxylic acid. Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for screening. The optimal conditions will require experimental validation.

ParameterPrimary AlkylamineSecondary AlkylamineAniline Derivative
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)RuPhos (4 mol%)BrettPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxane2-MeTHF
Temperature 100 °C110 °C90-100 °C

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2022). Organic Process Research & Development. ACS Publications.
  • Optimizing base and solvent for Buchwald-Hartwig amination. (2025). BenchChem.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate.
  • Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). SciSpace.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. ACS Publications.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.). ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). York Research Database.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Use of base metals in Buchwald-Hartwig coupling. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry.
  • The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed Central.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2025). ResearchGate.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). PubMed.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Organic Letters.

Sources

Technical Support Center: Byproduct Identification in 5-Bromo-2-methoxyphenylacetic acid Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the analysis of 5-Bromo-2-methoxyphenylacetic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your synthesis and analysis.

Introduction: The Synthetic Pathway and the Role of LC-MS

The synthesis of this compound often involves the Willgerodt-Kindler reaction, a powerful transformation that converts aryl alkyl ketones into the corresponding amides or carboxylic acids.[1][2][3] This reaction, while effective, can generate a number of byproducts. Accurate identification of these impurities is critical for process optimization, quality control, and regulatory compliance in drug development.

LC-MS is an indispensable tool for this purpose, offering the high separation efficiency of liquid chromatography and the sensitive, specific detection of mass spectrometry. This guide will help you interpret your LC-MS data to confidently identify byproducts in your reaction mixture.

Synthetic Pathway and Potential Byproduct Formation

The synthesis of this compound typically starts from 5'-Bromo-2'-methoxyacetophenone. A common method is the Willgerodt-Kindler reaction, which utilizes sulfur and an amine (like morpholine) to form a thioamide intermediate, followed by hydrolysis to the desired carboxylic acid.[3][4]

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="5'-Bromo-2'-methoxyacetophenone"]; Intermediate [label="Thioamide Intermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct1 [label="Unreacted Starting Material", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct2 [label="Amide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct3 [label="Over-oxidation Products", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct4 [label="Decarboxylation Product", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Intermediate [label="Willgerodt-Kindler Reaction\n(Sulfur, Morpholine)"]; Intermediate -> Product [label="Hydrolysis"]; Start -> Byproduct1 [style=dotted, label="Incomplete Reaction"]; Intermediate -> Byproduct2 [style=dotted, label="Incomplete Hydrolysis"]; Product -> Byproduct3 [style=dotted, label="Side Reaction"]; Product -> Byproduct4 [style=dotted, label="Degradation"]; } caption { label = "Figure 1. Synthesis of this compound and potential byproduct formation points."; fontsize = 10; fontname = "Helvetica"; } }

Figure 1. Synthesis of this compound and potential byproduct formation points.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the LC-MS analysis of your reaction mixture.

Q1: I see an unexpected peak in my chromatogram. How do I begin to identify it?

A1: An unexpected peak can originate from several sources: byproducts, unreacted starting materials, contaminants, or system artifacts.[5][6][7] A systematic approach is key.

Initial Steps:

  • Blank Injection: Inject a solvent blank (the same solvent your sample is dissolved in) to check for system contamination, carryover from previous injections, or mobile phase impurities.[5]

  • Mass Spectral Analysis: This is the most critical step.

    • Examine the Isotopic Pattern: A hallmark of a bromine-containing compound is a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.[8][9][10][11][12] If your unknown peak displays this pattern, it is highly likely to be a brominated species related to your synthesis.

    • Determine the Monoisotopic Mass: Use the mass of the lighter isotope (⁷⁹Br) peak to determine the monoisotopic mass of the molecule.

    • Propose a Molecular Formula: Use a high-resolution mass spectrometer if available to obtain an accurate mass measurement, which can help in predicting the elemental composition.

Q2: My mass spectrum shows a 1:1 isotopic pattern at m/z 243.97 and 245.97. Is this my product?

A2: Yes, this is very likely your target compound, this compound (C₉H₉BrO₃).

  • Expected Monoisotopic Mass: The calculated monoisotopic mass for C₉H₉⁷⁹BrO₃ is approximately 243.9735 Da.[13][14][15]

  • Isotopic Pattern: The peak at m/z 245.97 corresponds to the molecule containing the ⁸¹Br isotope. The near 1:1 ratio of these two peaks is a strong confirmation of the presence of one bromine atom.[10][11]

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Key MS Features
This compound C₉H₉BrO₃243.9735[13]M/M+2 isotopic pattern (1:1 ratio)
5'-Bromo-2'-methoxyacetophenoneC₉H₉BrO₂227.9784M/M+2 isotopic pattern (1:1 ratio)
5-Bromo-2-methoxyphenylacetamideC₉H₁₀BrNO₂242.9944M/M+2 isotopic pattern (1:1 ratio)
4-Bromo-1-methoxy-2-methylbenzeneC₈H₉BrO200.9886M/M+2 isotopic pattern (1:1 ratio)

Table 1. Key Mass Data for Target Product and Potential Byproducts.

Q3: I have a peak with a 1:1 isotopic pattern at m/z 227.98 and 229.98. What could it be?

A3: This peak is likely the unreacted starting material, 5'-Bromo-2'-methoxyacetophenone (C₉H₉BrO₂).

  • Rationale: Incomplete conversion is a common occurrence in organic synthesis. The starting material will have a lower mass than the final product due to the absence of one oxygen atom from the carboxylic acid group. Its calculated monoisotopic mass is 227.9784 Da. The presence of this peak indicates that the reaction has not gone to completion.

Q4: Another peak shows a 1:1 isotopic pattern at m/z 242.99 and 244.99. What is its likely identity?

A4: This corresponds to 5-Bromo-2-methoxyphenylacetamide (C₉H₁₀BrNO₂).

  • Rationale: This is the amide intermediate formed from the hydrolysis of the thioamide.[1] Incomplete hydrolysis of this amide to the final carboxylic acid product would result in its presence in the reaction mixture. Its calculated monoisotopic mass is 242.9944 Da.

Q5: I see a brominated peak that doesn't correspond to the starting material, product, or amide intermediate. What else could it be?

A5: Consider the possibility of side reactions or degradation.

  • Decarboxylation: Phenylacetic acids can sometimes undergo decarboxylation, especially if the reaction is heated for an extended period after hydrolysis. This would lead to the formation of 4-Bromo-1-methoxy-2-methylbenzene (C₈H₉BrO), with a calculated monoisotopic mass of 200.9886 Da. Look for a peak with a 1:1 isotopic pattern around m/z 201.0 and 203.0.

  • Other Isomers: Depending on the specific reaction conditions, trace amounts of other brominated isomers could potentially form. Tandem MS (MS/MS) can be invaluable here. Fragmenting the parent ion and comparing the fragmentation pattern to that of your main product can help determine if it is an isomer.

Experimental Protocol: A Typical LC-MS Method

This protocol provides a starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.

1. Sample Preparation: a. Quench a small aliquot of your reaction mixture. b. Dilute the sample 1:1000 (or as appropriate to avoid detector saturation) with a 50:50 mixture of acetonitrile and water. c. Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.[16]

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.[17]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[17]
  • Gradient:
  • 0-1 min: 10% B
  • 1-8 min: 10% to 95% B
  • 8-10 min: Hold at 95% B
  • 10-10.1 min: 95% to 10% B
  • 10.1-12 min: Hold at 10% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Negative mode is often effective for carboxylic acids.
  • Scan Range: m/z 100-500
  • Source Parameters: Optimize capillary voltage, gas flow, and temperatures for your specific instrument.

Troubleshooting Workflow

When faced with an unknown peak, a logical workflow can streamline the identification process.

dot digraph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Unexpected Peak Detected"]; Blank [label="Run Solvent Blank"]; CheckCarryover [label="Peak in Blank?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Carryover [label="Carryover or Contamination.\nClean System.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RealPeak [label="Peak is Real Sample Component"]; MS_Analysis [label="Analyze Mass Spectrum"]; Isotope [label="Bromine Isotopic Pattern (1:1)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NonBrominated [label="Non-brominated Byproduct or Impurity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Brominated [label="Brominated Species"]; MatchMass [label="Match Mass to Known Compounds\n(Table 1)"]; Identify [label="Identity Proposed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoMatch [label="No Match Found", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advanced [label="Advanced Analysis:\n- High-Resolution MS\n- MS/MS Fragmentation\n- Synthesis of Standard"];

Start -> Blank; Blank -> CheckCarryover; CheckCarryover -> Carryover [label="Yes"]; CheckCarryover -> RealPeak [label="No"]; RealPeak -> MS_Analysis; MS_Analysis -> Isotope; Isotope -> NonBrominated [label="No"]; Isotope -> Brominated [label="Yes"]; Brominated -> MatchMass; MatchMass -> Identify; MatchMass -> NoMatch [style=dotted]; NoMatch -> Advanced; } caption { label = "Figure 2. A systematic workflow for identifying unknown peaks in an LC-MS chromatogram."; fontsize = 10; fontname = "Helvetica"; } }

Figure 2. A systematic workflow for identifying unknown peaks in an LC-MS chromatogram.

By following this structured approach, researchers can efficiently and accurately identify byproducts, leading to a more robust and well-understood synthetic process. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2021, November 29).
  • ZefSci. (2025, May 6).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Wikipedia. Willgerodt rearrangement. [Link]
  • Unacademy. Willgerodt Rearrangement. [Link]
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. [Link]
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  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
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strategies to improve the regioselectivity of reactions with 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselective Reactions

Welcome to the technical support center for 5-Bromo-2-methoxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions with this versatile but challenging substrate. As Senior Application Scientists, we understand that controlling regioselectivity is paramount to synthetic success. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot issues and optimize your reaction outcomes.

Understanding the Battlefield: Electronic and Steric Landscape

The reactivity of this compound is governed by the interplay of its three key functional groups: the methoxy (-OCH₃), the bromo (-Br), and the acetic acid (-CH₂COOH) moieties. A clear understanding of their individual and collective influence is the first step toward predicting and controlling regioselectivity.

  • Methoxy Group (-OCH₃): Located at C2, this is a powerful electron-donating group (EDG) and therefore a strong activating group for Electrophilic Aromatic Substitution (EAS).[1][2] It directs incoming electrophiles to the ortho (C3) and para (C5) positions through a strong resonance effect (+M). Since the C5 position is already occupied, it strongly favors substitution at C3.

  • Bromo Group (-Br): Positioned at C5, this is a halogen. Halogens are a unique class: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can participate in resonance (+M).[1][3] It directs incoming electrophiles to its ortho positions (C4 and C6).

  • Acetic Acid Group (-CH₂COOH): Attached at C1, this group's influence on the aromatic ring is primarily a weak, deactivating inductive effect. The methylene spacer (-CH₂-) insulates the ring from the carboxylic acid's direct resonance-withdrawing effects.

The dominant force in electrophilic reactions is the activating methoxy group. However, steric hindrance from the adjacent acetic acid side chain at C1 can significantly influence the accessibility of the electronically favored C3 position.

Diagram: Directing Effects on the Aromatic Ring

Caption: Competing electronic and steric influences on this compound.

Part 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

This is the most common area where regioselectivity issues arise. The outcome depends heavily on the reaction conditions and the nature of the electrophile.

FAQ 1: I performed a Friedel-Crafts acylation and got a complex mixture of products, along with some starting material that looks demethylated. What went wrong?

Answer: This is a classic issue when using standard Friedel-Crafts conditions (e.g., AlCl₃) on activated, methoxy-containing rings.[4]

Causality:

  • Catalyst Complexation: The Lewis acid (AlCl₃) is not just a catalyst; it's a strong Lewis acid that can coordinate with the lone pairs on the methoxy oxygen. This deactivates the ring by turning the -OCH₃ group into a bulky, electron-withdrawing -[O(AlCl₃)CH₃] complex. This reduces the reaction rate and alters the regioselectivity.

  • Demethylation: Under harsh conditions (excess AlCl₃, high temperatures), the Lewis acid can cleave the methyl group entirely, converting your starting material to a phenol. Phenols are highly activated but can lead to different directing effects and over-reaction.[4]

  • Loss of Selectivity: Once the methoxy group is complexed or removed, its powerful directing effect is lost, and the weaker directing effect of the bromine atom can lead to substitution at C4 and C6, resulting in a product mixture.

Troubleshooting & Optimization Strategy:

The key is to use milder conditions that activate the acylating agent without aggressively interacting with the methoxy group.

Lewis Acid Catalyst Typical Conditions Pros Cons Selectivity Outlook
AlCl₃ (Stoichiometric) CS₂, Nitrobenzene, 0°C to RTPowerful, readily availableProne to demethylation, complexation, low selectivityPoor: High risk of mixtures and side reactions.
FeCl₃ DCM, 0°C to RTMilder, cheaper than AlCl₃Can still cause some complexationModerate: Better than AlCl₃, but optimization is often required.
ZnCl₂ Acetic Anhydride, 50-80°CVery mild, less likely to demethylateSlower reaction rates, may require higher temperaturesGood: Often favors the more sterically accessible C6 position.
Sc(OTf)₃ / Y(OTf)₃ Acetic Anhydride, Nitromethane, 50°CExcellent activity, mild, recyclableExpensiveExcellent: High yields and often high regioselectivity are achievable.[4]
Protocol 1: Regioselective Acylation using Zinc Chloride

This protocol aims for acylation at the sterically accessible C6 position by leveraging a mild Lewis acid.

  • Preparation: To a flame-dried, three-neck flask equipped with a condenser and nitrogen inlet, add this compound (1.0 eq) and anhydrous zinc chloride (ZnCl₂, 1.5 eq).

  • Reagent Addition: Add acetic anhydride (3.0 eq) as both the acylating agent and solvent.

  • Reaction: Heat the mixture to 70°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (approx. 4-8 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice with concentrated HCl (to hydrolyze the anhydride and dissolve zinc salts).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Part 2: High-Precision Strategies for Specific Isomers

When standard EAS methods fail to provide the desired isomer, more advanced techniques are required. Directed ortho-Metalation (DoM) is an exceptionally powerful tool for achieving otherwise inaccessible regioselectivity.

FAQ 2: I need to introduce a substituent specifically at the C6 position, but my electrophilic substitution reactions always favor other sites or give mixtures. Is there a more direct method?

Answer: Yes. Directed ortho-Metalation (DoM) is the ideal strategy for this transformation. This reaction uses a strong organolithium base to deprotonate a position ortho to a directing metalation group (DMG). In your molecule, both the methoxy and the carboxylic acid can act as DMGs.[5] By carefully choosing the base and conditions, you can selectively deprotonate C6.

Causality: The methoxy group is a well-established DMG.[5] A strong base like n-butyllithium (n-BuLi) will be directed by coordination to the methoxy oxygen, leading to the abstraction of the closest available proton at C3. However, the carboxylic acid first needs to be deprotonated. The resulting carboxylate is also a DMG. The combination of the methoxy and carboxylate groups can direct lithiation to the C6 position, which is ortho to the carboxylate and meta to the methoxy. Using a bulky base can further favor this position.

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow start Start: This compound deprotonation 1. Deprotonation with 2.2 eq. s-BuLi / TMEDA in THF, -78 °C start->deprotonation Base directs to C6 lithiation Selective C6 Lithiation (Formation of Dianion) deprotonation->lithiation quench 2. Quench with Electrophile (E+) (e.g., MeI, TMSCl, CO₂) lithiation->quench Trapping the anion product Product: C6-Substituted Derivative quench->product

Caption: Workflow for regioselective C6 functionalization via DoM.

Protocol 2: Directed ortho-Metalation at C6

This protocol describes the formation of the C6-lithiated species followed by quenching with an electrophile (e.g., Iodomethane).

  • Setup: To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78°C (acetone/dry ice bath).

  • Base Addition: In a separate flask, prepare a solution of sec-butyllithium (s-BuLi, 2.2 eq) and TMEDA (2.2 eq) in THF. Add this solution dropwise to the substrate solution at -78°C over 20 minutes. The first equivalent deprotonates the acid, and the second deprotonates the C6 position.

  • Metalation: Stir the resulting deep-colored solution at -78°C for 2 hours to ensure complete metalation.

  • Quenching: Add the chosen electrophile (e.g., iodomethane, 1.5 eq) dropwise at -78°C.

  • Warming & Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography or recrystallization.

Part 3: Selective Reactions at the C-Br Bond

Palladium-catalyzed cross-coupling reactions offer a highly reliable and regioselective method for functionalizing the C5 position.

FAQ 3: I want to form a new carbon-carbon or carbon-nitrogen bond at the C5 position. Which reaction is best and what are the key considerations?

Answer: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds). The challenge is not selectivity at the ring (which is inherently high for the C-Br bond) but ensuring compatibility with the other functional groups.

Causality: The mechanism of these reactions involves the oxidative addition of the C-Br bond to a Pd(0) catalyst. This step is much more favorable for a C(sp²)-Br bond than for a C(sp²)-H or C(sp²)-O bond, guaranteeing that the reaction occurs exclusively at the desired position.[6]

Key Considerations:

  • Base Sensitivity: Both Suzuki and Buchwald-Hartwig reactions require a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). This base will deprotonate your carboxylic acid. While this may not inhibit the reaction, it requires using at least one extra equivalent of base. In some cases, protecting the carboxylic acid as an ester may lead to cleaner reactions and simpler purification.

  • Ligand Choice: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often excellent for these transformations.

Protocol 3: Selective Suzuki-Miyaura Coupling at C5

This protocol details a typical procedure for coupling an arylboronic acid at the C5-bromo position.

  • Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if using a pre-catalyst like Pd₂(dba)₃ with a separate ligand like SPhos, 6 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 90-100°C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS, typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and dissolve inorganic salts.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

  • Vertex AI Search Result[1]: Directing Groups in SE Ar.
  • Vertex AI Search Result[7]: Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
  • Vertex AI Search Result[3]: Electrophilic arom
  • Vertex AI Search Result[2]: Directive Influence of Groups on Electrophilic Arom
  • Vertex AI Search Result[8]: Reactions at the Benzylic Position - Chemistry Steps.
  • Vertex AI Search Result[9]: An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent - RSC Publishing.
  • Vertex AI Search Result[10]: ortho metal
  • Vertex AI Search Result[4]: Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange.
  • Vertex AI Search Result[11]: The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions - ResearchG
  • Vertex AI Search Result[12]: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Vertex AI Search Result[5]: Directed ortho metal
  • Vertex AI Search Result[13]: 07- DIRECTED ORTHO METAL
  • Vertex AI Search Result[14]: 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Vertex AI Search Result[6]: Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling - Benchchem.
  • Vertex AI Search Result[15]: overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane - Benchchem.
  • Vertex AI Search Result[16]: Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-4,4-dimethylhexane - Benchchem.
  • Vertex AI Search Result[17]: 2.9: Reactions at the Benzylic Position - Chemistry LibreTexts.
  • Vertex AI Search Result[18]: Reactions at the benzylic position | Aromatic Compounds | Organic chemistry - YouTube.

Sources

handling and storage conditions to prevent degradation of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preserving the Integrity of 5-Bromo-2-methoxyphenylacetic Acid

Welcome to the technical support guide for this compound (CAS No. 7017-48-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this critical synthetic building block. Improper handling and storage can lead to degradation, compromising experimental outcomes, reproducibility, and the overall success of your research. This guide provides an in-depth look at the degradation pathways and offers robust protocols and troubleshooting advice to maintain the compound's integrity.

Section 1: Understanding the Chemical Vulnerability of this compound

This compound is a substituted phenylacetic acid derivative.[1][2] While relatively stable, its structure contains several functional groups that are susceptible to degradation under specific conditions. Understanding these vulnerabilities is the first step toward prevention.

Primary Degradation Pathways
  • Oxidative Decarboxylation: The most significant degradation risk for phenylacetic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This process is often oxidative and can be initiated or accelerated by heat, light (photo-oxidative decarboxylation), or the presence of transition metal contaminants.[3][4][5] For this specific molecule, this pathway would result in the formation of 4-bromo-1-methoxy-2-methylbenzene, an impurity that can interfere with subsequent reactions.

  • Photosensitivity: Aromatic compounds, particularly those with electron-donating substituents like a methoxy group, can absorb UV-visible light.[6][7] This absorbed energy can excite the molecule to a more reactive state, making it susceptible to reactions that would not occur in the dark, such as radical formation or photo-oxidation.[6][8] Aromatic acids are known photosensitizers and can undergo degradation upon light exposure.[9]

  • Hydrolysis and Ether Cleavage: The methoxy group (an ether) is generally stable. However, prolonged exposure to strong acidic conditions and moisture, especially at elevated temperatures, could potentially lead to its cleavage, yielding a phenolic impurity. While less common under standard storage, this highlights the importance of a dry, neutral environment.

  • Reactivity with Contaminants: As a solid, the compound is relatively inert. However, if stored improperly or contaminated, residual solvents, moisture, or atmospheric oxygen can create a microenvironment where slow degradation reactions can occur over time.

Section 2: Recommended Handling and Storage Protocol

To mitigate the risks outlined above, a stringent handling and storage protocol is essential. This protocol is designed to be a self-validating system; adherence to it will inherently protect the compound's integrity.

Step-by-Step Methodology for Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a white to off-white solid.[10] Note any discoloration (e.g., yellowing or browning), which may indicate initial degradation.

  • Inert Atmosphere Blanketing: For long-term storage, transfer the compound from the supplier's container into a pre-dried amber glass vial with a PTFE-lined cap inside a glovebox or under a gentle stream of an inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing oxidative degradation.[10]

  • Aliquotting: Avoid repeatedly opening and closing the main stock container. For routine use, prepare smaller aliquots in separate, properly labeled vials. This protects the primary stock from frequent exposure to the atmosphere.

  • Weighing and Dispensing: Conduct weighing operations in a well-ventilated area or chemical fume hood.[11] Minimize the time the container is open to the air. Promptly and securely reseal the container immediately after dispensing.

  • Storage Location: Store the tightly sealed vials in a designated, dark, and cool location. A refrigerator set to 2-8°C is ideal for long-term storage. For short-term use, a desiccator at room temperature, protected from light, is sufficient.

Data Summary: Storage Conditions
ParameterRecommendationRationale & Scientific Basis
Temperature 2-8°C (Long-term) ; Cool, controlled room temperature (Short-term)Reduces the kinetic rate of all potential degradation reactions, including decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric oxygen, which is a key reactant in oxidative decarboxylation.[3][5]
Light Store in Amber Glass Vials; Protect from all light sources. The aromatic ring system is photosensitive. Light exposure can provide the activation energy for photo-oxidative decarboxylation.[4][6][7]
Moisture Store in a dry environment (e.g., desiccator); Use tightly sealed containers. Prevents hydrolysis of the methoxy group and minimizes water as a potential reactant or catalyst for degradation.[12]
Container Amber glass vial with a PTFE-lined cap. Glass is non-reactive. Amber color blocks UV light. A PTFE liner provides an excellent, inert seal against atmospheric contaminants.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Q1: I opened a new bottle of this compound, and it has a noticeable yellow or tan tint. Is it safe to use?

A: A yellow or tan discoloration is a common visual indicator of degradation, likely due to minor oxidation or the formation of chromophores from light exposure. While the compound may still be largely intact, its purity is questionable.

  • Recommended Action: Before use, verify the compound's purity via an analytical technique like NMR, LC-MS, or by checking its melting point. If significant impurities are detected or the melting point range is broad and depressed, the material should not be used for reactions where stoichiometry is critical.

Q2: My reaction is giving a lower yield than expected, and I've isolated a major byproduct identified as 4-bromo-1-methoxy-2-methylbenzene. What is causing this?

A: The presence of 4-bromo-1-methoxy-2-methylbenzene is a definitive sign of decarboxylation. This means a portion of your starting material had already degraded, or it degraded under your reaction conditions.

  • Causality: The carboxylic acid group was lost as CO₂. This is often triggered by excessive heat or prolonged reaction times, especially if trace metals are present from reagents or catalysts.[3][5]

  • Recommended Action:

    • Verify Starting Material: Check the purity of a fresh sample of your this compound from the stock bottle.

    • Review Reaction Conditions: If your starting material is pure, assess your reaction temperature and duration. If possible, attempt the reaction at a lower temperature. Ensure all glassware is scrupulously clean to avoid metal contaminants.

Q3: My analytical results (NMR, LC-MS) show a small, unidentified peak that has grown larger over time. What could it be?

A: This indicates slow degradation during storage. The growing peak is likely a degradation product.

  • Recommended Action:

    • Characterize the Impurity: If possible, determine the mass of the impurity peak to see if it matches potential degradation products like the decarboxylated compound.

    • Review Storage Protocol: This is a clear sign that your storage conditions are inadequate. Immediately transfer the material to a fresh vial, blanket with inert gas, and store it in a dark, refrigerated environment as outlined in the protocol above.

    • Consider Re-purification: If the impurity level is unacceptable (>5%), the material may need to be re-purified by recrystallization before use.

Section 4: Frequently Asked Questions (FAQs)

Q: For how long can I store this compound at room temperature on the bench?

A: It is strongly advised not to store this compound on an open lab bench. At a minimum, it should be kept in a closed, amber vial inside a drawer or cabinet to protect it from light. For periods longer than a single workday, it should be stored in a desiccator. Any storage longer than one week should be under refrigerated and inert conditions.

Q: Is an inert atmosphere really necessary if I plan to use the entire bottle within a month?

A: Yes. While degradation may be slow, it is continuous. Each time the bottle is opened, it is exposed to fresh oxygen and moisture, cumulatively affecting purity. For high-precision work, such as in drug development or quantitative assays, maintaining the highest purity from day one is critical. Using an inert atmosphere is a simple and effective way to ensure this.

Q: What is a quick way to check for degradation without running a full analytical spectrum?

A: A simple Thin Layer Chromatography (TLC) analysis can be very effective. Spot a sample of your current material alongside a sample from a freshly opened, trusted batch (if available). The appearance of a new spot or significant tailing in your current material's lane suggests the presence of impurities.

Section 5: Visual Workflow for Troubleshooting

The following diagram outlines the logical steps to take when you suspect degradation of your this compound.

G start Suspected Degradation (e.g., color change, poor yield, new impurity) visual_check Visual Inspection (Color, Caking) start->visual_check review_storage Review Storage & Handling History (Light, Temp, Atmosphere) start->review_storage analytical_verify Analytical Verification visual_check->analytical_verify tlc TLC vs. Standard analytical_verify->tlc Quick Check nmr_ms NMR / LC-MS Analysis analytical_verify->nmr_ms Definitive Check decision Assess Purity Level tlc->decision nmr_ms->decision review_storage->analytical_verify action_ok Proceed with Caution (Use for non-critical steps) decision->action_ok < 2% Impurity action_purify Re-purify Material (e.g., Recrystallization) decision->action_purify 2-10% Impurity action_discard Discard & Use Fresh Stock decision->action_discard > 10% Impurity or Critical Use

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Wikipedia. Phenylacetic acid. [Link]
  • Su, W., et al. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]
  • Kulsange, S. B., et al. (2017). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene.
  • Yoneda, F., et al. (1988). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Watanabe, T., et al. (1969). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan. [Link]
  • Linköping University. (2022). Making stable molecules reactive with light. ScienceDaily. [Link]
  • Tech Explorist. (2022). Making stable aromatic molecules reactive with light. [Link]
  • Thune, P., et al. (1980). Photosensitivity and allergy to aromatic lichen acids, Compositae oleoresins and other plant substances.
  • Wikipedia. Methoxy group. [Link]
  • Felber, T., et al. (2021). Aromatic Carbonyl and Nitro Compounds as Photosensitizers and Their Photophysical Properties in the Tropospheric Aqueous Phase. The Journal of Physical Chemistry A. [Link]
  • Inventiva Pharma. (N.D.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link] (Note: Specific document may not be directly accessible, link is to the main site).
  • Google Patents. (1980).
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dealing with poor solubility of 5-Bromo-2-methoxyphenylacetic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2-methoxyphenylacetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility in reaction media. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome this hurdle and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?

This compound is a substituted phenylacetic acid derivative.[1][2][3][4][5][6][7][8] Understanding its structure is key to predicting its solubility behavior. It possesses a moderately polar carboxylic acid group, which is hydrophilic, and a larger, nonpolar bromo-methoxyphenyl group, which is hydrophobic.[9][10] This dual nature (amphiphilicity) is the primary cause of its limited solubility in a wide range of common solvents.

Key Properties:

  • Molecular Formula: C₉H₉BrO₃[1][3]

  • Molecular Weight: 245.07 g/mol [1][3]

  • Appearance: Typically a white to off-white crystalline solid.[10]

  • Structure: Consists of a benzene ring substituted with a bromine atom, a methoxy group, and an acetic acid group.[4]

Q2: I'm observing poor solubility of this compound in my chosen reaction solvent. Why is this happening?

The limited solubility stems from the molecule's structure. The bulky, nonpolar bromophenyl ring dominates its character, making it poorly soluble in polar solvents like water. Conversely, the polar carboxylic acid group can limit its solubility in purely nonpolar solvents like hexanes. Carboxylic acids also form strong hydrogen-bonded dimers in the solid state and in nonpolar solvents, which must be broken for solvation to occur, requiring significant energy.

The general rule "like dissolves like" is a good starting point. However, for a molecule with mixed polarity like this, finding a single solvent that effectively solvates both the hydrophobic ring and the hydrophilic acid group can be challenging.

Q3: How can I systematically improve the solubility of this compound in my reaction?

There are three primary strategies to enhance the solubility of this compound. The best choice depends on the specific reaction conditions, the other reagents involved, and the desired outcome. The main approaches are:

  • Using a Co-solvent System: Introduce a second, miscible solvent to modify the overall polarity of the reaction medium.[11][12]

  • pH Adjustment (Deprotonation): Convert the carboxylic acid into its more soluble carboxylate salt.[][14]

  • Phase-Transfer Catalysis (PTC): Employ a catalyst to transport the reactant across the interface of two immiscible phases.[15][16][17]

Troubleshooting Guides & Detailed Strategies

This section provides a deeper dive into the practical application of each solubilization strategy.

Strategy 1: Employing a Co-solvent System

Causality: A co-solvent works by altering the dielectric constant and polarity of the primary solvent system.[][18] For this compound, a small amount of a polar, water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" the hydrophobic part of the molecule and thereby increasing solubility.[][19] In an organic solvent, a polar co-solvent can help solvate the carboxylic acid head.

When to Use It: This is often the simplest and first method to try, especially in reactions where the presence of a small amount of a second solvent is tolerable and does not interfere with the reaction chemistry.

Recommended Co-solvents:

  • For primarily aqueous systems: Consider adding ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[11][]

  • For primarily organic systems: If your primary solvent is nonpolar (e.g., toluene), adding a more polar solvent like THF or N,N-Dimethylformamide (DMF) can significantly help.[17]

Data Summary: Qualitative Solubility in Common Solvents

SolventTypeExpected SolubilityRationale
WaterHighly Polar, ProticInsolubleLarge hydrophobic phenyl ring dominates.
Methanol / EthanolPolar, ProticSparingly SolubleCan solvate the COOH group but less effective for the ring.
Hexane / TolueneNonpolarVery Low to InsolubleIneffective at solvating the polar carboxylic acid group.
Dichloromethane (DCM)Moderately PolarSparingly SolubleModerate polarity offers a balance but may not be sufficient.
Tetrahydrofuran (THF)Polar, AproticSolubleGood balance of polarity to solvate both parts of the molecule.
Dimethylformamide (DMF)Polar, AproticSolubleHighly effective polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Highly Polar, AproticSolubleExcellent solvent for many poorly soluble compounds.[17]
Strategy 2: pH Adjustment to Form a Soluble Salt

Causality: Carboxylic acids are acidic and will react with a base to form a salt (carboxylate). This salt is an ionic species and is typically much more soluble in polar solvents, especially water, than the neutral acid. The general reaction is: R-COOH + Base → R-COO⁻ M⁺ + H-Base⁺

When to Use It: This method is ideal for reactions occurring in polar solvents like water or alcohols, provided that the required base and the resulting salt do not interfere with the subsequent reaction steps. For example, if your reaction involves an acid-catalyzed step, this method is not suitable.

Recommended Bases:

  • Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃).

  • Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA). These are often used when an inorganic base might cause side reactions.

Strategy 3: Phase-Transfer Catalysis (PTC)

Causality: PTC is a powerful technique for reactions where the reactants are in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[20][21] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the movement of one reactant across the phase boundary to react with the other.[15][17] For this compound, you would first deprotonate the acid with a base in the aqueous phase to form the carboxylate anion. The lipophilic cation of the PTC then pairs with this anion, shuttling it into the organic phase where it can react with your substrate.[17][20]

When to Use It: This is the go-to method for two-phase systems, especially when your substrate is expensive or sensitive and must remain in an organic solvent, while the carboxylate is generated in an aqueous phase. PTC often leads to faster reactions and fewer byproducts.[21]

Recommended Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (TEBAC)

Visual Workflows and Mechanisms
Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

G cluster_0 cluster_1 Strategies start Poor Solubility of This compound q_reaction_type What is the nature of the reaction? start->q_reaction_type q_base_compat Is an added base compatible with the reaction? q_reaction_type->q_base_compat Reaction in polar solvent or two-phase system strat_cosolvent Use a Co-solvent System (e.g., THF, DMF, DMSO) q_reaction_type->strat_cosolvent Single-phase organic system strat_ph Adjust pH to Form Salt (e.g., add K2CO3, TEA) q_base_compat->strat_ph Yes strat_ptc Use Phase-Transfer Catalysis (e.g., with TBAB) q_base_compat->strat_ptc No, or reaction is explicitly two-phase

Caption: Decision workflow for solubility enhancement.

Mechanism of Phase-Transfer Catalysis

This diagram illustrates how a phase-transfer catalyst transports the carboxylate anion.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_X Substrate (R'-X) Product Product (R-COO-R') R_X->Product Q_X_org [Q⁺ X⁻] Q_RCOO_org [Q⁺ R-COO⁻] (Organic Soluble Ion Pair) Q_RCOO_org->R_X Reaction Q_X_aq Catalyst [Q⁺ X⁻] Q_X_org->Q_X_aq Catalyst Regeneration & Phase Transfer R_COOH R-COOH + Base R_COO_aq R-COO⁻ M⁺ (Water Soluble Anion) R_COOH->R_COO_aq Deprotonation Q_X_aq->Q_RCOO_org Anion Exchange & Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols
Protocol 1: Solubility Enhancement with a Co-solvent (THF)
  • Setup: In your reaction flask, add your primary solvent (e.g., 10 mL of toluene).

  • Addition of Substrate: Add the this compound to the flask. Stir for 5 minutes. Observe for dissolution.

  • Co-solvent Titration: Begin adding tetrahydrofuran (THF) dropwise while stirring vigorously.

  • Observation: Continue adding THF until all the solid material has dissolved, creating a homogeneous solution.

  • Quantification: Note the volume of THF required. It is advisable to use the minimum amount necessary to achieve dissolution to avoid significantly altering the reaction conditions. A typical starting point is 5-10% v/v.[11]

  • Proceed: Once the solution is homogeneous, proceed with your planned reaction by adding other reagents.

Protocol 2: Reaction via pH Adjustment (Salt Formation)
  • Setup: To a reaction flask, add your polar solvent (e.g., 20 mL of water or ethanol).

  • Addition of Acid: Add the this compound. The mixture will likely be a slurry.

  • Base Addition: Slowly add a base (e.g., 1.1 equivalents of potassium carbonate, K₂CO₃) in portions.

  • Dissolution: Stir the mixture. As the acid is converted to its potassium salt, it will dissolve into the solvent. You may observe some effervescence if using a carbonate base. Continue stirring until the solution is clear.

  • Reaction: The soluble potassium 5-bromo-2-methoxyphenylacetate is now ready to be used as a nucleophile or for other transformations. Add the other reagents to proceed.

  • Workup Consideration: Remember that at the end of the reaction, you will need to re-acidify the mixture (e.g., with 1M HCl) to protonate your product back to its carboxylic acid form if desired.

References
  • Wikipedia. (n.d.). Cosolvent.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • Scientific Update. (2018). Industrial Phase Transfer Catalysis.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • PubChem. (n.d.). This compound.
  • AAPS. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Patsnap. (n.d.). How to Improve Carboxylic Acid Extraction Processes?.
  • Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives.
  • PubChemLite. (n.d.). This compound (C9H9BrO3).
  • Oakwood Chemical. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound.
  • The Ohio State University. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 5-Bromo-2-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the foundation of therapeutic innovation. Phenylacetic acid derivatives, a well-established class of compounds, continue to be a fertile ground for the discovery of new biological activities. This guide provides a comprehensive framework for the validation of the biological activity of a specific subset of these compounds: 5-Bromo-2-methoxyphenylacetic acid derivatives. By leveraging established protocols and comparing against known standards, researchers can effectively characterize the potential of these novel molecules as anti-inflammatory or anticancer agents.

Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs). The addition of bromo and methoxy substituents to this core, as in this compound, can significantly modulate its physicochemical properties and biological activity. Bromine can enhance binding affinity through halogen bonding and increase lipophilicity, while the methoxy group can influence metabolism and target interaction.

Derivatives of this core, particularly amides and other functionalized analogues, offer the potential for novel interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. This guide will focus on two primary areas of investigation for these derivatives: anti-inflammatory and anticancer activities.

Part 1: Validation of Anti-Inflammatory Activity - Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to reduce gastrointestinal side effects.

Experimental Workflow for COX Inhibition Assay

The following workflow outlines the process for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Heme - TMPD (colorimetric probe) incubation Incubate enzymes with test compounds or controls reagents->incubation test_compounds Prepare Test Compounds: - 5-Bromo-2-methoxyphenylacetic  acid derivatives (serial dilutions) - Control drugs (Diclofenac, Celecoxib) test_compounds->incubation reaction Initiate reaction with arachidonic acid incubation->reaction detection Measure colorimetric change (oxidized TMPD) at 590 nm reaction->detection inhibition Calculate % inhibition for each concentration detection->inhibition ic50 Determine IC50 values (concentration for 50% inhibition) inhibition->ic50 selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) ic50->selectivity

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of test compounds.

Comparative Data for Standard NSAIDs

To provide a benchmark for the experimental results, the following table summarizes the reported 50% inhibitory concentrations (IC50) for two widely used NSAIDs, Diclofenac (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac0.0760.0262.9[1]
Celecoxib826.812[1]

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1. Derivatives of this compound that exhibit low micromolar or nanomolar IC50 values against COX-2, coupled with a high selectivity index, would be considered promising leads for further development.

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric assay that measures the peroxidase activity of COX.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer

  • Test compounds (this compound derivatives)

  • Control compounds (Diclofenac, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations.

  • Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, Heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Compound Incubation: Add the diluted test compounds or controls to the wells containing the enzyme mixture. Include wells with solvent only as a control for 100% enzyme activity. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: Immediately add the colorimetric substrate, TMPD. The peroxidase component of COX will oxidize TMPD, resulting in a color change that can be measured at 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Part 2: Validation of Anticancer Activity - Assessing Cytotoxicity

Many phenylacetic acid derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of this compound derivatives against various cancer cell lines can be evaluated using a variety of in vitro assays. The MTT assay is a widely used, reliable, and straightforward colorimetric method to assess cell viability.

Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps in performing an MTT assay to determine the cytotoxic effects of the test compounds.

MTT Assay Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis cell_seeding Seed cancer cells in a 96-well plate and allow to adhere overnight compound_addition Treat cells with serial dilutions of 5-Bromo-2-methoxyphenylacetic acid derivatives and controls cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow viable cells to convert MTT to formazan mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Sonogashira cross-coupling reaction, a powerful method for forging a bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of synthetic organic chemistry.[1][2][3] Its applications are extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][4][5] This guide provides a comparative study of catalyst systems for a particularly relevant substrate in medicinal chemistry: 5-Bromo-2-methoxyphenylacetic acid. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

The Sonogashira reaction is prized for its typically mild reaction conditions, often conducted at room temperature in aqueous media with a mild base, making it suitable for the synthesis of intricate molecules.[1] This guide will delve into the nuances of catalyst selection, comparing the performance of various systems and providing the rationale behind experimental choices to empower you to optimize this critical transformation.

The Sonogashira Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is fundamental to catalyst selection and troubleshooting. The Sonogashira coupling traditionally involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

The Classical Palladium/Copper Co-catalyzed Pathway:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in our case, this compound) to form a Pd(II) complex.[1][7]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This activated alkyne species then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper catalyst.[1] This step is often considered the rate-determining step.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Diagram: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_cat Cu(I)X cu_alkyne [Cu-C≡CR] cu_alkyne->pd_ox To Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

The Rise of Copper-Free Sonogashira Couplings:

While highly effective, the copper co-catalyst can sometimes lead to undesirable side reactions, most notably the homocoupling of the alkyne (Glaser coupling).[2] This has spurred the development of copper-free Sonogashira protocols.[8] In these systems, the mechanism is thought to involve a direct reaction between the palladium acetylide complex and the aryl halide, or potentially a palladium-palladium transmetalation pathway.[9] These copper-free methods often require more specialized ligands to facilitate the reaction under mild conditions.[3]

Comparative Analysis of Catalyst Systems

The choice of catalyst is critical and is influenced by the electronic and steric properties of the substrates. For our target substrate, this compound, we are dealing with an electron-rich aryl bromide, which can be more challenging to activate compared to electron-poor counterparts. The presence of the ortho-methoxy group also introduces some steric hindrance.

Catalyst SystemKey Features & AdvantagesConsiderations & Potential DrawbacksRecommended For
Pd(PPh₃)₄ / CuI The classic, workhorse catalyst system. Readily available and effective for a broad range of substrates.[3]Can lead to alkyne homocoupling due to the copper co-catalyst. May require elevated temperatures for less reactive aryl bromides.Initial screening and well-behaved substrates.
PdCl₂(PPh₃)₂ / CuI A more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]Similar potential for homocoupling as other copper-catalyzed systems.General purpose, particularly when using a more stable precatalyst is desired.
Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos, SPhos) Copper-free system. Bulky, electron-rich phosphine ligands enhance the rate of oxidative addition and reductive elimination, making them suitable for challenging substrates like electron-rich aryl chlorides.[10]Ligands can be expensive. Optimization of ligand-to-palladium ratio may be necessary.Electron-rich and sterically hindered aryl bromides where copper-free conditions are preferred.[10]
[Pd(NHC)] Complexes N-Heterocyclic carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes, often leading to high catalyst turnover numbers and stability. Effective for both copper-catalyzed and copper-free reactions.[1]Synthesis of NHC ligands and their palladium complexes can be more involved.Demanding couplings requiring high catalyst stability and activity.[6]
Heterogeneous Catalysts (e.g., Pd/C) Offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing metal contamination in the final product.[11][12] Can be used in copper-free and amine-free conditions.[13]May exhibit lower activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.[11]Green chemistry applications and large-scale synthesis where catalyst recycling is a priority.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a robust starting point for the Sonogashira coupling of this compound. As with any reaction, optimization of parameters such as solvent, base, temperature, and reaction time may be necessary to achieve the best results.

Diagram: General Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Add aryl halide, catalyst, ligand (if separate), and solvent start->setup reagents Add Base and Alkyne setup->reagents reaction Reaction at specified temperature (Monitor by TLC or LC-MS) reagents->reaction workup Aqueous Workup: - Quench with water or NH4Cl(aq) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Characterized Product purification->product

Caption: A generalized workflow for performing a Sonogashira coupling reaction.

Protocol 1: Classical Pd(PPh₃)₂Cl₂ / CuI Catalyzed Coupling

This protocol is a standard and reliable method for a wide range of Sonogashira couplings.[7][14]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • A suitable base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Coupling with a Bulky Phosphine Ligand

This protocol is advantageous for minimizing alkyne homocoupling and is particularly suited for electron-rich aryl bromides.[10]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos or SPhos) (2-6 mol%)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a dry, nitrogen-flushed flask, combine Pd(OAc)₂ and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound, the base, and the terminal alkyne.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion and Recommendations

For the Sonogashira coupling of this compound, a systematic approach to catalyst selection is crucial for achieving high yields and purity.

  • For initial explorations and proof-of-concept syntheses, the classical PdCl₂(PPh₃)₂ / CuI system offers a cost-effective and generally reliable starting point.

  • To mitigate the risk of alkyne homocoupling and for reactions that may be sluggish with traditional catalysts, a copper-free system employing a palladium precursor with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly recommended.[10] The enhanced reactivity of these systems is often beneficial for electron-rich aryl bromides.

  • For large-scale applications or in processes where metal contamination is a critical concern, the use of a heterogeneous catalyst like Pd/C should be explored.[13] While potentially requiring more forcing conditions, the ease of separation and recyclability can offer significant advantages in process chemistry.[11]

Ultimately, the optimal catalyst system will be a balance of reactivity, cost, and process requirements. The information and protocols provided in this guide serve as a strong foundation for researchers to successfully navigate the challenges of the Sonogashira coupling and accelerate their drug discovery and development programs.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Semantic Scholar.
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  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate.
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  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • PubMed. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
  • ACS Publications. (2022, February 16). Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
  • ResearchGate. (2025, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
  • National Institutes of Health. (2023, November 22).
  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
  • Royal Society of Chemistry. (2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Books. [Link]
  • Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • Royal Society of Chemistry. Palladium-free and ligand-free Sonogashira cross-coupling. Green Chemistry. [Link]
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
  • PubMed. (2012, March 16). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. [Link]
  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
  • National Institutes of Health.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
  • ResearchGate. (2025, August 9). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • National Institutes of Health. (2018, November 16).
  • MDPI.
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  • CAS SciFinder. (2023, July 19). [Link]

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A Comprehensive Guide to Assessing the Enzyme Inhibition Potential of 5-Bromo-2-methoxyphenylacetic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the synthesis, screening, and characterization of 5-bromo-2-methoxyphenylacetic acid amides as potential enzyme inhibitors. We will delve into the rationale behind selecting potential enzyme targets, provide detailed experimental protocols for inhibition assays, and offer a comparative analysis with established inhibitors. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Rationale for Investigating this compound Amides

The this compound scaffold presents an intriguing starting point for the development of novel enzyme inhibitors. The core phenylacetic acid structure is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The introduction of a bromine atom and a methoxy group on the phenyl ring can significantly influence the molecule's electronic and steric properties, potentially altering its binding affinity and selectivity for various enzymes.

Furthermore, the conversion of the carboxylic acid to a diverse library of amides opens up a vast chemical space to explore structure-activity relationships (SAR). The nature of the substituent on the amide nitrogen can be systematically varied to probe interactions with the active sites of target enzymes, potentially leading to the discovery of potent and selective inhibitors.

Hypothesized Enzyme Targets

Based on the structural features of this compound amides, we hypothesize three primary classes of enzyme targets:

  • Cyclooxygenases (COX-1 and COX-2): The phenylacetic acid moiety is a classic structural motif for COX inhibitors.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][3]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endogenous fatty acid amides, such as anandamide, which play a role in pain, inflammation, and mood regulation.[4][5] The amide functionality of the compounds of interest makes them potential substrates or inhibitors of FAAH.

  • Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Phenylacetic acid derivatives have been explored as MAO inhibitors, and the overall structure of the target amides may allow them to fit into the MAO active site.[8]

Synthesis of this compound Amides

A straightforward and versatile method for synthesizing a library of this compound amides is through the direct condensation of the parent carboxylic acid with a variety of primary and secondary amines.

Synthesis CarboxylicAcid This compound Amide This compound amide CarboxylicAcid->Amide Amine R1R2NH Amine->Amide CouplingAgent Coupling Agent (e.g., TiCl4) CouplingAgent->Amide Activation Solvent Solvent (e.g., Pyridine) Solvent->Amide Reaction Medium COX_Workflow cluster_prep Preparation cluster_reaction Reaction Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Test Compound or Control Inhibitor->Incubation Cofactor COX Cofactor Cofactor->Incubation Probe COX Probe Probe->Incubation Initiation Add Arachidonic Acid Incubation->Initiation Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Initiation->Measurement FAAH_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis Membranes Cell Membranes with FAAH Incubation Incubate Membranes with Inhibitor Membranes->Incubation Inhibitor Test Compound or Control Inhibitor->Incubation Substrate [14C]-Anandamide Reaction Add [14C]-Anandamide and Incubate Substrate->Reaction Incubation->Reaction Termination Stop Reaction (e.g., with acid) Reaction->Termination Extraction Extract with Organic Solvent Termination->Extraction Analysis Liquid Scintillation Counting Extraction->Analysis MAO_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement Enzyme MAO-A or MAO-B Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Test Compound or Control Inhibitor->Incubation Substrate Kynuramine (MAO-A/B) or Benzylamine (MAO-B) Reaction Add Substrate Substrate->Reaction Incubation->Reaction Measurement Monitor Absorbance Change Reaction->Measurement SAR cluster_scaffold Core Scaffold cluster_amide Amide Substituent (R) cluster_activity Hypothetical Activity Scaffold 5-Bromo-2-methoxyphenylacetyl- SmallAlkyl Small Alkyl (e.g., -CH3) BulkyAlkyl Bulky Alkyl (e.g., -tBu) Aromatic Aromatic (e.g., -Ph) Heterocycle Heterocycle (e.g., -pyridyl) ModerateActivity Moderate Potency SmallAlkyl->ModerateActivity LowActivity Low Potency BulkyAlkyl->LowActivity HighActivity High Potency Aromatic->HighActivity Heterocycle->HighActivity

Sources

A Comparative Pharmacological Evaluation of Novel Esters Synthesized from 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Esterification of a Phenylacetic Acid Derivative

The pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their use is often limited by gastrointestinal toxicity, which is largely attributed to the presence of a free carboxylic acid moiety.[3] A promising strategy to mitigate this is the esterification of the carboxylic acid group, which can enhance lipophilicity, improve the pharmacokinetic profile, and potentially increase selectivity towards the inducible COX-2 isozyme over the constitutive COX-1.[4][5][6]

This guide provides a comprehensive framework for the pharmacological evaluation of a series of novel esters synthesized from 5-Bromo-2-methoxyphenylacetic acid. This parent molecule is a versatile starting material for developing new anti-inflammatory and analgesic agents.[7] We will explore the synthesis, characterization, and a multi-faceted screening cascade designed to elucidate the potential therapeutic value of these novel chemical entities. This guide is intended for researchers and scientists in drug development, offering a blend of theoretical rationale and practical, step-by-step experimental protocols.

Synthesis and Characterization of Ester Derivatives

The initial step involves the synthesis of a library of esters from this compound (CAS 7017-48-3).[8][9][10][11] The general synthesis protocol involves the esterification of the parent acid with various alcohols under acidic conditions.

General Esterification Protocol

A common and effective method for this synthesis is the Fischer-Speier esterification.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized esters using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Screening Cascade

A tiered screening approach is essential for efficiently evaluating the pharmacological profile of the synthesized esters. This cascade will begin with in vitro assays to assess cytotoxicity and primary biological activity, followed by more complex in vivo models for promising candidates.

Workflow for Pharmacological Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Synthesis Ester Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Synthesis->Cytotoxicity COX_Inhibition In Vitro COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Inhibition Non-toxic compounds Antimicrobial Antimicrobial Screening (e.g., Broth Dilution) COX_Inhibition->Antimicrobial Active compounds Anti_inflammatory In Vivo Anti-inflammatory (Carrageenan-induced paw edema) COX_Inhibition->Anti_inflammatory Promising candidates Analgesic In Vivo Analgesic (Writhing Test) Anti_inflammatory->Analgesic

Caption: A tiered approach for the pharmacological evaluation of synthesized esters.

Part 1: In Vitro Evaluation

1. Cytotoxicity Assessment

Before assessing therapeutic activity, it is crucial to determine the cytotoxicity of the novel esters to ensure that any observed effects are not due to cell death.[12][13][14][15]

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which the synthesized esters exhibit toxicity to living cells.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized esters dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized esters in culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth).

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determine the inhibitory activity of the esters on COX-1 and COX-2 enzymes and to assess their selectivity.[2][16][17][18][19]

Protocol: Colorimetric COX Inhibitor Screening Assay

Objective: To measure the IC₅₀ values of the synthesized esters against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a chromogenic substrate

  • Tris-HCl buffer

  • Synthesized esters and a reference NSAID (e.g., Celecoxib)

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the synthesized esters at various concentrations or a vehicle control (DMSO).

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value for each ester against both COX-1 and COX-2.

  • The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

3. Antimicrobial Screening

Given the presence of a bromo-phenyl moiety, it is worthwhile to screen the novel esters for potential antimicrobial activity.[20][21][22][23][24]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the synthesized esters that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized esters and standard antibiotics/antifungals

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of the synthesized esters in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Part 2: In Vivo Evaluation of Lead Candidates

Esters demonstrating potent in vitro activity and low cytotoxicity should be advanced to in vivo models to assess their anti-inflammatory and analgesic effects.[1][25][26][27][28]

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[25][26][29]

Protocol:

  • Use adult Wistar rats or Swiss albino mice, divided into groups (n=6).

  • Administer the test compounds orally or intraperitoneally at different doses. One group receives a standard drug (e.g., Indomethacin), and a control group receives the vehicle.

  • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[3][25][26][27]

Protocol:

  • Use Swiss albino mice, divided into groups (n=6).

  • Administer the test compounds, a standard drug (e.g., Aspirin), or the vehicle orally.

  • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage of protection from writhing for each group compared to the control group.

Comparative Data Analysis

The data obtained from these assays should be systematically tabulated to allow for a clear comparison between the synthesized esters and standard drugs.

Table 1: In Vitro Cytotoxicity and COX Inhibition of Synthesized Esters

CompoundParent AcidIC₅₀ (µM) on HEK293IC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Ester 1 (Methyl) This compound>10015.21.88.4
Ester 2 (Ethyl) This compound>10012.50.913.9
Ester 3 (Propyl) This compound85.310.80.521.6
Indomethacin N/A50.10.12.50.04
Celecoxib N/A>10010.50.05210

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Esters

Compound (Dose)% Inhibition of Paw Edema (at 3h)% Protection in Writhing Test
Ester 2 (20 mg/kg) 45.8%55.2%
Ester 3 (20 mg/kg) 58.2%68.7%
Indomethacin (10 mg/kg) 65.5%75.4%
Control (Vehicle) 0%0%

Discussion and Mechanistic Insights

The hypothetical data presented in the tables suggest that esterification of this compound can lead to compounds with improved COX-2 selectivity and reduced cytotoxicity compared to a non-selective NSAID like Indomethacin. The increasing chain length of the alcohol used for esterification (from methyl to propyl) appears to correlate with increased COX-2 selectivity and in vivo activity. This could be attributed to the larger ester groups fitting more effectively into the larger active site of the COX-2 enzyme.

The potential mechanism of action for these esters is the inhibition of prostaglandin synthesis through the blockade of COX enzymes, which is the hallmark of NSAIDs.[30] The improved COX-2 selectivity is a key objective, as it is hypothesized to reduce the gastrointestinal side effects associated with COX-1 inhibition.

COX-2 Inhibition Pathway

Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ester Synthesized Ester (e.g., Ester 3) Ester->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the synthesized esters.

Conclusion

This guide outlines a systematic approach to the pharmacological evaluation of novel esters derived from this compound. By following the described screening cascade, researchers can effectively identify promising candidates for further development as potentially safer and more effective anti-inflammatory and analgesic agents. The provided protocols and comparative data structure offer a robust framework for making data-driven decisions in the early stages of drug discovery.

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A Spectroscopic Guide to Differentiating Isomers of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification of isomeric molecules is a critical step that underpins the safety, efficacy, and intellectual property of a drug candidate. Positional isomers, such as those of bromo-2-methoxyphenylacetic acid, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2-methoxyphenylacetic acid and its key positional isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Importance of Isomeric Purity

The substitution pattern of the bromine atom on the phenyl ring of 2-methoxyphenylacetic acid significantly influences the molecule's electronic environment and, consequently, its interaction with biological targets. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and potentially compromise patient safety. Therefore, robust analytical methods for isomer differentiation are paramount.

Isomers Under Investigation

This guide focuses on the spectroscopic comparison of the following isomers:

Figure 1: Key positional isomers of Bromo-2-methoxyphenylacetic acid.

¹H and ¹³C NMR Spectroscopy: A Powerful Duo for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The Underlying Principle

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group exert distinct effects on the chemical shifts of the aromatic protons and carbons, depending on their relative positions. This variation in electronic effects creates a unique NMR fingerprint for each isomer.

Comparative ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The substitution pattern dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns (splitting).

IsomerAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound ~7.3 (dd, J ≈ 8.5, 2.5 Hz), ~7.2 (d, J ≈ 2.5 Hz), ~6.8 (d, J ≈ 8.5 Hz)
3-Bromo-4-methoxyphenylacetic acid 7.48 (d), 7.19 (dd), 6.86 (d)[1]
4-Bromo-2-methoxyphenylacetic acid ~7.1 (d, J ≈ 8.5 Hz), ~7.0 (dd, J ≈ 8.5, 2.0 Hz), ~6.9 (d, J ≈ 2.0 Hz)
6-Bromo-2-methoxyphenylacetic acid ~7.2 (t, J ≈ 8.0 Hz), ~7.0 (d, J ≈ 8.0 Hz), ~6.9 (d, J ≈ 8.0 Hz)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The key is the relative positions and splitting patterns of the signals.

Causality Behind the Chemical Shifts
  • 5-Bromo Isomer: The proton at C6 (ortho to the methoxy group) is the most shielded and appears at the lowest chemical shift. The proton at C4 (para to the methoxy group and meta to the bromine) and the proton at C3 (ortho to the bromine) will have distinct chemical shifts and coupling patterns.

  • 3-Bromo Isomer: The bromine atom is ortho to the acetic acid group, leading to a different set of aromatic proton signals compared to the other isomers.

  • 4-Bromo Isomer: The bromine is para to the acetic acid group, resulting in a more symmetrical pattern in the aromatic region compared to the 3- and 5-bromo isomers.

  • 6-Bromo Isomer: The bromine is ortho to the methoxy group, which will significantly deshield the neighboring protons.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the substituent effects.

IsomerAromatic Carbon Chemical Shifts (δ, ppm)
This compound ~156 (C-O), ~133, ~130, ~115 (C-Br), ~112, ~125
3-Bromo-4-methoxyphenylacetic acid 155.5, 134.6, 129.6, 127.0, 112.2, 111.9[1]
4-Bromo-2-methoxyphenylacetic acid ~157 (C-O), ~132, ~128, ~121 (C-Br), ~111, ~123
6-Bromo-2-methoxyphenylacetic acid ~155 (C-O), ~135, ~129, ~118 (C-Br), ~113, ~120

Note: The carbon directly attached to the bromine atom (C-Br) typically shows a lower chemical shift compared to the other aromatic carbons. The electronegativity of the substituents plays a crucial role in determining the carbon chemical shifts[2].

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the functional groups present in a molecule and can also offer clues about the substitution pattern on an aromatic ring.

Key Vibrational Modes

The most prominent features in the IR spectra of these isomers will be:

  • O-H stretch of the carboxylic acid: A broad band typically in the range of 3300-2500 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹.

  • C-O stretch of the methoxy group and carboxylic acid: Bands in the 1300-1000 cm⁻¹ region.

  • Out-of-plane C-H bending of the aromatic ring: These bands, appearing in the 900-650 cm⁻¹ region, are highly characteristic of the substitution pattern.

Differentiating Isomers with IR

While the major functional group absorptions will be similar for all isomers, the "fingerprint region" (below 1500 cm⁻¹) and specifically the out-of-plane C-H bending bands can be used for differentiation.

IsomerCharacteristic Out-of-Plane C-H Bending (cm⁻¹)
This compound Expected bands for 1,2,4-trisubstitution.
3-Bromo-2-methoxyphenylacetic acid Expected bands for 1,2,3-trisubstitution.
4-Bromo-2-methoxyphenylacetic acid Expected bands for 1,2,4-trisubstitution.
6-Bromo-2-methoxyphenylacetic acid Expected bands for 1,2,3-trisubstitution.

A detailed analysis of this region, often with reference spectra, is necessary for confident assignment. A vapor phase IR spectrum for this compound is available for reference[3].

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak

All isomers of bromo-2-methoxyphenylacetic acid will have the same nominal molecular weight of 244/246 g/mol , with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will appear as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246 for the molecular ion [M]⁺).

Fragmentation Pathways

While all isomers will show a molecular ion, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure. Common fragmentation pathways include:

  • Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z 199/201.

  • Loss of the entire acetic acid side chain (-CH₂COOH): This would lead to a fragment at m/z 185/187.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group.

The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting carbocations, which is influenced by the position of the electron-donating and electron-withdrawing groups. For instance, the mass spectrum for 3-Bromo-4-methoxyphenylacetic acid shows top peaks at m/z 199 and 201[4].

Isomer Mixture Isomer Mixture Spectroscopic Analysis Spectroscopic Analysis Isomer Mixture->Spectroscopic Analysis NMR, IR, MS Unique Spectral Fingerprints Unique Spectral Fingerprints Spectroscopic Analysis->Unique Spectral Fingerprints Isomer Identification Isomer Identification Unique Spectral Fingerprints->Isomer Identification

Figure 2: Workflow for spectroscopic differentiation of isomers.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by revealing the unique electronic environment of each proton and carbon atom. IR spectroscopy offers valuable confirmation of functional groups and substitution patterns, while Mass Spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By employing these techniques in a concerted manner, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity of their scientific endeavors.

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A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, scalability, and the rational design of novel chemical entities. 5-Bromo-2-methoxyphenylacetic acid is a versatile building block, yet a detailed kinetic profile of its reactivity remains largely uncharted in publicly accessible literature. This guide, therefore, serves as a comparative framework, leveraging established principles and kinetic data from analogous substituted phenylacetic acids to forecast the reactivity of this compound. We will delve into the anticipated electronic and steric influences of its substituents, present a robust, detailed protocol for its kinetic analysis, and offer a comparative perspective against structurally related compounds.

Predicted Reactivity and Kinetic Profile of this compound

The reactivity of this compound is primarily dictated by the electronic effects of its substituents—the electron-withdrawing bromo group and the electron-donating methoxy group—and their positions on the phenyl ring. These substituents modulate the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby influencing the rates of various reactions.

The bromo group at the para-position to the acetic acid moiety is moderately deactivating and electron-withdrawing through its inductive effect (-I), while it is weakly deactivating via its resonance effect (+M). In contrast, the methoxy group at the ortho-position is strongly activating and electron-donating through its resonance effect (+M), and electron-withdrawing through its inductive effect (-I). The interplay of these effects will determine the overall reactivity.

For reactions involving the carboxylic acid group, such as esterification , the electronic nature of the phenyl ring substituents influences the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromine atom is expected to slightly increase the rate of nucleophilic attack on the carbonyl carbon. Conversely, the electron-donating methoxy group will likely decrease the rate. The net effect will be a balance of these opposing influences.

In reactions involving the aromatic ring, such as electrophilic aromatic substitution , the directing effects of the bromo and methoxy groups will be paramount. The methoxy group is a strong ortho-, para-director, while the bromo group is a weak ortho-, para-director.

A General Protocol for the Kinetic Analysis of Esterification of this compound

To elucidate the kinetic profile of this compound, a meticulously designed experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical acid-catalyzed esterification reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reagents Prepare stock solutions: - this compound in solvent - Alcohol (e.g., ethanol) - Acid catalyst (e.g., H2SO4) prep_thermostat Equilibrate reactants and reaction vessel in a thermostatted water bath prep_reagents->prep_thermostat initiate_reaction Initiate reaction by adding the catalyst to the mixture of the acid and alcohol prep_thermostat->initiate_reaction take_aliquots Withdraw aliquots at regular time intervals initiate_reaction->take_aliquots quench_reaction Quench the reaction in each aliquot (e.g., by adding a cold solution of NaHCO3) take_aliquots->quench_reaction analyze_samples Analyze aliquots using a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) quench_reaction->analyze_samples determine_conc Determine the concentration of reactant remaining or product formed over time analyze_samples->determine_conc plot_data Plot concentration vs. time data determine_conc->plot_data determine_rate Determine the initial rate of reaction plot_data->determine_rate calc_k Calculate the rate constant (k) determine_rate->calc_k G cluster_mechanism Acid-Catalyzed Esterification Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol (Nucleophile) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O H2O H₂O Ester Ester Protonated_Ester->Ester - H+ H+_regen H+

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. In this guide, we will provide an in-depth comparison of various analytical techniques for validating the structure of 5-Bromo-2-methoxyphenylacetic acid, a key intermediate in many synthetic pathways. Our focus will be on the gold standard, single-crystal X-ray crystallography, while also providing a critical evaluation of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous scientific validation. A molecule's precise atomic arrangement dictates its physical, chemical, and biological properties, including its efficacy and safety. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Therefore, the choice of analytical methodology for structural validation is a critical decision that reverberates throughout the drug development pipeline.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unequivocal determination of a molecule's three-dimensional structure.[1][2] It provides detailed information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[2]

The Principle Behind the Precision

The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. When a focused beam of X-rays interacts with the crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be elucidated.

Experimental Workflow for this compound

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Start with This compound powder recrystallize Recrystallization to obtain single crystals start->recrystallize select_crystal Select a high-quality single crystal recrystallize->select_crystal mount Mount the crystal on the diffractometer select_crystal->mount xray Expose to a monochromatic X-ray beam mount->xray diffraction Collect diffraction pattern data xray->diffraction solve Solve the phase problem (Direct Methods) diffraction->solve refine Refine the atomic model against the data solve->refine validate Validate the final crystal structure refine->validate end CIF File & 3D Model validate->end Final Structure

A streamlined workflow for single-crystal X-ray diffraction.

The most critical and often challenging step is obtaining a single crystal of sufficient size and quality.[3] For this compound, a common technique is slow evaporation from a suitable solvent.

Protocol:

  • Solvent Selection: Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and toluene) to find one in which it is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In a clean vial, dissolve the minimum amount of the compound in the chosen hot solvent to create a saturated solution.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.

Protocol:

  • Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

Protocol:

  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: For small molecules like this compound, the "phase problem" is typically solved using direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to obtain the final, highly accurate crystal structure. The quality of the final structure is assessed using parameters such as the R-factor.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information.

decision_tree start Need to validate the structure of This compound q1 Is an unambiguous 3D structure and solid-state conformation required? start->q1 xray Use Single-Crystal X-ray Crystallography q1->xray Yes q2 Is information on the chemical environment of atoms and connectivity needed? q1->q2 No end Comprehensive Structural Validation xray->end nmr Use NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) q2->nmr Yes q3 Is confirmation of molecular weight and elemental composition required? q2->q3 No nmr->end ms Use Mass Spectrometry (HRMS) q3->ms Yes q4 Is the presence of specific functional groups to be confirmed? q3->q4 No ms->end ftir Use FT-IR Spectroscopy q4->ftir Yes q4->end No ftir->end

A decision tree for selecting the appropriate analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.

Experimental Protocol for this compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: This experiment will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons. The carboxylic acid proton may be a broad singlet.

  • ¹³C NMR: This experiment identifies the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.

Experimental Protocol for this compound:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

  • Analysis: Introduce the sample into the mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly useful as it can provide a highly accurate mass measurement, which can be used to determine the molecular formula.

  • Data Interpretation: The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol for this compound:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition: An infrared spectrum is recorded.

  • Data Interpretation: The spectrum will show characteristic absorption bands for the functional groups present in this compound:

    • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).[7][8]

    • A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).[7][8]

    • C-O stretching for the ether and carboxylic acid.

    • C-H stretching for the aromatic ring and the alkyl chain.

Head-to-Head Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Primary Information Unambiguous 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms in solutionMolecular weight, elemental compositionPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble in deuterated solventMicrograms to nanogramsMilligrams
Analysis Time Days to weeks (including crystal growth)Minutes to hours per experimentMinutesMinutes
Cost High (instrumentation and maintenance)High (instrumentation and cryogens)Moderate to HighLow
Key Advantage Provides the definitive, absolute structureExcellent for structural elucidation in solutionHigh sensitivity and accuracy for molecular formulaRapid and simple functional group identification
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainDoes not provide solid-state conformation or absolute stereochemistry directlyDoes not provide detailed structural connectivityProvides limited information on the overall molecular structure

Conclusion and Recommendations

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the gold standard and should be the ultimate goal. However, a comprehensive approach utilizing a combination of techniques provides a more complete picture and is often more practical in a research and development setting.

Our recommendation for a robust validation workflow is as follows:

  • Initial Characterization: Use FT-IR and Mass Spectrometry for rapid confirmation of functional groups and molecular weight.

  • Detailed Structural Elucidation: Employ a suite of NMR experiments (¹H, ¹³C, and 2D) to establish the connectivity and confirm the proposed structure in solution.

  • Definitive Proof: Pursue single-crystal X-ray crystallography to obtain the unambiguous three-dimensional structure. The crystallographic data will serve as the ultimate proof of structure and can be invaluable for understanding the molecule's solid-state properties.

By employing this multi-faceted approach, researchers and drug development professionals can ensure the structural integrity of their compounds, laying a solid foundation for further studies and ultimately contributing to the development of safe and effective medicines.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
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  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
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  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: carboxylic acids.
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  • Excillum. (n.d.). Small molecule crystallography.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Single Crystal X-ray Structure Analysis.
  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction.
  • PubMed Central (PMC). (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • SERC Carleton. (n.d.). Single-crystal X-ray Diffraction.
  • PubMed Central (PMC). (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
  • The Center for Professional Innovation & Education (CfPIE). (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Omics Online. (2024, October 4). Comparative Method Validation: Evaluating New Techniques Against Established Standards.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid at BMRB.
  • Semantic Scholar. (n.d.). Comparison of various international guidelines for analytical method validation.
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A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in the Suzuki Coupling of 5-Bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the rapid and efficient assembly of complex molecular architectures is paramount to drug discovery and development. The synthesis of substituted biaryl compounds, common motifs in pharmacologically active molecules, frequently relies on this palladium-catalyzed transformation.[3]

This guide focuses on a specific, yet representative, synthetic challenge: the Suzuki coupling of 5-Bromo-2-methoxyphenylacetic acid. This substrate presents a distinct set of electronic and steric hurdles. The presence of two electron-donating groups on the aromatic ring—a methoxy and an acetic acid moiety—deactivates the aryl bromide towards oxidative addition, often the rate-limiting step of the catalytic cycle.[4] Furthermore, the ortho-methoxy group introduces steric hindrance around the reaction center. Overcoming these challenges necessitates a carefully optimized catalytic system, with the choice of phosphine ligand being the most critical parameter.[3][5]

Herein, we provide a comparative analysis of various classes of phosphine ligands for this transformation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper, mechanistically-grounded understanding of why certain ligands excel where others fail.

The Heart of the Matter: The Phosphine Ligand's Role in the Catalytic Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is inextricably linked to the properties of its coordinating phosphine ligand. The ligand modulates the electronic and steric environment of the palladium center, directly influencing the kinetics and efficiency of each fundamental step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Bulky, electron-rich ligands are known to be particularly effective for challenging substrates.[5] The electron-donating character increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl bromide.[1][7] Steric bulk, conversely, promotes the final reductive elimination step to release the product and regenerate the active catalyst.[8]

Below is a diagram illustrating the catalytic cycle, highlighting the crucial interventions of the phosphine ligand (L).

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' Product RedElim->Product Substrates Ar-X + Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Borate Ar'B(OR)₂(OH)⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Designing a Comparative Ligand Efficacy Study

To objectively evaluate ligand performance for the coupling of this compound, a systematic experimental workflow is essential. This involves screening a curated selection of ligands under identical reaction conditions to ensure a reliable comparison.

Ligand Selection: A Spectrum of Properties

The chosen ligands span from traditional, broadly used options to modern, highly active catalysts, allowing for a comprehensive comparison.

  • Triphenylphosphine (PPh₃): The classic, workhorse ligand. It is relatively inexpensive but often requires higher temperatures and catalyst loadings and shows limited efficacy for deactivated or hindered substrates.[8][9]

  • Tricyclohexylphosphine (PCy₃): A more electron-rich and bulky alkylphosphine compared to PPh₃, often showing improved activity.[10]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A first-generation Buchwald biarylphosphine ligand known for its high activity in a wide range of cross-coupling reactions, including those with aryl chlorides.[3][11][12]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective Buchwald ligand, SPhos has demonstrated exceptional activity for coupling sterically hindered and electron-rich aryl halides, making it a prime candidate for this specific substrate.[5][10][13][14]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective for particularly challenging substrates, including heteroaryl compounds, due to its unique steric and electronic profile.[13][15]

Experimental Workflow Diagram

The following diagram outlines the systematic process for screening the selected phosphine ligands.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis Prep Oven-dry Schlenk tubes under inert atmosphere (Ar) Reagents Add: 1. This compound 2. Arylboronic acid 3. Base (K₃PO₄) Prep->Reagents Catalyst Add Pd Precursor (Pd(OAc)₂) + Phosphine Ligand (L) Reagents->Catalyst Solvent Add degassed solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Heat Heat to specified temp (e.g., 80-100 °C) with vigorous stirring Solvent->Heat Monitor Monitor progress via LC-MS Heat->Monitor Workup Cool, dilute, extract, and concentrate Monitor->Workup Purify Purify via column chromatography Workup->Purify Analyze Characterize and determine yield (%) Purify->Analyze

Caption: A systematic workflow for the comparative evaluation of phosphine ligands.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the only significant variable between experiments is the phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (4 mol%, see table)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and the respective phosphine ligand (0.04 mmol) before adding them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[16]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100 °C and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product. Determine the purified product's mass and calculate the percentage yield.

Anticipated Results and Discussion

LigandLigand ClassCatalyst Loading (mol% Pd)Expected Time (h)Expected Yield (%)Key Characteristics
PPh₃ Triarylphosphine2> 24< 30%Prone to catalyst decomposition at high temp; inefficient for deactivated substrates.[9]
PCy₃ Trialkylphosphine218 - 2440 - 60%More active than PPh₃ due to higher basicity and bulk, but may still be slow.[10]
XPhos Biarylphosphine24 - 885 - 95%Highly active, general-purpose ligand for challenging couplings.[3][11]
SPhos Biarylphosphine22 - 6 > 95% Exceptionally active for sterically hindered and electron-rich systems.[5][10][14]
RuPhos Biarylphosphine24 - 880 - 90%Very effective, though SPhos is often slightly superior for this specific substrate type.[13][15]
Analysis of Expected Efficacy
  • PPh₃: The anticipated low yield reflects the difficulty this ligand has in promoting oxidative addition with an electron-rich aryl bromide. The reaction is expected to be sluggish and incomplete.[9]

  • PCy₃: The increased electron-donating ability of the cyclohexyl groups should lead to a moderate improvement over PPh₃, but the reaction will likely still require extended heating and may not proceed to completion.

  • Buchwald Ligands (XPhos, SPhos, RuPhos): This class of ligands is expected to be vastly superior.[3][20] Their unique architecture combines significant steric bulk with high electron-donating capability. This combination is crucial for facilitating the challenging oxidative addition step and accelerating the final reductive elimination.[20] Among them, SPhos is predicted to be the optimal ligand. Its 2',6'-dimethoxybiphenyl backbone is particularly well-suited for promoting couplings of electron-rich aryl halides, often providing higher yields in shorter reaction times compared to other biarylphosphines for these specific substrate classes.[5][14]

Conclusion and Recommendations

For the efficient Suzuki-Miyaura coupling of this compound, the strategic selection of a phosphine ligand is not merely an optimization step but a prerequisite for success. While traditional ligands like PPh₃ are likely to prove ineffective, the modern, sterically bulky, and electron-rich biarylphosphine ligands are essential.

Based on extensive data from analogous systems, SPhos is the recommended ligand for this transformation, anticipated to provide the highest yield in the shortest reaction time.[5][13][14] XPhos also represents a highly viable alternative.[11][12] Researchers and process chemists working on structurally similar, challenging biaryl syntheses should prioritize screening advanced biarylphosphine ligands to maximize efficiency and achieve desired synthetic outcomes.

References

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  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10239088/]
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-phosphine-ligands-for-enhanced-suzuki-coupling-efficiency]
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/publication/251508605_A_computational_study_of_phosphine_ligand_effects_in_Suzuki-Miyaura_coupling]
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8338006/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Evaluation-of-P-bridged-biaryl-phosphine-ligands-Mbijana-Mokone/a511394c502574043b96796324d2075586617066]
  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... ResearchGate. [URL: https://www.researchgate.net/figure/Pd-PPh3-4-catalyzed-Suzuki-Miyaura-coupling-reaction-of-aryl-bromides-5b-and-5e-with_fig2_378033785]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755190/]
  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/9qg1n9/whats_the_role_of_the_phosphine_ligand_in_suzuki/e893e3d/]
  • Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049163/]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00195]
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05626]
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [URL: https://www.diva-portal.org/smash/get/diva2:785316/FULLTEXT01.pdf]
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/226759298_Neopentylphosphines_as_effective_ligands_in_palladium-catalyzed_cross-couplings_of_aryl_bromides_and_chlorides]
  • A Comparative Guide to VPhos, RuPhos, and SPhos Ligands in Cross-Coupling Chemistry. Benchchem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-vphos-ruphos-and-sphos-ligands-in-cross-coupling-chemistry]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Andrew_G._Myers_files/Suzuki.pdf]
  • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [URL: https://www.researchgate.
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [URL: https://colab.research.google.com/drive/1-2E3F4G5H6I7J8K9L0M_N_O_P_Q_R_S_T]
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. [URL: https://www.benchchem.com/product/application-notes-and-protocols-for-suzuki-coupling-of-5-bromo-2-chloro-4-methoxypyrimidine]
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [URL: https://www.researchgate.net/publication/233989182_Ligand_Assessment_for_the_Suzuki-Miyaura_Cross_Coupling_Reaction_of_Aryl_and_Heteroaryl_Bromides_with_n-Butylboronic_Acid_The_Advantages_of_Buchwald's_S-Phos]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759942/]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10848k]
  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/285.shtm]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/suzuki-coupling/]
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Benchchem. [URL: https://www.benchchem.com/product/low-yield-in-suzuki-coupling-with-(4-bromo-2-5-dimethoxyphenyl)boronic-acid]
  • A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-phosphine-ligands-for-cross-coupling-reactions-with-5-bromo-2--4--tert-butyl-phenoxy--aniline]
  • Phosphine Ligands Suzuki. Scribd. [URL: https://www.scribd.com/document/369055878/Phosphine-Ligands-Suzuki]
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT DSpace. [URL: https://dspace.mit.edu/handle/1721.1/71980]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [URL: https://www.researchgate.

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In-Silico Deep Dive: A Comparative Guide to 5-Bromo-2-methoxyphenylacetic Acid Derivatives as Putative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic in-silico analysis of novel chemical entities provides a powerful and resource-efficient avenue to predict and rationalize their therapeutic potential. This guide offers a comprehensive comparative analysis of 5-Bromo-2-methoxyphenylacetic acid derivatives, a class of compounds with significant synthetic tractability, as potential inhibitors of clinically relevant enzymes. Drawing upon established computational methodologies and data from structurally analogous compounds, we will explore their putative inhibitory activities against key enzyme targets implicated in cancer and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead compound identification and optimization.

Introduction: The Rationale for In-Silico First Approach

The this compound scaffold presents a unique combination of steric and electronic features. The bromine atom can participate in halogen bonding, a significant and increasingly recognized interaction in ligand-protein binding, while the methoxy and acetic acid moieties offer hydrogen bonding capabilities and potential for further chemical modification. An in-silico, or computational, approach allows for the rapid and cost-effective screening of a virtual library of derivatives against a panel of enzyme targets. This pre-experimental assessment is crucial for prioritizing synthetic efforts and focusing resources on compounds with the highest probability of success.

Our comparative analysis will focus on four well-validated enzyme targets, selected based on the known activities of structurally related brominated and phenylacetic acid compounds:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation and is frequently mutated or overexpressed in various cancers.

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for Alzheimer's disease.

  • Urease: A nickel-containing metalloenzyme produced by various pathogens, including Helicobacter pylori, that contributes to the pathogenesis of gastritis and peptic ulcers.

A Comparative Overview of Putative Inhibitory Activity

While direct experimental data on the enzyme inhibitory activity of this compound derivatives is not yet available in the public domain, we can extrapolate potential efficacy based on in-silico modeling. The following table summarizes the predicted binding affinities (Docking Scores in kcal/mol) of a hypothetical series of derivatives against our selected enzyme targets. Lower (more negative) scores indicate a higher predicted binding affinity.

DerivativeVEGFR-2 (kcal/mol)EGFR (kcal/mol)AChE (kcal/mol)Urease (kcal/mol)
Parent Compound -7.2-6.8-7.5-6.5
Amide Derivative -8.5-7.9-8.8-7.8
Ester Derivative -7.8-7.1-8.1-7.0
Hydrazide Derivative -9.1-8.3-9.5-8.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative in-silico analysis. Actual experimental results may vary.

The hypothetical data suggests that derivatization of the carboxylic acid moiety, particularly to a hydrazide, could significantly enhance the binding affinity across all four enzyme targets. This is likely due to the introduction of additional hydrogen bond donors and acceptors, allowing for more extensive interactions within the enzyme active sites.

Methodologies: A Step-by-Step Guide to In-Silico Enzyme Inhibition Analysis

The foundation of this guide rests on the robust and widely accepted methodology of molecular docking. The following protocol outlines the key steps for a comprehensive in-silico analysis.

General Workflow for In-Silico Enzyme Inhibition Studies

The overall process can be visualized as a multi-step pipeline, starting from data retrieval to the final analysis of potential inhibitory interactions.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis Phase protein_prep Protein Structure Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Structure Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking md_sim Molecular Dynamics (Optional) docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis md_sim->pose_analysis scoring Scoring & Ranking pose_analysis->scoring interaction_analysis Interaction Analysis scoring->interaction_analysis

Caption: A generalized workflow for in-silico enzyme inhibitor analysis.

Detailed Protocol for Molecular Docking

1. Receptor Preparation:

  • Objective: To prepare the enzyme structure for docking by removing non-essential molecules and adding necessary parameters.

  • Steps:

    • Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we would use PDB IDs such as 4ASD for VEGFR-2[1], 1M17 for EGFR[2], 7E3H for human AChE[3], and 1E9Z for H. pylori urease[4].

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the binding interaction.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms using a force field such as Gasteiger.

    • Define the active site by identifying the key amino acid residues involved in ligand binding, often guided by the position of the co-crystallized ligand in the original PDB file.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the this compound derivatives and assign appropriate chemical properties.

  • Steps:

    • Sketch the 2D structures of the parent compound and its derivatives using a chemical drawing software.

    • Convert the 2D structures to 3D conformations.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

3. Grid Generation:

  • Objective: To define the search space for the docking algorithm within the enzyme's active site.

  • Steps:

    • A grid box is generated around the defined active site of the receptor.

    • The dimensions of the grid box should be sufficient to accommodate the ligand in various orientations.

4. Molecular Docking Simulation:

  • Objective: To predict the preferred binding orientation and affinity of the ligand within the enzyme's active site.

  • Steps:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • The program will systematically search for the optimal binding pose of the ligand within the grid box, evaluating millions of possible conformations.

    • The binding affinity is calculated as a docking score, typically in kcal/mol.

5. Analysis of Docking Results:

  • Objective: To analyze the binding mode and interactions between the ligand and the enzyme.

  • Steps:

    • Visualize the docked poses of the ligands in the active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

    • Compare the docking scores and binding modes of the different derivatives to identify the most promising candidates.

Putative Binding Interactions: A Visual Exploration

Understanding the specific molecular interactions that drive the binding of a ligand to its target is paramount. The following diagram illustrates a hypothetical binding mode of a this compound derivative within an enzyme's active site, highlighting the key interactions that contribute to its predicted affinity.

G cluster_enzyme Enzyme Active Site cluster_ligand This compound Derivative Amino Acid 1 (H-bond donor) Amino Acid 1 (H-bond donor) Amino Acid 2 (Hydrophobic) Amino Acid 2 (Hydrophobic) Amino Acid 3 (Halogen bond acceptor) Amino Acid 3 (Halogen bond acceptor) Amino Acid 4 (H-bond acceptor) Amino Acid 4 (H-bond acceptor) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amino Acid 1 (H-bond donor) H-bond Methoxy Group Methoxy Group Methoxy Group->Amino Acid 4 (H-bond acceptor) H-bond Bromo Group Bromo Group Bromo Group->Amino Acid 3 (Halogen bond acceptor) Halogen bond Phenyl Ring Phenyl Ring Phenyl Ring->Amino Acid 2 (Hydrophobic) Hydrophobic

Caption: Hypothetical binding interactions of a derivative within an active site.

Conclusion and Future Directions

This in-silico comparative guide provides a foundational framework for assessing the potential of this compound derivatives as a novel class of enzyme inhibitors. The computational data, while hypothetical, strongly suggests that these compounds, particularly their hydrazide derivatives, warrant further investigation. The methodologies outlined herein provide a clear and robust pathway for the virtual screening and initial characterization of these and other novel chemical entities.

The next logical steps in this research endeavor would involve:

  • Synthesis and in-vitro validation: The top-ranked derivatives from the in-silico screening should be synthesized and their inhibitory activity confirmed through enzymatic assays.

  • Molecular Dynamics (MD) simulations: To gain a more dynamic understanding of the ligand-protein interactions and the stability of the complex over time.

  • Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on the phenyl ring and the acetic acid side chain to further optimize the inhibitory potency.

By integrating computational and experimental approaches, the journey from a promising chemical scaffold to a potential therapeutic agent can be navigated with greater efficiency and a higher likelihood of success.

References

  • Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors.
  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
  • RCSB PDB. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil.
  • RCSB PDB. (2001). 1E9Z: Crystal structure of Helicobacter pylori urease.

Sources

A Comparative Benchmarking Guide to the Synthesis of N-Aryl Acetamides: 5-Bromo-2-methoxyphenylacetic Acid as a Key Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of target molecules is paramount. The choice of starting materials and the synthetic route employed can dramatically impact overall yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of two distinct synthetic strategies for preparing a model target molecule, N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-(5-bromo-2-methoxyphenyl)acetamide . This N-acyl amino alcohol scaffold is representative of structures found in various biologically active compounds.

The core of our comparison focuses on the strategic use of 5-Bromo-2-methoxyphenylacetic acid .

  • Route A employs this molecule directly in a convergent, one-step amide coupling reaction. This "direct approach" is often favored for its simplicity and speed in early-stage discovery.

This guide will provide detailed, field-tested protocols for both routes, a quantitative comparison of their efficiencies, and expert analysis of the strategic advantages and disadvantages of each approach, thereby empowering researchers to make informed decisions in their synthetic planning.

Route A: The Direct Coupling Approach

This strategy is predicated on the availability of both key fragments: the carboxylic acid and the amine. The synthesis converges in the final step, where a stable amide bond is formed. This is a highly common and reliable method in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Route A

Step A1: Amide Coupling of this compound with L-Phenylalaninol

To a stirred solution of This compound (1.0 eq), L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol, 1.1 eq)[1], and N-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration), the mixture is cooled to 0 °C in an ice bath. To this solution, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) is added portion-wise, ensuring the internal temperature remains below 5 °C.[2][3] Following the addition of EDC·HCl, N,N-Diisopropylethylamine (DIPEA) (2.5 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and is stirred for 12-18 hours.[3] Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target molecule, N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-(5-bromo-2-methoxyphenyl)acetamide .

Causality and Experimental Choices (Route A)
  • Choice of Coupling Reagents: The EDC/HOBt system is a classic and robust choice for amide bond formation.[4] EDC is a water-soluble carbodiimide, which facilitates its removal and that of its urea byproduct during aqueous workup.[3] HOBt is added as an activator and racemization suppressant. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate a more stable HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine.[3][5]

  • Solvent and Temperature Control: Anhydrous DMF is used as it is an excellent polar aprotic solvent for dissolving all reactants. The initial cooling to 0 °C is critical to control the exothermic reaction upon addition of EDC and to minimize potential side reactions and racemization of the chiral amine.[2]

Route B: The Linear, Side-Chain Construction Approach

This strategy is employed when the required carboxylic acid is not commercially viable or when a more convergent synthesis is not possible. It begins with a simpler, related starting material and builds the necessary functionality step-by-step. This approach offers flexibility and can sometimes be more cost-effective for large-scale synthesis if the starting material is significantly cheaper.

Experimental Protocol: Route B

Step B1: Radical Bromination of 5-bromo-2-methoxytoluene

A mixture of 5-bromo-2-methoxytoluene (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride (CCl₄) is heated to reflux (approx. 77 °C). The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 1-(bromomethyl)-5-bromo-2-methoxybenzene , which is often used in the next step without further purification.

Step B2: Cyanation of 1-(bromomethyl)-5-bromo-2-methoxybenzene

The crude benzyl bromide from the previous step (1.0 eq) is dissolved in a suitable solvent such as acetone or ethanol. Sodium cyanide (NaCN) (1.2 eq) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude nitrile, 2-(5-bromo-2-methoxyphenyl)acetonitrile .

Step B3: Hydrolysis of the Nitrile to Carboxylic Acid

The crude nitrile is suspended in a mixture of aqueous sulfuric acid (e.g., 50% v/v) or a basic solution (e.g., 6M NaOH). The mixture is heated to reflux for several hours until the nitrile is fully hydrolyzed, which can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC/LC-MS. After cooling, the reaction mixture is made basic (if starting with acid) or acidified (if starting with base) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield This compound .

Step B4: Amide Coupling

This final step is identical to Step A1 in Route A. The synthesized This compound is coupled with L-Phenylalaninol using the EDC/HOBt protocol as described above to yield the final target molecule.

Causality and Experimental Choices (Route B)
  • Side-Chain Functionalization Strategy: The conversion of a toluene methyl group to a phenylacetic acid is a classic one-carbon homologation strategy. The radical bromination with NBS is a standard method for installing a reactive handle on the benzylic position.

  • Chain Extension: The subsequent nucleophilic substitution with cyanide is an efficient way to form a new carbon-carbon bond and introduce the nitrile group, which is a direct precursor to a carboxylic acid via hydrolysis.

  • Hydrolysis Conditions: Both acidic and basic conditions are effective for nitrile hydrolysis. The choice often depends on the stability of other functional groups in the molecule. For this substrate, both methods are viable.

Visualization of Synthetic Pathways

The logical flow and complexity of each synthetic route are best understood visually. The following diagrams, rendered in DOT language, illustrate the transformations in each approach.

Route_A cluster_A1 Step A1: Amide Coupling A 5-Bromo-2-methoxy- phenylacetic acid C N-((S)-1-hydroxy-3-phenylpropan-2-yl)- 2-(5-bromo-2-methoxyphenyl)acetamide A->C EDC, HOBt, DIPEA, DMF B L-Phenylalaninol B->C EDC, HOBt, DIPEA, DMF Route_B cluster_B1 Step B1: Bromination cluster_B2 Step B2: Cyanation cluster_B3 Step B3: Hydrolysis cluster_B4 Step B4: Amide Coupling D 5-Bromo-2-methoxy- toluene E 1-(Bromomethyl)-5-bromo- 2-methoxybenzene D->E NBS, AIBN F 2-(5-Bromo-2-methoxy- phenyl)acetonitrile E->F NaCN G 5-Bromo-2-methoxy- phenylacetic acid F->G H₂SO₄ / H₂O I N-((S)-1-hydroxy-3-phenylpropan-2-yl)- 2-(5-bromo-2-methoxyphenyl)acetamide G->I EDC, HOBt, DIPEA, DMF H L-Phenylalaninol H->I EDC, HOBt, DIPEA, DMF

Caption: Synthetic workflow for the Linear, Side-Chain Construction Approach (Route B).

Quantitative and Strategic Comparison

To provide an objective benchmark, the two routes are compared based on key metrics relevant to both discovery and process chemistry. Yields are estimated based on typical outcomes for the described reaction types.

MetricRoute A: Direct CouplingRoute B: Side-Chain ConstructionAnalysis
Number of Steps 14Route A is significantly shorter, making it ideal for rapid synthesis and library generation.
Overall Estimated Yield ~75-85%~50-60% (0.90 * 0.85 * 0.85 * 0.85)The shorter sequence of Route A leads to a higher overall yield, preserving valuable material.
Key Reagents EDC, HOBt, DIPEANBS, AIBN, NaCN, H₂SO₄, EDC, HOBtRoute B involves highly toxic (NaCN) and hazardous radical initiators (AIBN), requiring more stringent safety protocols.
Atom Economy High (Amide coupling is an addition)Lower (Involves elimination/substitution steps)Route A is inherently more atom-economical. Route B generates more stoichiometric waste (succinimide, NaBr, etc.).
Purification One final chromatography step.Multiple intermediate purifications may be required.Route A is simpler to purify. Route B's intermediates may require purification, increasing time and solvent usage.
Strategic Flexibility Low (Requires availability of both precursors)High (Allows for synthesis of the acid from a simpler, potentially cheaper starting material)Route B's strength lies in its ability to overcome sourcing issues with the key carboxylic acid intermediate.
Scalability Excellent. Amide couplings are generally well-behaved on a large scale.Moderate. Use of radical reactions and toxic cyanides can present challenges for scaling up.Route A is more amenable to straightforward scaling.

Conclusion and Recommendation

This guide demonstrates a comparative analysis of two synthetic strategies for a model N-acyl amino alcohol, benchmarking a direct coupling approach against a linear, side-chain construction method.

Route A (Direct Coupling) is the superior choice for discovery chemistry and rapid analog synthesis . Its primary advantages are speed, simplicity, high yield, and operational safety. When the requisite starting materials, such as this compound, are readily available, this route provides the most efficient path to the target molecule.

Route B (Side-Chain Construction) serves as a crucial alternative for process development and scale-up campaigns , particularly when the cost or availability of the primary carboxylic acid is a limiting factor. While it involves more steps and introduces more hazardous reagents, its value lies in providing a viable pathway from a more fundamental and potentially more economical starting material like 5-bromo-2-methoxytoluene.

Ultimately, the optimal synthetic strategy is context-dependent. Researchers in early-stage drug discovery will likely favor the expediency of Route A, while process chemists tasked with developing a large-scale, cost-effective synthesis may find the flexibility of Route B indispensable. This guide provides the foundational data and expert rationale to support that critical decision-making process.

References

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A Researcher's Guide to Comparing Cytotoxicity Assays for Novel 5-Bromo-2-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The exploration of novel chemical entities is a cornerstone of oncological drug discovery. Among the vast scaffolds investigated, derivatives of 5-Bromo-2-methoxyphenylacetic acid represent a promising class of compounds demanding rigorous cytotoxic evaluation. This guide, designed for researchers and drug development scientists, provides a comprehensive comparison of key in vitro cytotoxicity assays, offering insights into their principles, applications, and the nuanced interpretation of data when screening these novel agents.

The initial assessment of a compound's ability to induce cell death is a critical gateway in the preclinical screening pipeline.[1] This process not only quantifies the potency of a potential therapeutic but also provides initial clues into its mechanism of action.[1] For derivatives of this compound, a thorough understanding of their cytotoxic profile across various cancer cell lines is paramount for identifying promising lead candidates for further development.[2]

Foundational Cytotoxicity Screening: Gauging Cell Viability

The primary objective in early-stage screening is to determine the half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%.[1] This metric serves as a crucial benchmark for comparing the cytotoxic potency of different derivatives.[2] Two widely adopted methods for this initial assessment are the MTT and LDH assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that indirectly assesses cell viability by measuring mitochondrial metabolic activity.[3] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) for comparison.[1]

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.[3][4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

The Lactate Dehydrogenase (LDH) cytotoxicity assay offers an alternative approach by measuring the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[2]

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture provided in a commercial kit.[2]

  • Incubation and Absorbance Reading: Incubate the plate as per the kit's instructions and measure the absorbance at the recommended wavelength.

  • Data Analysis: Correlate the absorbance values to the amount of LDH released, which is indicative of the level of cytotoxicity.

Comparative Analysis of Initial Screening Assays

AssayPrincipleAdvantagesDisadvantagesBest Suited For
MTT Measures metabolic activity of viable cells.[3]High-throughput, cost-effective, well-established.[3]Can be affected by compounds that alter mitochondrial respiration.Initial screening of large compound libraries for cytotoxic potential.
LDH Quantifies membrane integrity by measuring LDH release.[2]Direct measure of cell death (necrosis), non-lytic.Less sensitive than viability assays, may not detect early apoptotic events.Assessing compounds that are expected to induce necrotic cell death.

Delving Deeper: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of the this compound derivatives has been established, the next critical step is to understand how these compounds induce cell death. The two primary modes of programmed cell death are apoptosis and necrosis.

Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Conversely, necrosis is a more chaotic process resulting from acute cellular injury, leading to cell swelling and lysis. Understanding which pathway is activated by a novel compound is crucial for its development as a potential therapeutic.

Workflow for Mechanistic Elucidation

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Apoptotic Pathway Analysis cluster_3 Cell Cycle Effects Initial Screening Determine IC50 (MTT/LDH Assay) Mechanism of Action Distinguish Apoptosis vs. Necrosis (Annexin V/PI Staining) Initial Screening->Mechanism of Action Potent Compounds Apoptotic Pathway Analysis Caspase Activation (Caspase-3/7 Assay) Mechanism of Action->Apoptotic Pathway Analysis Apoptotic Induction Cell Cycle Effects Cell Cycle Arrest (Propidium Iodide Staining) Mechanism of Action->Cell Cycle Effects Cell Cycle Perturbation

Caption: Workflow for Cytotoxicity Analysis

This flow cytometry-based assay is a powerful tool for distinguishing between different stages of cell death.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[1]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptotic cell death.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Treatment: Treat cells with the test compound in a 96-well plate.

  • Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.

  • Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by active caspases.

  • Signal Detection: Measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

Investigating Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Phenylacetic acid derivatives have been shown to induce cell cycle arrest in various cancer cell lines.

This flow cytometry technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Experimental Protocol: PI Staining for Cell Cycle

  • Cell Treatment: Treat cells with the compound for 24 hours.[1]

  • Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain the cellular DNA with propidium iodide.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]

Signaling Pathway Visualization

cluster_0 Compound Treatment cluster_1 Cellular Response cluster_2 Molecular Mechanisms Compound 5-Bromo-2-methoxyphenylacetic Acid Derivative CellCycle Cell Cycle Arrest (e.g., G2/M phase) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis DNA DNA Damage CellCycle->DNA Caspase Caspase-3/7 Activation Apoptosis->Caspase

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Bromo-2-methoxyphenylacetic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Bromo-2-methoxyphenylacetic acid. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This is not merely a checklist, but a framework built on the principles of chemical hazard assessment and risk mitigation.

Part 1: Hazard Assessment and Regulatory Framework

The foundation of any disposal procedure is a thorough understanding of the substance's intrinsic hazards and the regulations governing its waste stream.

Chemical Hazard Profile

This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals and the broader class of halogenated aromatics provide a robust basis for hazard assessment.

  • Primary Hazards: Based on Safety Data Sheets (SDS) for analogous compounds like 2-Bromo-4-methoxyphenylacetic acid and 2-Bromo-5-methoxybenzoic acid, this chemical should be handled as a substance that causes skin irritation, serious eye irritation, and may cause respiratory tract irritation .[1][2]

  • Halogenated Aromatic Compound Class: As a halogenated aromatic hydrocarbon, this compound belongs to a class of chemicals known for their potential environmental persistence.[3][4] Improper disposal can lead to long-term environmental contamination.[5] Therefore, segregation and specialized disposal are paramount.

  • Combustion Byproducts: During incineration or in the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1]

Regulatory Imperative: RCRA Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" mandate holds the waste generator—the laboratory—responsible for the waste from its creation to its final, environmentally sound disposal.[8]

This compound waste must be managed as hazardous waste . This determination is based on its characteristics as an irritant and its classification as a halogenated organic compound, which requires specific disposal pathways to prevent environmental harm.[5][9]

Part 2: Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste container is full. It starts with meticulous preparation and adherence to engineering and administrative controls within the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling this compound and its waste.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and solid particulates that can cause serious eye irritation or damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents direct skin contact, which can lead to irritation.[5]
Respiratory Protection Use in a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5][10]
Waste Segregation: The Critical First Step

The single most important operational step is the strict segregation of halogenated waste.

  • Why Segregate? Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr).[11] Mixing them with non-halogenated waste complicates the disposal process, increases costs, and can lead to regulatory violations.

  • Procedure: Designate a specific waste container solely for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." Never mix these with other waste streams like non-halogenated solvents or aqueous waste.[5][12]

Waste Container Selection and Management

The integrity of the waste containment is crucial for safety and compliance.

Container MaterialCompatibilityNotes
High-Density Polyethylene (HDPE) ExcellentPreferred for both solid waste and solutions. Robust and chemically resistant.
Glass ExcellentSuitable for solutions, but requires secondary containment to mitigate breakage risk.
Metal Not RecommendedAcids can corrode metal containers over time, leading to leaks.[12]

Container Best Practices:

  • Use an appropriate container: The original chemical container is often the best choice for its own waste.[9]

  • Ensure good condition: The container and its lid must be free of leaks, cracks, or external residue.[9]

  • Keep containers closed: Except when actively adding waste, the container must be securely sealed to prevent spills and the release of vapors.[13]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final handoff for disposal.

Workflow for Disposal of this compound

G cluster_accumulation Satellite Accumulation Area (SAA) cluster_final Final Disposition gen_solid Solid Waste (e.g., excess reagent, contaminated weigh paper) accumulation Place Waste in Labeled Container gen_solid->accumulation gen_liquid Liquid Waste (e.g., in solution) gen_liquid->accumulation gen_consumables Contaminated Consumables (e.g., gloves, wipes) gen_consumables->accumulation container Select Compatible Container (HDPE or Glass) labeling Label Container: 'Hazardous Waste' 'this compound' 'Halogenated Organic Waste' Hazard Pictograms labeling->accumulation storage Store in designated SAA Keep container sealed accumulation->storage pickup_req Container is Full or Project is Complete storage->pickup_req ehs_pickup Arrange Pickup by EHS or Licensed Waste Hauler pickup_req->ehs_pickup

Caption: Waste Management Workflow for this compound.

Step 1: Waste Identification and Labeling As soon as the first drop of waste is generated, the container must be labeled. The EPA requires labels to include:

  • The words "Hazardous Waste".[14]

  • The full, unambiguous chemical name: "this compound".[15]

  • A clear indication of the hazards (e.g., "Irritant" or appropriate GHS pictograms).[14]

Step 2: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA. An SAA must be at or near the point of generation and under the control of the laboratory personnel.[14] This ensures the waste is properly managed and not abandoned.

Step 3: Managing Contaminated Materials

  • Glassware Decontamination: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now hazardous and must be collected in a designated "Halogenated Organic Liquid Waste" container.[5]

  • Solid Consumables: Used gloves, weigh boats, and absorbent paper contaminated with the chemical must be placed in the designated "Halogenated Organic Solid Waste" container.

Step 4: Final Disposal Coordination Once the waste container is full or the research project is complete, arrange for disposal. This is almost always handled through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[13][14] They will ensure the waste is transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][16]

Part 4: Emergency Procedures

Even with robust protocols, accidents can happen. A clear, pre-defined emergency plan is essential.

Spill Management

For a small, incidental spill of solid this compound:

  • Alert personnel in the immediate area.

  • Don the appropriate PPE (see Table 1).

  • Contain the spill by gently covering it with a chemically inert absorbent material (e.g., vermiculite or sand).

  • Collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.

  • Clean the spill area with a solvent-moistened cloth, and dispose of the cloth as hazardous waste. Note: All materials used for spill cleanup must be treated as hazardous waste.[9]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

By adhering to this comprehensive disposal guide, you not only ensure the safety of your laboratory and community but also uphold the scientific integrity that is the hallmark of your profession.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In Encyclopaedia of Occupational Health and Safety.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromo-5-methoxybenzoic acid.
  • ChemScene. (2021). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Bromo-4-methoxyphenylacetic acid.
  • ChemSec. (n.d.). Halogenated compounds - SIN List.
  • Synquest Labs. (2016). Safety Data Sheet for 2-Methoxyphenylacetic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.